2-Hydroxy-N-methylbenzylamine Hydrochloride
Description
Properties
IUPAC Name |
2-(methylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXXNWDSBJINMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-87-7, 60399-02-2 | |
| Record name | Phenol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-N-methylbenzylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(methylamino)methyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-N-methylbenzylamine hydrochloride, also known as α-Methylamino-o-cresol hydrochloride or 2-(Methylaminomethyl)phenol hydrochloride, is a fine chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, allows for a range of chemical transformations and potential biological interactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and safety considerations, compiled to support research and development activities.
Physicochemical Properties
This compound is a white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60399-02-2 | [1] |
| Molecular Formula | C₈H₁₁NO·HCl | [2] |
| Molecular Weight | 173.64 g/mol | [1] |
| Appearance | White Solid | [3] |
| Melting Point | 148 °C | [3] |
| Solubility | Soluble in water | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through a variety of established organic chemistry reactions. The most common and direct route is the reductive amination of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine.
Synthetic Pathway: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] This process typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.
For the synthesis of 2-Hydroxy-N-methylbenzylamine, salicylaldehyde is reacted with methylamine to form a Schiff base (imine), which is then reduced in situ to the secondary amine. The resulting free base is subsequently treated with hydrochloric acid to yield the hydrochloride salt, which often aids in purification and improves stability.
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: A Plausible Approach
Materials:
-
Salicylaldehyde
-
Methylamine hydrochloride
-
Sodium hydroxide
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[9]
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and in a non-aqueous solvent like diethyl ether)
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve salicylaldehyde in methanol.
-
In a separate beaker, prepare an aqueous solution of methylamine hydrochloride and neutralize it with an equimolar amount of sodium hydroxide to generate the free methylamine. Caution: Methylamine is a volatile and flammable gas.
-
Slowly add the aqueous methylamine solution to the methanolic solution of salicylaldehyde at room temperature.
-
Stir the reaction mixture for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride). Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Hydroxy-N-methylbenzylamine free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the methyl protons of the N-methyl group, and the exchangeable protons of the hydroxyl and ammonium groups. The splitting patterns and chemical shifts will be characteristic of the ortho-substituted aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the benzylic carbon, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the phenolic hydroxyl group, N-H stretching bands from the secondary ammonium salt, C-H stretching for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base (2-Hydroxy-N-methylbenzylamine) would show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of benzylamine and phenol derivatives has been investigated for various pharmacological activities. For instance, some benzylamine derivatives have been studied for their potential as enzyme inhibitors. Derivatives of 2-(aminomethyl)phenols have been explored as potential saluretic agents.[6] Furthermore, some phenolic compounds are known for their antioxidant properties. The unique combination of a phenolic hydroxyl group and a secondary amine in this molecule makes it an interesting candidate for further biological evaluation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
This compound is a versatile chemical intermediate with potential for further exploration in medicinal chemistry and material science. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and key analytical characterization methods. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its potential biological activities.
References
- Beakers to Microscopes. This compound, 5G - M1005-5G.
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- Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl.
- PubChem. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897.
- Google Patents. (2009). Method of producing 2-[(dimethylamino)methyl]phenol.
- Google Patents. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Master Organic Chemistry. (2017).
- NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-.
- Sigma-Aldrich.
- Google Patents. (2000). 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
- Journal of Medicinal Chemistry. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine.
- ChemicalBook. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum.
- Basic 1H- and 13C-NMR Spectroscopy.
- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
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- PubMed. (1991). Mass spectrometric structure determination of metabolites of 3-[2-(N,N-dimethylaminomethyl)phenylthio]phenol.
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- Human Metabolome Database. (2021). Showing metabocard for N-Methylbenzylamine (HMDB0303384).
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An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS Number: 63989-87-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS No. 63989-87-7), a phenolic amine with emerging biological significance. This document delves into its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its mechanism of action, particularly its antimicrobial activity. Furthermore, this guide discusses its potential applications in drug development, provides essential information on analytical characterization, and details crucial safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals working in medicinal chemistry, drug discovery, and related scientific fields.
Introduction
2-Hydroxy-N-methylbenzylamine, also known as 2-(methylaminomethyl)phenol, is an organic compound featuring a phenol ring substituted with a methylaminomethyl group at the ortho position.[1] Its hydrochloride salt is a stable, crystalline solid, making it suitable for laboratory use and formulation studies. While structurally related to endogenous neurotransmitters and other biologically active benzylamines, 2-Hydroxy-N-methylbenzylamine has historically been used in limited research contexts, often as a negative control in studies of more reactive compounds. However, recent findings have illuminated its own intrinsic biological activities, sparking new interest in its potential as a lead compound or scaffold in drug discovery. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 63989-87-7 | |
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 148.00°C | |
| Purity | Typically >98% (by HPLC) | |
| Solubility | Soluble in water, ethanol, DMSO, and DMF. | |
| Synonyms | 2-(Methylaminomethyl)phenol hydrochloride, α-Methylamino-o-cresol hydrochloride, N-Methyl-2-hydroxybenzylamine hydrochloride |
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Three primary and plausible synthetic strategies are the Mannich reaction, reductive amination of salicylaldehyde, and demethylation of a methoxy precursor.
Synthesis via Mannich Reaction
The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols.[2] This one-pot, three-component reaction involves the condensation of phenol, formaldehyde, and a primary or secondary amine, in this case, methylamine.[3]
Caption: General scheme of the reductive amination of salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Methylamine (in a suitable solvent like methanol or as a gas)
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve salicylaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of methylamine (1.2 equivalents) in methanol to the flask and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Convert the purified free base to the hydrochloride salt as described in the Mannich reaction protocol.
Synthesis via Demethylation
If 2-methoxy-N-methylbenzylamine is readily available, demethylation of the methoxy group to a hydroxyl group can be an effective synthetic strategy. T[4]his is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
Caption: General scheme for the demethylation of 2-methoxy-N-methylbenzylamine.
Materials:
-
2-Methoxy-N-methylbenzylamine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 2-Methoxy-N-methylbenzylamine (1 equivalent) and 48% hydrobromic acid (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Convert the purified free base to the hydrochloride salt as described in the Mannich reaction protocol.
Biological Activity and Mechanism of Action
While historically used as a negative control, recent studies have revealed that 2-Hydroxy-N-methylbenzylamine possesses significant biological activity.
Antimicrobial Activity
Emerging research has identified 2-Hydroxy-N-methylbenzylamine as a potential antimicrobial agent. I[1]t has been shown to exhibit activity against the Gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical concern due to the rise of antibiotic-resistant strains.
The antimicrobial effect of 2-Hydroxy-N-methylbenzylamine against S. aureus is attributed to its ability to target the quorum regulator SarA. Q[1]uorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By interfering with the SarA regulator, 2-Hydroxy-N-methylbenzylamine can inhibit biofilm formation and down-regulate the expression of virulence genes, thereby attenuating the pathogenicity of S. aureus.
Caption: Proposed mechanism of antimicrobial action of 2-Hydroxy-N-methylbenzylamine against S. aureus.
Applications in Drug Development
The discovery of the antimicrobial properties of 2-Hydroxy-N-methylbenzylamine opens up new avenues for its application in drug development. Its relatively simple structure and amenability to chemical modification make it an attractive scaffold for the design of novel anti-infective agents.
Potential areas of exploration include:
-
Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of 2-Hydroxy-N-methylbenzylamine derivatives against S. aureus and other pathogenic bacteria.
-
Fragment-Based Drug Discovery: The 2-hydroxybenzylamine moiety can be used as a fragment in fragment-based screening campaigns to identify novel binders to bacterial targets.
-
Combination Therapy: Investigating the synergistic effects of 2-Hydroxy-N-methylbenzylamine with existing antibiotics could lead to new therapeutic strategies to combat antibiotic resistance.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine salt, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically used. Detection is commonly performed using a UV detector.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, can be used.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on information for structurally similar compounds, this compound should be considered a hazardous substance.
[5][6][7]* Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound with a growing profile of biological interest. Its straightforward synthesis, coupled with its demonstrated antimicrobial activity, makes it a compelling subject for further investigation in the field of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its chemical properties, synthesis, biological activity, and safety considerations to aid researchers in their exploration of this promising molecule.
References
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ResearchGate. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Methylamino)phenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Retrieved from [Link]
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PubMed. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Retrieved from [Link]
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YouTube. (2023). Reductive Amination. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(Dimethylaminomethyl)phenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Brunel University Research Archive. (n.d.). a study of the mannich reaction with. Retrieved from [Link]
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HMDB. (2021). Showing metabocard for 2,4,6-Tris(dimethylaminomethyl)phenol (HMDB0247627). Retrieved from [Link]
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Wiley Online Library. (2006). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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-
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An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a versatile organic compound with applications in chemical synthesis and potential pharmacological relevance. Lacking a definitive seminal publication on its discovery, this guide constructs a historical narrative based on the development of foundational organic reactions. It delves into the principal synthetic routes, including the Mannich reaction and reductive amination, offering detailed, field-proven protocols. The guide further outlines the compound's physicochemical properties, provides a framework for its analytical characterization using modern spectroscopic and chromatographic techniques, and explores its known and potential biological activities. This document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of ortho-hydroxybenzylamines.
Introduction and Historical Context
2-Hydroxy-N-methylbenzylamine, also known as 2-(methylaminomethyl)phenol, is a substituted benzylamine characterized by a hydroxyl group positioned ortho to the methylaminomethyl substituent on the benzene ring. Its hydrochloride salt is a stable, crystalline solid, facilitating its handling and storage in a laboratory setting.
While the precise moment of its first synthesis is not well-documented in a singular, seminal publication, its origins can be logically traced to the development of two powerful synthetic methodologies in organic chemistry: the Mannich reaction and reductive amination .
The Mannich reaction, a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, was extensively developed in the early 20th century. A landmark 1941 paper by Bruson and MacMullen in the Journal of the American Chemical Society detailed the condensation of phenols with formaldehyde and secondary amines, laying the theoretical groundwork for the synthesis of compounds structurally analogous to 2-Hydroxy-N-methylbenzylamine. Given that phenol, formaldehyde, and methylamine are readily available starting materials, it is highly probable that 2-Hydroxy-N-methylbenzylamine was first synthesized via this route in the mid-20th century as chemists explored the scope of the Mannich reaction.
Alternatively, the advent of selective reducing agents in the mid-20th century made reductive amination a viable and widely used method for amine synthesis. The reaction of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine to form an intermediate imine, followed by its reduction, presents another logical and efficient pathway to 2-Hydroxy-N-methylbenzylamine.
This historical context suggests that this compound was likely not the subject of a targeted "discovery" but rather emerged as a product of the broader exploration of fundamental organic reactions. Its utility has since been recognized in various synthetic applications, and its structural motif is of interest in medicinal chemistry.
Synthetic Methodologies
The synthesis of 2-Hydroxy-N-methylbenzylamine can be efficiently achieved through two primary, well-established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
The Mannich Reaction: A Classic Three-Component Condensation
The Mannich reaction provides a direct and atom-economical approach to 2-Hydroxy-N-methylbenzylamine from phenol, formaldehyde, and methylamine.[1] The reaction proceeds through the in-situ formation of an electrophilic iminium ion from formaldehyde and methylamine, which then undergoes electrophilic aromatic substitution with the electron-rich phenol ring, primarily at the ortho position due to the directing effect of the hydroxyl group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of methylamine (1.1 equivalents). Cool the mixture in an ice bath.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the cooled reaction mixture, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and extract with an organic solvent such as ethyl acetate.
-
Purification of the Free Base: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Hydroxy-N-methylbenzylamine. The crude product can be purified by column chromatography on silica gel if necessary.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.
Reductive Amination: A Two-Step Approach
Reductive amination offers a more controlled, albeit two-step, synthesis of 2-Hydroxy-N-methylbenzylamine from salicylaldehyde and methylamine.[2] The initial step involves the formation of a Schiff base (imine) intermediate, which is then reduced to the target amine using a suitable reducing agent. A key advantage of this method is the ability to use milder reducing agents that selectively reduce the imine in the presence of the aldehyde.[3]
-
Imine Formation: In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in methanol. Add an aqueous solution of methylamine (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH4) (1.5 equivalents) in methanol. Add the NaBH4 solution dropwise to the imine-containing mixture, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification and Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base. The purification of the free base and the subsequent formation of the hydrochloride salt are carried out as described in the Mannich reaction protocol (steps 6-8).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 168-172 °C (decomposes) |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol |
| pKa | (Predicted) Phenolic hydroxyl: ~10; Amine: ~9 |
Analytical Characterization
The identity and purity of this compound can be unequivocally established through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the exchangeable phenolic and ammonium protons. The aromatic region will display a characteristic splitting pattern for a 1,2-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the benzylic carbon, and the N-methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 138.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for assessing the purity of this compound and for quantifying it in various matrices.[4] A reverse-phase HPLC method using a C18 column is typically employed.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 30 °C
Biological Activity and Potential Applications
The biological profile of this compound is not extensively documented in publicly available literature. However, the structural motif of a phenolic amine is present in numerous biologically active compounds, suggesting potential areas of interest for further research.
-
Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of 2-Hydroxy-N-methylbenzylamine could confer similar antioxidant activity.
-
Enzyme Inhibition: The benzylamine scaffold is found in various enzyme inhibitors. For instance, some benzylamine derivatives exhibit monoamine oxidase (MAO) inhibitory activity.[5] It is plausible that 2-Hydroxy-N-methylbenzylamine could interact with various enzymes, and this warrants further investigation.
-
Antimicrobial and Anticancer Research: Schiff bases derived from salicylaldehyde and various amines have been investigated for their antimicrobial and anticancer properties, with some studies suggesting that these compounds can interact with DNA.[6] As a precursor to such Schiff bases, 2-Hydroxy-N-methylbenzylamine is a valuable starting material in the synthesis of novel therapeutic agents.
-
Chemical Synthesis: The primary application of this compound is as a building block in organic synthesis. Its bifunctional nature (a nucleophilic amine and a reactive phenolic hydroxyl group) allows for a wide range of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules, including ligands for metal catalysis and precursors for pharmaceutical agents.
Conclusion
This compound, while lacking a well-defined moment of discovery, is a compound deeply rooted in the history of synthetic organic chemistry. Its synthesis, readily achievable through classic reactions like the Mannich condensation and reductive amination, is a testament to the enduring power of these methodologies. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization, offering researchers a solid foundation for its use in the laboratory. While its biological activity remains an area ripe for exploration, its utility as a synthetic intermediate is well-established. Further research into the pharmacological properties of this and related ortho-hydroxybenzylamines may unveil novel therapeutic applications.
References
- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.
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Reddit. (2015). Could you help me with this experimental procedure, please? I need to know which reactives are used and the products that are obtained in each step. I would seriously appreciate your help because I'm completely blocked on this one. r/chemhelp. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
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YouTube. (2023, March 16). Reductive Amination [Video]. Retrieved from [Link]
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PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Google Patents. (2008). Method of producing 2-[(dimethylamino)methyl]phenol.
- Fringu, I., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmacia, 62(5), 946-957.
- Anbardana, S. Z., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Supporting Information for Coupling of Amines and Alcohols catalyzed by Cu-MOF. The Royal Society of Chemistry.
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Eureka | Patsnap. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Retrieved from [Link]
- Yildiz, M., & Dulger, B. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. GSC Biological and Pharmaceutical Sciences, 29(2), 104-113.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]
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FooDB. Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]
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Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
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Organic Chemistry Portal. Mannich Reaction. Retrieved from [Link]
- The Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections.
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Wikipedia. Mannich reaction. Retrieved from [Link]
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Reductive Amination - Common Conditions. Organic Chemistry. Retrieved from [Link]
- GSC Online Press. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
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PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 2-((Dimethylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. Synthesis of N-methylbenzylamine. Retrieved from [Link]
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Human Metabolome Database. Showing metabocard for 2,4,6-Tris(dimethylaminomethyl)phenol (HMDB0247627). Retrieved from [Link]
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SIELC Technologies. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. National Institute of Standards and Technology. Retrieved from [Link]
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precisionFDA. N-METHYLBENZYLAMINE HYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved from [Link]
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Introduction: The Imperative of Unambiguous Structural Verification
An In-Depth Technical Guide for the Structural Elucidation of 2-Hydroxy-N-methylbenzylamine Hydrochloride
In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. This compound, a substituted benzylamine, represents a class of compounds with significant potential as intermediates and scaffolds in medicinal chemistry. Its structure, comprising a hydroxylated aromatic ring, a secondary amine, and a methyl group, presents a unique analytical challenge that demands a multi-technique approach for unambiguous confirmation. The hydrochloride salt form further influences its physicochemical properties and spectral characteristics.
This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind each experimental choice, demonstrating how an integrated analytical workflow provides a self-validating system for confirming molecular identity and purity.
The Integrated Analytical Workflow
The structural confirmation of a molecule like this compound is not a linear process but a convergent one. Data from multiple orthogonal techniques are synthesized to build an unassailable structural argument. The workflow below illustrates this integrated approach, where each analysis provides a unique piece of the puzzle, culminating in the final, confirmed structure.
Spectroscopic Characterization of 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-N-methylbenzylamine Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Introduction to this compound
This compound is a salt of an organic compound containing a hydroxylated phenyl ring and a secondary amine. The presence of these functional groups, along with the aromatic system, gives rise to a unique spectroscopic fingerprint that can be used for its identification and the assessment of its purity. This guide will interpret the expected spectroscopic data, providing a baseline for researchers working with this or structurally similar molecules.
The structure of this compound is presented below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, the amine proton, and the phenolic hydroxyl proton. The hydrochloride form will influence the chemical shift of protons near the amine group.
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Ar-OH |
| ~9.5 | Broad Singlet | 2H | NH ₂⁺ |
| 6.8 - 7.3 | Multiplet | 4H | Aromatic CH |
| ~4.0 | Singlet | 2H | Ar-CH ₂-N |
| ~2.5 | Singlet | 3H | N-CH ₃ |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve the hydrochloride salt and to allow for the observation of exchangeable protons (OH and NH₂⁺).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or TMS.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C -OH (Aromatic) |
| ~130 | Aromatic C -H |
| ~128 | Aromatic C -H |
| ~120 | Aromatic C -C (quaternary) |
| ~118 | Aromatic C -H |
| ~115 | Aromatic C -H |
| ~50 | Ar-C H₂-N |
| ~35 | N-C H₃ |
Workflow for NMR Data Analysis:
Caption: Workflow for acquiring and analyzing NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (phenolic) |
| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |
| 2700-2400 (broad) | Medium | N-H stretch (secondary amine salt) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1200 | Medium | C-N stretch |
Trustworthiness of the Protocol: The presence of the broad O-H and N-H stretching bands, along with the characteristic aromatic C=C stretching and C-O stretching bands, provides a self-validating system for the identification of the key functional groups in the molecule.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Analysis: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, Electrospray Ionization (ESI) is a suitable method.
Expected Mass Spectrum Data (ESI+):
The mass spectrum will show the molecular ion of the free base. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Formula of Free Base: C₈H₁₁NO
-
Exact Mass of Free Base: 137.08 g/mol
-
Expected [M+H]⁺ peak: m/z 138.09
Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion can provide further structural information. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond.
Caption: Predicted ESI-MS fragmentation of 2-Hydroxy-N-methylbenzylamine.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage and temperature.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound, ensuring scientific integrity and facilitating its application in research and development.
References
-
PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link][1][2]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-N-methylbenzylamine Hydrochloride
Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical, in-depth manual for researchers, outlining the requisite experimental protocols and the scientific rationale underpinning them. By following the methodologies detailed herein, scientists in pharmaceutical development and related fields can generate the robust data necessary for formulation development, regulatory submissions, and ensuring drug product quality and efficacy.
Introduction to this compound
This compound is a substituted benzylamine derivative. Its chemical structure, featuring a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, suggests potential applications as a synthetic building block in medicinal chemistry and materials science. The hydrochloride salt form generally aims to improve the aqueous solubility and stability of the parent amine. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application.
Chemical Structure:
This representation is a simplified 2D sketch of the molecule's connectivity.
Physicochemical Properties
A foundational step in the characterization of any active pharmaceutical ingredient (API) is the determination of its fundamental physicochemical properties.
| Property | Description | Significance |
| Molecular Formula | C₈H₁₁NO · HCl[1] | Defines the elemental composition. |
| Molecular Weight | 173.64 g/mol [1] | Essential for all gravimetric and molar calculations. |
| Appearance | White to light yellow crystalline powder[1] | A basic quality control parameter. |
| Melting Point | 146.0 to 150.0 °C[1] | An indicator of purity. |
| pKa | Not yet determined | Crucial for predicting solubility at different pH values. The phenolic hydroxyl and the secondary amine will have distinct pKa values. |
Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability and is a key factor in the design of dosage forms. The hydrochloride salt is expected to exhibit aqueous solubility, but the extent of this solubility must be quantified across a physiologically and pharmaceutically relevant range of conditions.
Rationale for Solubility Studies
The solubility of this compound will be highly dependent on the pH of the medium due to the ionizable secondary amine and phenolic hydroxyl groups. Determining its solubility profile is essential for:
-
Formulation Development: Selecting appropriate vehicles for liquid formulations.
-
Biopharmaceutical Assessment: Predicting its dissolution and absorption characteristics in the gastrointestinal tract.
-
Process Chemistry: Defining suitable solvent systems for purification and crystallization.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Materials:
-
This compound
-
Purified water (Type I)
-
Phosphate and citrate buffer solutions (pH 2.0, 4.5, 6.8, 7.4)
-
Common organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume of each test solvent/buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
pH Measurement: For buffered solutions, measure the pH of the supernatant after the experiment to confirm it has not shifted significantly.
Data Presentation: Illustrative Solubility Profile
The results of the solubility study should be presented in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~5.5 (as is) | 25 | Hypothetical Value |
| 0.1 N HCl | 1.2 | 25 | Hypothetical Value |
| Acetate Buffer | 4.5 | 25 | Hypothetical Value |
| Phosphate Buffer | 6.8 | 25 | Hypothetical Value |
| Phosphate Buffer | 7.4 | 37 | Hypothetical Value |
| Ethanol | N/A | 25 | Hypothetical Value |
| DMSO | N/A | 25 | Hypothetical Value |
Workflow for Solubility Determination
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [2][3]
Protocol: Reverse-Phase HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-based linear gradient from low to high percentage of Mobile Phase B to ensure separation of the parent peak from any more polar or less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound (e.g., 275 nm). A PDA detector is invaluable for assessing peak purity.
-
Injection Volume: 10 µL
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants. This is demonstrated by analyzing stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Data Interpretation and Reporting
The data generated from these studies should be compiled into a comprehensive report.
-
Solubility Report: Should clearly state the solubility in mg/mL or M for each solvent system at the specified temperature.
-
Stability Report:
-
Should include chromatograms of the stressed samples, showing the separation of the parent peak from degradation products.
-
A summary table detailing the percentage of parent compound remaining and the percentage of major degradation products formed under each stress condition.
-
Proposed degradation pathways based on the identity of the degradants (which may require further characterization by mass spectrometry).
-
Conclusion
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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Royal Society of Chemistry. (2020). Supporting Information. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. [Link]
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PubChem. (n.d.). 2-Methylbenzylamine. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
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MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
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Chemical precursors for 2-Hydroxy-N-methylbenzylamine Hydrochloride synthesis
An In-depth Technical Guide to the Chemical Precursors and Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical precursors and synthetic methodology for preparing this compound. The primary focus is on the robust and widely utilized method of reductive amination, starting from salicylaldehyde and methylamine. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
2-Hydroxy-N-methylbenzylamine and its hydrochloride salt are valuable intermediates in organic synthesis. The molecular structure, featuring a hydroxyl group ortho to a methyl-substituted aminomethyl group on a benzene ring, makes it a versatile building block for more complex molecules, including pharmaceutical agents and other specialty chemicals.
The most direct and efficient pathway for its synthesis is the reductive amination of salicylaldehyde with methylamine.[1][2] This two-step, one-pot process is favored for its high yields, operational simplicity, and the ready availability of its core precursors.[3] The strategy involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.[2][4] The final step involves conversion to the hydrochloride salt, which enhances the compound's stability and simplifies its handling and purification.
Core Precursors and Reagents
The selection of appropriate starting materials is paramount for the success of the synthesis. The primary precursors and reagents are detailed below.
| Compound Name | Role | Chemical Structure | Key Considerations |
| Salicylaldehyde | Carbonyl Source | High purity is essential to avoid side reactions. The ortho-hydroxyl group can influence reactivity. | |
| **Methylamine (CH₃NH₂) ** | Amine Source | Typically used as a solution in a solvent like methanol or water due to its gaseous state at room temperature. | |
| Sodium Borohydride (NaBH₄) | Reducing Agent | A common and cost-effective reducing agent. Less selective than other hydrides but effective for this transformation.[3] | |
| Methanol (CH₃OH) | Solvent | An excellent solvent for both the reactants and the intermediate Schiff base. | |
| Hydrochloric Acid (HCl) | Salt Formation | Used to protonate the final amine product, forming the stable and easily isolatable hydrochloride salt.[5] |
The Synthetic Pathway: Mechanism and Rationale
The synthesis proceeds via a well-established reductive amination mechanism.[1] This process can be broken down into two primary stages: imine formation and subsequent reduction.
Stage 1: Acid-Catalyzed Imine Formation
The reaction begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of salicylaldehyde.[6] This forms a carbinolamine intermediate. While this reaction can proceed without a catalyst, it is often accelerated by the presence of a mild acid (e.g., acetic acid), which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[7] Subsequent dehydration yields a protonated imine (an iminium ion), which is then deprotonated to form the neutral Schiff base.[6]
The pH must be carefully controlled; if the solution is too acidic, the methylamine nucleophile will be fully protonated and rendered non-reactive.[6][7] A pH around 4-5 is often optimal.
Stage 2: Reduction of the Imine
Once the imine is formed, it is reduced to the secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this step. It delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. A subsequent workup with a protic source (like water or the methanol solvent) protonates the resulting nitrogen anion to yield the final amine product, 2-Hydroxy-N-methylbenzylamine.
For syntheses where the starting aldehyde is particularly sensitive to reduction, a milder reagent like sodium cyanoborohydride (NaBH₃CN) can be used, as it selectively reduces the iminium ion over the carbonyl group.[3] However, for this specific synthesis, the greater reactivity of NaBH₄ is generally sufficient and more cost-effective.
Stage 3: Hydrochloride Salt Formation
The free amine is an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easy to handle, purify by recrystallization, and store. This is achieved by treating a solution of the purified amine with hydrochloric acid.[5]
Overall Synthetic Scheme
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adherence to all appropriate safety precautions, including the use of personal protective equipment (PPE), is mandatory.
Materials and Equipment
-
Salicylaldehyde (99%)
-
Methylamine (40% solution in methanol)
-
Sodium Borohydride (98%)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Hydrochloric Acid (concentrated, 37%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Büchner funnel.
Step-by-Step Procedure
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (e.g., 12.21 g, 100 mmol) in methanol (100 mL).
-
To this stirred solution, add methylamine (e.g., 8.5 g of 40% solution in methanol, ~110 mmol) dropwise at room temperature. A slight exothermic reaction and color change may be observed.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the Schiff base.[8]
-
-
Reduction:
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (e.g., 4.5 g, 120 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and slow addition to control the temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Work-up and Isolation of the Free Amine:
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 2-Hydroxy-N-methylbenzylamine as a viscous oil.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude oil in 100 mL of diethyl ether or ethyl acetate.
-
Prepare a solution of HCl by carefully adding concentrated HCl to cold isopropanol or ether. Dropwise, add this acidic solution to the stirred amine solution until no further precipitation is observed and the solution is acidic to litmus paper.
-
A white solid, the hydrochloride salt, will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether.
-
For further purification, recrystallize the solid from a mixture of ethanol and diethyl ether. Dry the purified crystals under vacuum to yield pure this compound.
-
Experimental Workflow Diagram
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Unveiling the Therapeutic Potential of 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Guide to Future Research
Abstract
The landscape of modern therapeutics is increasingly focused on the development of novel molecules with enhanced efficacy and targeted action. Within this paradigm, 2-Hydroxy-N-methylbenzylamine Hydrochloride emerges as a compound of significant interest. Building upon the established antioxidant and cytoprotective properties of its parent compound, 2-hydroxybenzylamine (2-HOBA), the introduction of an N-methyl group presents a strategic modification to potentially enhance its pharmacokinetic profile and biological activity.[1][2] This technical guide provides a comprehensive overview of the prospective research avenues for this compound, offering a scientifically grounded framework for its exploration in medicinal chemistry, pharmacology, and drug development. We will delve into a proposed synthetic route, outline key areas of therapeutic investigation, and provide detailed experimental protocols to empower researchers in unlocking the full potential of this promising molecule.
Introduction: The Rationale for N-Methylation
2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, has garnered considerable attention for its potent scavenging of reactive carbonyl species, thereby mitigating oxidative stress and inflammation.[3][4] Its therapeutic potential has been explored in a range of preclinical models for conditions including neurodegenerative diseases, atherosclerosis, and hypertension.[4][5][6] However, the translation of promising preclinical candidates into clinically effective drugs often hinges on optimizing their physicochemical and pharmacokinetic properties.
The strategic addition of a methyl group to the amine nitrogen (N-methylation) of 2-hydroxybenzylamine to form 2-Hydroxy-N-methylbenzylamine is a well-established medicinal chemistry strategy to modulate a molecule's characteristics.[1][2] N-methylation can influence several key parameters:
-
Lipophilicity and Membrane Permeability: The addition of a methyl group can increase a compound's lipophilicity, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system.
-
Metabolic Stability: N-methylation can protect the amine group from rapid metabolic degradation, potentially prolonging the compound's half-life and therapeutic window.[2]
-
Receptor-Binding Interactions: The methyl group can provide additional steric bulk or hydrophobic interactions within a target binding pocket, potentially altering the compound's affinity and selectivity for its biological targets.
-
Solubility: The impact of N-methylation on aqueous solubility can be complex and is often context-dependent, sometimes leading to an increase or decrease depending on the overall molecular structure.[1]
The hydrochloride salt form of 2-Hydroxy-N-methylbenzylamine is proposed to enhance its stability and aqueous solubility, facilitating its handling and formulation for in vitro and in vivo studies.
This guide, therefore, posits that this compound represents a next-generation analogue of 2-HOBA with the potential for improved "drug-like" properties. The following sections will outline a roadmap for its systematic investigation.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for this compound can be adapted from established methods for the synthesis of related compounds, such as hydroxybenzylamine and N-methylbenzylamine.[7][8][9] A multi-step synthesis is proposed, starting from the readily available precursor, 2-methoxybenzaldehyde.
Synthetic Pathway
The proposed synthesis involves a two-step process: reductive amination followed by demethylation and salt formation.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-N-methylbenzylamine (Reductive Amination)
-
Reaction Setup: To a solution of 2-methoxybenzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) in methanol dropwise at 0°C.
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine, N-(2-methoxybenzylidene)methanamine. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude 2-Methoxy-N-methylbenzylamine by column chromatography on silica gel.
Step 2: Synthesis of this compound (Demethylation and Salt Formation)
-
Demethylation: Dissolve the purified 2-Methoxy-N-methylbenzylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C and add a demethylating agent like boron tribromide (BBr3) (1.2 equivalents) dropwise. Alternatively, refluxing with hydrobromic acid (HBr) can be employed, as described in patent literature for the synthesis of hydroxybenzylamine.[8]
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cool the mixture to 0°C and quench by the slow addition of methanol, followed by water.
-
Isolation of Free Base: Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the free base, 2-Hydroxy-N-methylbenzylamine.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Potential Research Areas and Experimental Designs
The unique structural features of this compound suggest several promising avenues for therapeutic research. The following sections outline key areas of investigation with detailed experimental protocols.
Neuroprotective Effects in Models of Neurodegenerative Disease
Rationale: The parent compound, 2-HOBA, has shown promise in preclinical models of Alzheimer's disease.[4] The potential for the N-methylated derivative to exhibit enhanced blood-brain barrier penetration makes it a compelling candidate for neuroprotective therapies.
Hypothesis: this compound will exhibit superior neuroprotective effects compared to 2-HOBA in in vitro and in vivo models of neurodegeneration by reducing oxidative stress, protein aggregation, and neuronal apoptosis.
Experimental Workflow:
Figure 2: Experimental workflow for investigating the neuroprotective effects of this compound.
Anti-inflammatory Properties in Chronic Inflammatory Diseases
Rationale: The scavenging of reactive carbonyl species by 2-HOBA has been shown to reduce inflammation.[3] Given the central role of inflammation in a multitude of chronic diseases, including rheumatoid arthritis and inflammatory bowel disease, the N-methylated derivative warrants investigation as a potential anti-inflammatory agent.
Hypothesis: this compound will suppress pro-inflammatory signaling pathways and cytokine production in models of chronic inflammation.
Experimental Protocol: In Vitro Macrophage Activation Assay
-
Cell Culture: Culture RAW 264.7 macrophages or primary bone marrow-derived macrophages.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure nitric oxide (NO) production in the culture supernatant using the Griess assay.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
Western Blot Analysis: Analyze cell lysates by Western blotting to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
Cardioprotective Effects in Ischemia-Reperfusion Injury
Rationale: Oxidative stress is a major contributor to myocardial damage during ischemia-reperfusion (I/R) injury. The antioxidant properties of the parent compound suggest a potential cardioprotective role for the N-methylated derivative.
Hypothesis: this compound will protect cardiomyocytes from I/R-induced apoptosis and reduce infarct size in an in vivo model of myocardial infarction.
Experimental Design: Langendorff Perfused Heart Model
-
Heart Isolation: Isolate hearts from rodents (e.g., rats or mice).
-
Langendorff Perfusion: Mount the hearts on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.
-
Baseline Measurement: Record baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure).
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reperfuse the hearts with buffer containing either vehicle or this compound.
-
Functional Recovery: Monitor the recovery of cardiac function during the reperfusion period.
-
Infarct Size Measurement: At the end of the experiment, stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarcted area.
-
Biochemical Analysis: Analyze the perfusate for markers of cardiac damage (e.g., lactate dehydrogenase).
Pharmacokinetic and Toxicological Evaluation
A thorough investigation of the pharmacokinetic (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent.
Table 1: Key Pharmacokinetic and Toxicological Parameters to Investigate
| Parameter | Experimental Approach | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays | To determine the aqueous solubility of the compound. |
| Lipophilicity (LogD) | Shake-flask method or HPLC-based methods | To assess the compound's lipophilicity and potential for membrane permeability. |
| In Vitro Metabolism | Incubation with liver microsomes or hepatocytes | To identify major metabolic pathways and potential drug-drug interactions. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | To determine the extent of binding to plasma proteins, which influences the free drug concentration. |
| In Vivo Pharmacokinetics | Administration to rodents followed by serial blood sampling and LC-MS/MS analysis | To determine key PK parameters such as Cmax, Tmax, AUC, and half-life. |
| Acute Toxicity | Single high-dose administration to rodents | To determine the maximum tolerated dose (MTD) and identify signs of acute toxicity. |
| In Vitro Cytotoxicity | Assays using various cell lines (e.g., HepG2) | To assess the compound's potential for causing cell death. |
| Genotoxicity | Ames test, micronucleus assay | To evaluate the compound's potential to cause DNA damage. |
Conclusion and Future Directions
This compound stands as a promising yet underexplored molecule with the potential to build upon the therapeutic successes of its parent compound, 2-hydroxybenzylamine. The strategic introduction of an N-methyl group offers a compelling rationale for its investigation as a novel therapeutic agent with potentially enhanced efficacy and drug-like properties. This guide has provided a foundational framework for future research, encompassing a proposed synthetic route and detailed experimental designs for exploring its neuroprotective, anti-inflammatory, and cardioprotective potential. Rigorous investigation into the areas outlined herein, coupled with comprehensive pharmacokinetic and toxicological profiling, will be instrumental in elucidating the true therapeutic value of this compound and paving the way for its potential clinical translation.
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2-Hydroxybenzylamine - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved January 4, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for 2-Hydroxy-N-methylbenzylamine Hydrochloride in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS No. 63989-87-7). While specific, peer-reviewed protocols for this exact molecule are not extensively documented, its structural features—a phenolic hydroxyl group ortho to an N-methylaminomethyl substituent—allow for robust, well-grounded proposals for its utility in organic synthesis. This guide elucidates its probable roles as a versatile catalyst and a bidentate ligand, drawing upon established principles and the known reactivity of closely related aminophenols. Detailed, step-by-step protocols for its synthesis via the Mannich reaction and reductive amination are provided, alongside methodologies for its proposed catalytic and coordination chemistry applications.
Introduction and Chemical Profile
2-Hydroxy-N-methylbenzylamine, also known as 2-(Methylaminomethyl)phenol, is a classic example of a Mannich base.[1] The hydrochloride salt provides a stable, crystalline, and easily handled form of the parent amine. The molecule's key feature is the juxtaposition of a Lewis basic secondary amine and a Brønsted acidic phenolic hydroxyl group. This unique arrangement makes it a compelling candidate for applications in catalysis and coordination chemistry, where the two functionalities can act in concert.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 2-[(Methylamino)methyl]phenol hydrochloride |
| Synonyms | α-Methylamino-o-cresol Hydrochloride, N-Methyl-2-hydroxybenzylamine Hydrochloride |
| CAS Number | 63989-87-7 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to light yellow crystalline powder |
Synthesis Protocols
The free base, 2-Hydroxy-N-methylbenzylamine, is the synthetically active form. It can be reliably synthesized through two primary, high-yielding routes. The hydrochloride salt is then readily formed by treating the purified free base with hydrochloric acid.
Protocol 1: Synthesis via Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[1][2] In this context, phenol acts as the active hydrogen donor, reacting with formaldehyde and methylamine to yield the target compound. The ortho-directing nature of the hydroxyl group strongly favors the desired substitution pattern.[3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. While stirring, slowly add an aqueous solution of methylamine (40%, 8.5 mL, 0.11 mol). Following this, add aqueous formaldehyde (37%, 8.1 mL, 0.1 mol) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification of Free Base: Dissolve the residue in 100 mL of 1 M HCl. Wash this aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted phenol. Carefully basify the aqueous layer to pH 9-10 with 2 M NaOH solution, which will precipitate the product as an oil or solid.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Final Product: Filter the drying agent and concentrate the organic solution under reduced pressure to yield 2-Hydroxy-N-methylbenzylamine as a viscous oil or low-melting solid.
-
Salt Formation: Dissolve the purified free base in 50 mL of diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis via Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[4][5] This two-step, one-pot process involves the initial formation of an imine from salicylaldehyde and methylamine, followed by in-situ reduction to the target secondary amine. The choice of reducing agent is critical; sodium borohydride is effective, but milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) offer greater selectivity by reducing the protonated iminium ion much faster than the starting aldehyde.[5]
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add salicylaldehyde (12.2 g, 0.1 mol) and 100 mL of methanol.
-
Imine Formation: Add an aqueous solution of methylamine (40%, 8.5 mL, 0.11 mol) to the flask. Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.[6]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (4.2 g, 0.11 mol) over 30 minutes, controlling the addition rate to manage gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add 100 mL of ethyl acetate to the aqueous residue. Separate the organic layer, and extract the aqueous layer with another portion of ethyl acetate (50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Final Product: Filter and concentrate the organic solution to yield the crude product. Further purification can be achieved by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Salt Formation: Follow step 8 from Protocol 2.1 to form the hydrochloride salt.
Proposed Applications in Organic Synthesis
The bifunctional nature of 2-Hydroxy-N-methylbenzylamine underpins its potential utility. The amine can act as a base or a nucleophile, while the phenolic hydroxyl can act as a proton donor, a hydrogen-bond donor, or, upon deprotonation, a nucleophilic oxygen.
Application I: As a Base Catalyst
Structurally related aminophenols, such as 2,4,6-Tris(dimethylaminomethyl)phenol, are widely used as accelerators and curing agents for epoxy resins.[7] The tertiary amine in these molecules facilitates the ring-opening of epoxides. By analogy, 2-Hydroxy-N-methylbenzylamine is proposed to function as an effective catalyst for reactions requiring a mild base with a proton source to activate electrophiles.
Proposed Catalytic Cycle for Epoxide Ring-Opening:
Exemplary Protocol: Catalysis of Epoxide Ring-Opening by an Alcohol
-
To a stirred solution of styrene oxide (1.20 g, 10 mmol) and benzyl alcohol (1.08 g, 10 mmol) in 20 mL of toluene, add 2-Hydroxy-N-methylbenzylamine (free base, 0.15 g, 1 mmol, 10 mol%).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic solution with 1 M HCl (2 x 20 mL) to remove the catalyst, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the ring-opened ether product.
Application II: As a Bidentate N,O-Ligand in Transition Metal Catalysis
The ortho-aminophenol motif is an excellent scaffold for a bidentate ligand, capable of forming a stable chelate ring with a transition metal center through the nitrogen of the amine and the oxygen of the deprotonated phenol.[3] This coordination can modulate the metal center's electronic properties and steric environment, enabling its use in a variety of catalytic transformations, such as cross-coupling, oxidation, or reduction reactions.
Exemplary Protocol: Preparation of a Copper(II) Complex
-
Ligand Solution: Dissolve this compound (0.35 g, 2 mmol) in 20 mL of methanol. Add a solution of sodium methoxide (0.11 g, 2 mmol) in 5 mL of methanol to generate the free base in situ.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (0.40 g, 2 mmol) in 20 mL of hot methanol.
-
Complexation: Slowly add the ligand solution to the hot, stirring solution of the copper salt. A color change and/or precipitation should be observed.
-
Isolation: Stir the mixture at room temperature for 1 hour, then cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid complex by filtration, wash with cold methanol, and then diethyl ether. Dry the complex under vacuum.
-
Characterization: The resulting complex can be characterized by IR spectroscopy (observing shifts in C-N and C-O stretching frequencies) and elemental analysis to confirm its structure and purity before use in catalytic reactions.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectra of analogous compounds.[3]
Predicted Spectroscopic Data:
| Technique | Functional Group | Predicted Chemical Shift / Frequency |
| ¹H NMR | -OH (phenolic) | δ 9.5 - 11.0 ppm (broad singlet) |
| Ar-H | δ 6.7 - 7.3 ppm (multiplet) | |
| -CH₂- | δ ~3.8 ppm (singlet) | |
| N-H | δ ~2.5 ppm (broad singlet) | |
| N-CH₃ | δ ~2.4 ppm (singlet) | |
| ¹³C NMR | Ar-C-OH | δ ~155 ppm |
| Ar-C | δ 115 - 130 ppm | |
| -CH₂- | δ ~55 ppm | |
| N-CH₃ | δ ~35 ppm | |
| IR Spectroscopy | O-H stretch (broad) | 3200 - 3500 cm⁻¹ |
| N-H stretch | 3100 - 3300 cm⁻¹ | |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2800 - 3000 cm⁻¹ | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from structurally similar aminophenols and benzylamines indicate that appropriate precautions are necessary.[8][9]
-
Hazard Statements: Assumed to be harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store away from strong oxidizing agents.
-
References
-
Ladd Research. (2018). Safety Data Sheet for 2,4,6-Tri(dimethylaminomethyl)phenol. Available at: [Link]
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Wikipedia. (2024). Reductive amination. Available at: [Link]
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SpectraBase. (2025). 2-(Methylamino)phenol. Available at: [Link]
-
YouTube. (2023). Reductive Amination. Available at: [Link]
-
PubChem. (2024). 2-((Dimethylamino)methyl)phenol. Available at: [Link]
- Google Patents. (2007). Mannich base synthesis of substituted phenols.
-
Wikipedia. (2024). 2,4,6-Tris(dimethylaminomethyl)phenol. Available at: [Link]
-
NIST. (2024). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Available at: [Link]
-
G. Drochioiu et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Available at: [Link]
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Organic Chemistry Portal. (2024). Mannich Reaction. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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GSRS. (2024). 2-((DIMETHYLAMINO)METHYL)PHENOL. Available at: [Link]
-
Wikipedia. (2024). Mannich reaction. Available at: [Link]
-
UCLA. (2024). Illustrated Glossary of Organic Chemistry - Reductive amination. Available at: [Link]
-
ResearchGate. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Available at: [Link]
-
Pharmaffiliates. (2024). 2-(Dimethylaminomethyl)phenol. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Organic Synthesis with N-Methylbenzylamine: A Key Building Block. Available at: [Link]
- Google Patents. (2024). Synthesis method of hydroxybenzylamine.
-
Wiley Online Library. (2023). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Available at: [Link]
- Google Patents. (1983). Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.
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- 1. 2-[(Methylamino)methyl]phenol | Benchchem [benchchem.com]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. laddresearch.com [laddresearch.com]
Application Notes & Protocols: The Medicinal Chemistry Potential of 2-Hydroxy-N-methylbenzylamine Hydrochloride as a Versatile Scaffold
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer both synthetic tractability and the potential for potent, selective biological activity. 2-Hydroxy-N-methylbenzylamine Hydrochloride, while cataloged as a chemical reagent, remains a largely unexplored entity in peer-reviewed drug discovery literature.[1] This guide, therefore, deviates from a retrospective summary and instead serves as a prospective analysis—a forward-looking exploration grounded in established medicinal chemistry principles. We will dissect the molecule's constituent pharmacophoric features to hypothesize its most promising applications, supported by detailed, actionable protocols for its synthesis, derivatization, and biological evaluation. This document is designed to be a launchpad for research programs aiming to unlock the therapeutic potential of this elegant and accessible chemical building block.
Structural and Physicochemical Analysis
This compound is a salt of a secondary amine. Its structure is deceptively simple, yet it contains three key functional groups that are cornerstones of molecular recognition in biological systems: a phenolic hydroxyl group, a secondary N-methylated amine, and an aromatic phenyl ring. This combination makes it an attractive starting point for fragment-based drug discovery (FBDD) and as a core scaffold for library synthesis.
| Property | Value | Source |
| CAS Number | 60399-02-2 | [1] |
| Molecular Formula | C₈H₁₁NO · HCl | [2] |
| Molecular Weight | 157.64 g/mol | [3] |
| Key Features | H-bond donor (OH, NH⁺), H-bond acceptor (OH), Aromatic Ring (π-stacking) | Structural Analysis |
The hydrochloride salt form enhances aqueous solubility and stability, making it convenient for handling and for use in biological assays. The N-methyl group, compared to a primary amine, increases lipophilicity and can prevent the formation of certain metabolites, potentially improving the pharmacokinetic profile of its derivatives.
Proposed Application: Scaffold for Cholinesterase Inhibitors
Scientific Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[4] Many known inhibitors feature an aromatic ring and a nitrogen atom capable of interacting with the catalytic and peripheral anionic sites of the enzyme. Notably, salicylates and related phenolic compounds are known to possess anticholinesterase activity.[5] The 2-hydroxybenzylamine core of our title compound provides a perfect starting point, positioning a hydrogen-bonding hydroxyl group and a basic nitrogen atom in a synthetically accessible arrangement.
We hypothesize that by acylating the amine with lipophilic moieties, we can generate derivatives that extend into the acyl-binding pocket of cholinesterases, enhancing potency and selectivity.
Workflow for Derivative Synthesis and Screening:
Protocol 2.1: Synthesis of N-Acyl-2-hydroxy-N-methylbenzylamine Derivatives
This protocol details a general method for the acylation of the parent amine. The choice of acyl chloride (R-COCl) can be varied to explore different chemical spaces.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride, cyclohexanecarbonyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Suspend the solid in anhydrous DCM (approx. 10 mL per mmol of starting material).
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature. The TEA will neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Check: This washing sequence removes the base, salts, and any remaining water-soluble impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2.2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a robust and widely used method for determining cholinesterase activity.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Synthesized test compounds and a reference inhibitor (e.g., Rivastigmine or Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in the phosphate buffer (compounds may require DMSO for initial dissolution).
-
Assay Plate Setup: In a 96-well plate, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of test compound solution at various concentrations (typically a serial dilution)
-
20 µL of DTNB solution (1.5 mM)
-
-
Enzyme Addition: Add 20 µL of the AChE or BuChE solution (e.g., 0.2 U/mL).
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes. Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Reaction Initiation: Start the reaction by adding 20 µL of the appropriate substrate solution (ATCI or BTCI, 1.5 mM).
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to a control well (containing no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Summary:
| Compound ID | R-Group (Acyl) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |
| Parent Amine | H | >100 | >100 | - |
| DER-01 | Acetyl | 85.2 | 150.7 | 0.57 |
| DER-02 | Benzoyl | 33.1 | 55.4 | 0.60 |
| DER-03 | Cyclohexyl | 45.6 | 98.2 | 0.46 |
| Rivastigmine | (Reference) | 4.5 | 38.4 | 0.12 |
| (Note: Data is hypothetical, based on similar structures in the literature, for illustrative purposes.)[5] |
Proposed Application: Precursor for Monoamine Oxidase (MAO) Inhibitors
Scientific Rationale: The benzylamine scaffold is a classic pharmacophore for inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[6] For instance, the pharmaceutical agent Pargyline is N-methyl-N-propargylbenzylamine.[6] The presence of the 2-hydroxy group on our scaffold could provide an additional interaction point within the enzyme's active site, potentially increasing affinity or modulating selectivity between the MAO-A and MAO-B isoforms. Derivatives of this scaffold could be investigated for potential applications in depression and neurodegenerative diseases like Parkinson's disease.
Studies on benzylamine-sulfonamide derivatives have shown potent and selective MAO-B inhibition.[7] A similar strategy could be applied here by converting the amine into a sulfonamide, leveraging the 2-hydroxy group for additional interactions.
Protocol 3.1: General Synthesis of N-Sulfonyl-2-hydroxy-N-methylbenzylamine Derivatives
Procedure Outline:
-
Follow the same initial steps as in Protocol 2.1 (suspension of the amine hydrochloride and addition of base).
-
Instead of an acyl chloride, slowly add a solution of the desired sulfonyl chloride (e.g., dansyl chloride, tosyl chloride) (1.1 eq) in DCM at 0 °C.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Perform an analogous aqueous work-up and purification by column chromatography to isolate the target sulfonamide.
Evaluation: The resulting sulfonamides would then be evaluated for their inhibitory activity against recombinant human MAO-A and MAO-B using established fluorometric or radiometric assays. This would allow for the determination of IC₅₀ values and the selectivity for each isoform.
Conclusion and Future Directions
This compound represents an underexplored but highly promising scaffold for medicinal chemistry. Its simple structure belies a wealth of chemical potential, combining key pharmacophoric elements for targeting enzymes like cholinesterases and monoamine oxidases. The protocols and strategies outlined in this guide provide a comprehensive and scientifically rigorous framework for initiating a drug discovery program based on this versatile molecule. Future work should focus on expanding the library of derivatives, conducting in-depth structure-activity relationship (SAR) studies, and progressing promising hits into ADME-Tox and cell-based efficacy models.
References
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Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]
- Title: Process of synthesizing alpha-(N-methyl-N-benzylamin)
- Title: Synthesis method of hydroxybenzylamine - Google Patents Source: Google Patents URL
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Title: this compound, 5g, Each - CP Lab Safety Source: CP Lab Safety URL: [Link]
-
Title: Synthesis of N-methylbenzylamine - PrepChem.com Source: PrepChem.com URL: [Link]
-
Title: 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - MDPI Source: MDPI URL: [Link]
-
Title: Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed Source: PubMed URL: [Link]
-
Title: Method for synthesizing N-benzylhydroxylamine hydrochloride (2014) | 叶方国 - SciSpace Source: SciSpace URL: [Link]
-
Title: Synthesis of benzylamine hydrochloride - PrepChem.com Source: PrepChem.com URL: [Link]
-
Title: (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: N-METHYLBENZYLAMINE HYDROCHLORIDE - precisionFDA Source: precisionFDA URL: [Link]
-
Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed Source: PubMed URL: [Link]
-
Title: Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem Source: PubChem URL: [Link]
Sources
The Prospect of 2-Hydroxy-N-methylbenzylamine Hydrochloride as a Bidentate Ligand in Catalysis: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a theoretical framework and hypothetical protocols for the application of 2-Hydroxy-N-methylbenzylamine Hydrochloride in catalytic reactions. As of the latest literature review, specific applications for this compound in catalysis are not extensively documented. The information provided herein is based on the established principles of coordination chemistry and catalysis, drawing parallels from structurally related N,O-bidentate ligands. Researchers are advised to use this guide as a foundational resource for exploratory studies.
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern catalysis, the design and application of novel ligands are paramount to achieving enhanced reactivity, selectivity, and efficiency in chemical transformations. Nitrogen-donor ligands, in particular, have been instrumental in the advancement of transition metal catalysis.[1] 2-Hydroxy-N-methylbenzylamine, available as its hydrochloride salt, presents an intriguing yet underexplored scaffold for catalytic applications. Its structure incorporates a phenolic hydroxyl group and a secondary amine, offering the potential for N,O-bidentate coordination to a metal center. This chelation can form a stable five-membered ring, which is known to influence the electronic and steric environment of the metal, thereby modulating its catalytic activity.
This application note aims to provide a comprehensive theoretical and practical guide for researchers interested in exploring the catalytic potential of this compound. We will delve into its prospective role as a ligand in palladium-catalyzed cross-coupling reactions, propose a detailed experimental protocol for a model reaction, and discuss the plausible mechanistic implications.
The N,O-Bidentate Ligand Framework: A Design for Stability and Reactivity
The efficacy of a ligand in a catalytic cycle is often attributed to its ability to stabilize the active metallic species and facilitate key elementary steps such as oxidative addition and reductive elimination. The structure of 2-Hydroxy-N-methylbenzylamine is reminiscent of other successful N,O-bidentate ligands that have been employed in a variety of catalytic transformations. The combination of a "hard" oxygen donor and a "softer" nitrogen donor allows for effective coordination to a range of transition metals.
The hydrochloride salt form of the reagent necessitates a basic workup or the inclusion of a base in the reaction mixture to liberate the free amine for coordination. The phenolic proton is also acidic and can be readily removed by a base, leading to the formation of a phenoxide, which is a strong coordinating group.
Hypothetical Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, with wide applications in the synthesis of pharmaceuticals and advanced materials. The performance of this reaction is highly dependent on the choice of ligand. Here, we propose a hypothetical protocol for the use of 2-Hydroxy-N-methylbenzylamine as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Table 1: Proposed Reagents and Conditions for a Model Suzuki-Miyaura Coupling Reaction
| Component | Reagent | Stoichiometry | Concentration | Notes |
| Aryl Halide | 4-Bromotoluene | 1.0 equiv | 0.1 M | - |
| Boronic Acid | Phenylboronic Acid | 1.2 equiv | - | - |
| Palladium Precursor | Pd(OAc)₂ | 2 mol% | - | - |
| Ligand | 2-Hydroxy-N-methylbenzylamine HCl | 4 mol% | - | Requires in-situ deprotonation |
| Base | K₂CO₃ | 2.0 equiv | - | To neutralize HCl and deprotonate ligand and boronic acid |
| Solvent | Toluene/H₂O | 10:1 v/v | - | Biphasic system |
| Temperature | 100 °C | - | - | - |
| Reaction Time | 12 h | - | - | Monitor by TLC or GC-MS |
Experimental Protocol: A Step-by-Step Guide
Materials:
-
4-Bromotoluene
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), this compound (0.04 mmol, 7.0 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) and deionized water (1 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Visualization of the Proposed Catalytic Cycle and Workflow
To better illustrate the hypothetical catalytic process and the experimental procedure, the following diagrams are provided.
Caption: Experimental workflow for the proposed Suzuki-Miyaura coupling.
Mechanistic Considerations: The Role of the N,O-Ligand
In the proposed catalytic cycle, 2-Hydroxy-N-methylbenzylamine would first be deprotonated by the base to form the active ligand. This N,O-bidentate ligand would then coordinate to the Pd(0) center to form the active catalyst. The chelation is expected to enhance the stability of the palladium complex and promote the oxidative addition of the aryl bromide. The electron-donating nature of the phenoxide and amine groups would increase the electron density on the palladium center, facilitating this key step.
During transmetalation, the ligand's steric and electronic properties would influence the rate of exchange between the halide on the palladium and the aryl group from the boronic acid. Finally, the ligand must be able to support the reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst. The stability of the chelating ring may influence the ease of this final step.
Future Outlook and Alternative Applications
The utility of this compound is not necessarily limited to its role as a ligand in cross-coupling reactions. The presence of both a secondary amine and a hydroxyl group opens up possibilities for its use in organocatalysis . For instance, the amine functionality could participate in enamine or iminium ion catalysis, while the hydroxyl group could act as a hydrogen bond donor to activate substrates.
Further research is warranted to explore these possibilities and to synthesize and characterize the metal complexes of 2-Hydroxy-N-methylbenzylamine to confirm its coordination modes and evaluate its catalytic activity in a range of transformations.
Conclusion
While direct literature evidence for the catalytic applications of this compound is currently scarce, its chemical structure suggests significant potential as an N,O-bidentate ligand. The theoretical framework and hypothetical protocol presented in this application note are intended to serve as a starting point for researchers to investigate its utility in palladium-catalyzed cross-coupling reactions and potentially in organocatalysis. The exploration of such readily available and structurally interesting compounds is crucial for the continued development of novel and efficient catalytic systems.
References
Sources
Application Notes and Protocols for Reactions Involving 2-Hydroxy-N-methylbenzylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the experimental considerations and detailed protocols for chemical reactions involving 2-Hydroxy-N-methylbenzylamine Hydrochloride. As a bifunctional molecule featuring both a secondary benzylic amine and a phenolic hydroxyl group, it serves as a versatile building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into its handling, reactivity, and common synthetic transformations. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both safety and reproducibility.
Introduction and Scope
This compound is a salt of an organic compound containing a phenol and a secondary amine. The presence of these two functional groups on a benzyl scaffold makes it a valuable precursor for synthesizing a variety of more complex structures. The hydrochloride form ensures greater stability and shelf-life compared to the free base.
The primary challenge and, simultaneously, the synthetic opportunity in using this reagent lies in the selective functionalization of either the nitrogen or the oxygen atom. The amine, in its hydrochloride form, is protonated and non-nucleophilic. Therefore, liberation of the free base is a mandatory prerequisite for any reaction involving nucleophilic attack by the nitrogen atom. This guide will detail the necessary steps for this conversion and provide robust protocols for subsequent selective N-alkylation and O-alkylation reactions.
Physicochemical Properties and Safety Mandates
Handling this compound requires strict adherence to safety protocols due to its corrosive and toxic nature, which can be inferred from structurally related compounds.
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₁NO · HCl |
| Molecular Weight | 173.64 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[1] |
Hazard Identification and Mandatory Precautions
Based on safety data sheets for analogous compounds such as N-methylbenzylamine and other corrosive amine hydrochlorides, the following hazards are anticipated[1][2]:
-
Toxicity: Toxic or harmful if swallowed.[1]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Irritation: May cause respiratory irritation.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][3]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Emergency Stations: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][3]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4]
Core Chemical Principles: The Salt-to-Free Base Conversion
The foundational step for most reactions with this compound is the neutralization of the hydrochloride salt to generate the nucleophilic free base, 2-Hydroxy-N-methylbenzylamine. The amine hydrochloride exists in equilibrium with its corresponding free base and hydrochloric acid. By adding a base, this equilibrium is shifted entirely to the free base, which is necessary for reactions at the nitrogen center.
Caption: Equilibrium between the amine salt and its free base.
Protocol 1: Generation of the Free Base
Objective: To quantitatively convert this compound into its free base form for subsequent reactions.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, round-bottom flask
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the funnel. Effervescence (CO₂ release) will occur. Continue adding the base dropwise until the effervescence ceases, indicating complete neutralization. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction: Extract the aqueous layer with three portions of dichloromethane or ethyl acetate. The organic free base is more soluble in the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, often as an oil or low-melting solid.
-
Validation: The resulting free base should be used immediately in the next synthetic step as secondary amines can be susceptible to air oxidation over time.
Application Protocol: Selective N-Alkylation
N-alkylation is a fundamental transformation used to build molecular complexity.[5] This protocol details the reaction of the free base with an alkyl halide to form a tertiary amine.
Caption: Workflow for the N-alkylation of 2-Hydroxy-N-methylbenzylamine.
Protocol 2: Synthesis of 2-((Alkyl(methyl)amino)methyl)phenol
Objective: To selectively alkylate the nitrogen atom of 2-Hydroxy-N-methylbenzylamine.
Rationale: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used. It is strong enough to neutralize any trace amounts of acid generated but generally not strong enough to deprotonate the phenol significantly under these conditions, thus favoring N-alkylation over O-alkylation. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.
Table 2: Reagents for N-Alkylation
| Reagent | Molar Eq. | Purpose |
| 2-Hydroxy-N-methylbenzylamine (Free Base) | 1.0 | Nucleophile |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | 1.1 | Electrophile (Alkylating Agent) |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | Base (Acid Scavenger) |
| Acetonitrile (CH₃CN) | - | Solvent |
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-Hydroxy-N-methylbenzylamine (1.0 eq) generated from Protocol 1, followed by anhydrous potassium carbonate (2.0 eq) and acetonitrile.
-
Addition of Alkylating Agent: Stir the suspension vigorously. Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid K₂CO₃ and rinse with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Application Protocol: Selective O-Alkylation
To achieve selective O-alkylation, the more acidic phenolic proton must be removed with a strong base to form a phenoxide, which is a potent nucleophile. The amine nitrogen is less likely to react under these basic conditions.
Caption: Workflow for the O-alkylation of 2-Hydroxy-N-methylbenzylamine.
Protocol 3: Synthesis of 1-((Alkyloxy)methyl)-N-methylbenzenamine
Objective: To selectively alkylate the phenolic oxygen of 2-Hydroxy-N-methylbenzylamine.
Rationale: A strong base like sodium hydride (NaH) is required to deprotonate the phenol (pKa ~10) to form the sodium phenoxide. This is a classic Williamson ether synthesis condition. DMF is an excellent polar aprotic solvent that can solvate the cation, enhancing the nucleophilicity of the phenoxide.
Table 3: Reagents for O-Alkylation
| Reagent | Molar Eq. | Purpose |
| 2-Hydroxy-N-methylbenzylamine HCl | 1.0 | Starting Material |
| Sodium Hydride (NaH), 60% in mineral oil | 2.2 | Strong Base |
| Alkyl Halide (e.g., Ethyl Iodide) | 1.2 | Electrophile (Alkylating Agent) |
| N,N-Dimethylformamide (DMF), anhydrous | - | Solvent |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. The first equivalent of NaH will neutralize the HCl, and the second will deprotonate the phenol. Hydrogen gas will evolve—ensure proper ventilation to a fume hood scrubber. Stir at 0 °C for 30-60 minutes after the addition is complete.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise while maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the reaction is complete.
-
Quenching: Cool the reaction back to 0 °C and quench it very carefully by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) to destroy any excess NaH.
-
Work-up and Purification: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in N-Alkylation | Incomplete conversion to free base; Inactive alkylating agent; Insufficient base. | Ensure complete neutralization in Protocol 1. Use a fresh bottle of the alkyl halide. Ensure K₂CO₃ is anhydrous and finely powdered. |
| Mixture of N- and O-Alkylated Products | Base used in N-alkylation was too strong; Reaction temperature was too high. | Switch to a milder base (e.g., NaHCO₃) or a bulkier, non-nucleophilic base. Run the reaction at a lower temperature. |
| Low or No Yield in O-Alkylation | Insufficient deprotonation; Wet reagents or solvent. | Use a stronger base or allow more time for deprotonation. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Decomposition of Starting Material | Air oxidation of the free base; Reaction temperature too high. | Use the generated free base immediately. Perform reactions under an inert atmosphere (N₂ or Ar). Consider lower reaction temperatures. |
References
-
Chem Service. (2019). Safety Data Sheet: N-Methylbenzylamine Hydrochloride. [Link]
Sources
Application Notes & Protocols: Prudent Handling and Storage of 2-Hydroxy-N-methylbenzylamine Hydrochloride
Abstract
This document provides a detailed guide on the safe handling and storage procedures for 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS No. 63989-87-7). As a fine chemical intermediate intended for research and development, its toxicological properties are not fully characterized. Therefore, this guide is established on the principle of prudent practice, treating the compound as potentially hazardous and drawing upon safety data from structurally analogous compounds to inform best practices. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Introduction and Scientific Context
This compound is a substituted aromatic amine hydrochloride. Its structure, featuring a hydroxylated phenyl ring, a secondary amine, and a hydrochloride salt, makes it a versatile building block in synthetic chemistry. The presence of these functional groups suggests potential biological activity and dictates its chemical reactivity and stability. The hydroxyl group, in particular, may influence the compound's acidity, solubility, and susceptibility to oxidation compared to its non-hydroxylated analogs.
A critical note on safety data: As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound (CAS 63989-87-7) is not widely available. The operational safety protocols outlined in this document are therefore synthesized from an analysis of its chemical structure and data from closely related analogs, such as N-Methylbenzylamine Hydrochloride. This guide is not a substitute for a manufacturer-provided SDS. Laboratory personnel must always prioritize the SDS that accompanies a purchased chemical lot. In the absence of a specific SDS, the precautionary principle—assuming a substance is hazardous—is the only responsible course of action.
Inferred Hazard Assessment and Risk Mitigation
Given the chemical's structure, a preliminary hazard assessment can be inferred from its functional groups and comparison to similar molecules.
-
Aromatic Amines: This class of compounds can range from irritants to toxic substances. Some aromatic amines are known skin sensitizers or have systemic toxicity.
-
Phenols (Hydroxy-benzyl group): Phenolic compounds can be corrosive or irritating to skin and eyes.
-
Hydrochloride Salt: The compound is a salt of a weak base and a strong acid. While generally stable, it will react with strong bases to liberate the free amine. As a solid, it may exist as a fine powder, posing an inhalation risk.
Based on the SDS for the analog N-Methylbenzylamine Hydrochloride (CAS 13426-94-3), we can anticipate similar, though not identical, hazards.[1]
Table 1: Comparison of Compound Data
| Property | 2-Hydroxy-N-methylbenzylamine HCl (CAS 63989-87-7) | N-Methylbenzylamine HCl (CAS 13426-94-3) (Analog) |
| Synonyms | 2-(Methylaminomethyl)phenol Hydrochloride[2] | Benzylmethylamine Hydrochloride[3] |
| Appearance | White to Light yellow powder to crystal[2] | Data not consistently available (solid) |
| Molecular Formula | C₈H₁₂ClNO | C₈H₁₂ClN[3] |
| Molecular Weight | 173.64 g/mol | 157.64 g/mol [3] |
| Known Hazards | Data not available. | Warning: May cause an allergic skin reaction. Causes serious eye irritation.[1] |
The primary risks during handling are inhalation of the powder, dermal contact , and eye contact . The core directive is to prevent any direct exposure through robust engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
Adherence to proper controls is a self-validating system; their consistent use minimizes unforeseen exposures.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4] This is the most critical control to prevent inhalation of fine particulates and to contain any potential spills.
-
Ventilation: General laboratory ventilation should be maintained with good air exchange rates (typically 10 air changes per hour).[1]
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[1][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Gloves should be inspected before use and disposed of immediately if contaminated. Wash hands thoroughly after removing gloves.[1]
-
Protective Clothing: A full-length laboratory coat must be worn and kept buttoned. Consider disposable sleeves for added protection during extensive handling.
-
Respiratory Protection: If, under exceptional circumstances (e.g., large-scale spill cleanup), work must be done outside a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter is required.[5] Routine use of respiratory protection indicates a failure of engineering controls, which must be rectified.
Detailed Protocols for Safe Handling and Storage
The following protocols are designed to minimize exposure and ensure the stability of the compound.
Protocol for Receiving and Initial Storage
-
Verification: Upon receipt, verify the container label matches the order (Name, CAS No. 63989-87-7).
-
Inspection: Inspect the container for any damage or leaks. If compromised, handle it within a fume hood and follow spill cleanup procedures.
-
Initial Storage: Store the unopened container in a designated, secure location that is cool, dry, and well-ventilated.[6] Keep it away from sources of ignition and incompatible materials.[6] The storage area should be clearly labeled.
Experimental Workflow: Weighing and Solution Preparation
This workflow diagram illustrates the mandatory sequence of operations to be conducted within a chemical fume hood.
Caption: Workflow for Handling Solid 2-Hydroxy-N-methylbenzylamine HCl.
Long-Term Storage Protocol
-
Container Integrity: Always store the compound in its original, tightly sealed container to prevent degradation and contamination.[1][6]
-
Atmosphere: For enhanced stability, particularly for phenolic compounds susceptible to oxidation, consider storing the container within a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[6] The phenolic hydroxyl group and secondary amine can react with strong oxidizers.
-
Environmental Conditions: Store in a cool, dry, and dark location. A designated, ventilated chemical storage cabinet is recommended.[6]
Spill and Emergency Procedures
Small Spill Protocol (Solid)
-
Evacuate and Secure: Restrict access to the spill area. Ensure all operations are performed within a fume hood if possible.
-
Don PPE: Wear all required PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.
-
Collection: Carefully sweep the absorbed material into a labeled, sealable waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth or sponge, then decontaminate with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[1]
First Aid Measures (Based on Analog Hazards)
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms develop, call a physician.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[1] Collect in sealed, clearly labeled containers and follow all local, state, and federal regulations for disposal through your institution's Environmental Health and Safety (EHS) office. Never return spilled material to the original container for re-use.[1]
Conclusion
The safe handling of this compound requires a conservative approach rooted in the precautionary principle. By utilizing appropriate engineering controls, wearing correct PPE, and following the detailed handling and storage protocols, researchers can effectively minimize the risk of exposure. The guiding principle must always be to prevent direct contact and inhalation until comprehensive toxicological data becomes available.
References
-
Chem Service. (2019, November 13). Safety Data Sheet: N-Methylbenzylamine Hydrochloride. Retrieved January 4, 2026, from [Link]
Sources
Application Notes and Protocols: The Strategic Use of 2-Hydroxy-N-methylbenzylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Synthetic Potential of a Versatile Benzylamine Derivative
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. 2-Hydroxy-N-methylbenzylamine Hydrochloride (also known as 2-(Methylaminomethyl)phenol Hydrochloride, CAS No. 63989-87-7) emerges as a bifunctional building block of significant interest. Its structure, featuring a secondary amine, a phenolic hydroxyl group, and a benzyl moiety, offers a rich chemical scaffold for the construction of complex molecular architectures found in a variety of therapeutic agents.
This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind its reactivity in pivotal transformations such as the Mannich reaction for the synthesis of analgesic precursors and the nucleophilic ring-opening of epoxides to generate β-amino alcohols, a common structural motif in cardiovascular and respiratory medicines. The protocols detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for their synthetic endeavors.
Core Applications and Synthetic Strategies
The utility of this compound in pharmaceutical synthesis is primarily centered on two key reaction pathways:
-
The Mannich Reaction: This three-component condensation reaction is a cornerstone of organic synthesis for forming C-C bonds and introducing an aminomethyl group. This compound serves as the amine component, reacting with an aldehyde (often formaldehyde) and a compound containing an active hydrogen (typically a ketone) to produce a β-amino ketone, known as a Mannich base. These Mannich bases are crucial intermediates in the synthesis of various pharmaceuticals, most notably analgesics like Tramadol and its analogues.
-
Nucleophilic Ring-Opening of Epoxides: The secondary amine functionality of 2-Hydroxy-N-methylbenzylamine allows it to act as a potent nucleophile for the ring-opening of epoxides. This reaction proceeds via an SN2 mechanism and is a highly efficient method for the synthesis of β-amino alcohols. This structural motif is prevalent in a wide range of drugs, including β-blockers and bronchodilators.
The N-benzyl and N-methyl groups can also serve as protecting groups, which can be removed at a later stage of the synthesis, adding to the molecule's versatility.
Application I: Synthesis of a Tramadol Analogue Intermediate via the Mannich Reaction
The analgesic drug Tramadol is synthesized from a Mannich base derived from cyclohexanone, formaldehyde, and an appropriate amine. While the commercial synthesis of Tramadol itself uses dimethylamine, the synthesis of N-demethyl and N-benzyl-N-demethyl analogues utilizes 2-(N-benzyl, N-methyl)aminomethyl cyclohexanone[1][2][3][4]. By analogy, this compound can be employed to create structurally related intermediates.
Scientific Rationale
The Mannich reaction is initiated by the formation of an Eschenmoser-like salt from the secondary amine and formaldehyde. This electrophilic iminium ion then reacts with the enol form of the ketone (cyclohexanone in this case) to form the β-amino ketone. The hydrochloride salt of the amine is often used directly in the reaction, which is typically carried out under acidic conditions to favor enol formation.
Experimental Workflow: Mannich Reaction
Caption: Workflow for the synthesis of a Tramadol analogue intermediate.
Detailed Protocol: Synthesis of 2-(((2-hydroxybenzyl)(methyl)amino)methyl)cyclohexan-1-one Hydrochloride
Materials:
-
This compound (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Cyclohexanone (1.5 eq)
-
Ethanol (anhydrous)
-
Acetone
-
Hydrochloric acid (catalytic amount, if needed)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), paraformaldehyde (1.2 eq), cyclohexanone (1.5 eq), and anhydrous ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude solid is then purified by recrystallization from acetone to yield the desired product, 2-(((2-hydroxybenzyl)(methyl)amino)methyl)cyclohexan-1-one Hydrochloride, as a crystalline solid.
Self-Validation:
-
Expected Yield: 70-80%
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by HPLC.
Application II: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
β-Amino alcohols are a cornerstone of many pharmaceuticals. The reaction of a secondary amine with an epoxide is a direct and efficient route to these valuable intermediates[5][6][7][8][9]. 2-Hydroxy-N-methylbenzylamine provides a nucleophilic secondary amine that can readily open epoxide rings.
Scientific Rationale
The ring-opening of epoxides with amines is a classic SN2 reaction. The amine attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. In the case of unsymmetrical epoxides, the amine will preferentially attack the less sterically hindered carbon atom. The reaction is often carried out in a protic solvent, which can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.
Experimental Workflow: Epoxide Ring-Opening
Caption: General workflow for the synthesis of β-amino alcohols.
Detailed Protocol: General Procedure for the Synthesis of β-Amino Alcohols
Materials:
-
This compound (1.0 eq)
-
Epoxide (e.g., styrene oxide, propylene oxide) (1.1 eq)
-
Triethylamine (1.2 eq, to neutralize the HCl salt)
-
Methanol or Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Reaction: To this solution, add the epoxide (1.1 eq) dropwise. The reaction is often exothermic. Stir the mixture at room temperature or heat gently (40-50 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.
Self-Validation:
-
Expected Yield: 80-95%
-
Characterization: The product's structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regioselectivity of the ring-opening for unsymmetrical epoxides should be verified by NMR.
Data Presentation: A Comparative Overview
| Parameter | Mannich Reaction (Tramadol Analogue) | Epoxide Ring-Opening (β-Amino Alcohol) |
| Key Transformation | C-C bond formation, aminomethylation | C-N bond formation, nucleophilic substitution |
| Reactants | Amine HCl, Aldehyde, Ketone | Amine, Epoxide, Base |
| Typical Solvents | Ethanol, Methanol | Methanol, Ethanol, Water |
| Reaction Temperature | Reflux | Room Temperature to 50 °C |
| Typical Yields | 70-80% | 80-95% |
| Purification Method | Recrystallization | Column Chromatography |
Conclusion: A Versatile Synthon for Modern Drug Discovery
This compound is a valuable and versatile intermediate for the synthesis of a range of pharmaceutical building blocks. Its ability to participate in robust and high-yielding reactions such as the Mannich condensation and epoxide ring-opening makes it a strategic choice for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the application of this compound in drug discovery and development, offering reliable pathways to key intermediates for analgesic and cardiovascular agents. As the demand for novel therapeutics continues to grow, the strategic application of such versatile synthons will remain paramount in the efficient construction of new and effective medicines.
References
-
MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Retrieved from [Link]
- Alvarado, C., Guzmán, Á., Díaz, E., & Patino, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 735-740.
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
- Madhusudhan, G., et al. (2012). Synthesis of related substances of Tramadol. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.
-
SciELO México. (n.d.). Synthesis of Tramadol and Analogous. SciELO México. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Synthesis of Tramadol and Analogous. Retrieved from [Link]
- Synthetic applications of biologically important Mannich bases: An updated review. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
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Quick Company. (n.d.). An Improved Process For The Preparation Of Tramadol. Retrieved from [Link]
- Synthesis, Characterization and Biological Activity Studies of Some N-Mannich Bases of 1-Substituted methyl-2-(substituted phenyl)benzimidazoles. (2011). Asian Journal of Chemistry, 23(4), 1719-1722.
-
Redalyc. (n.d.). Synthesis of Tramadol and Analogous. Redalyc. Retrieved from [Link]
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MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Process for preparing tramadol hydrochloride and/or tramadol momohydrate. Retrieved from [Link]
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Patsnap Synapse. (n.d.). 2-Hydroxybenzylamine - Drug Targets, Indications, Patents. Retrieved from [Link]
- In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. (2018). Toxicology in Vitro, 52, 265-272.
- Campos, K. R., Coleman, P. J., & Herzon, S. B. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424)
- Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 148-171.
- Roman, G., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 59(3-4), 157-166.
- Sethi, P., Arora, R., Jain, S., & Jain, N. (2015). Synthesis, Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1000-1006.
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Application Notes & Protocols: Leveraging 2-Hydroxy-N-methylbenzylamine Hydrochloride as a Versatile Scaffold in the Synthesis of Novel Compounds
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. An ideal chemical scaffold offers not only a robust framework but also multiple points for diversification, enabling the rapid generation of compound libraries for biological screening. 2-Hydroxy-N-methylbenzylamine Hydrochloride presents itself as such a scaffold, yet its full potential remains underexplored in readily available literature. This molecule uniquely combines a nucleophilic secondary amine and a reactive phenolic hydroxyl group within a stable benzyl structure.
This guide provides a detailed exploration of this compound as a precursor for novel compound synthesis. We move beyond simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and innovate. The protocols herein are built upon established, fundamental organic chemistry transformations, providing a reliable framework for derivatization at its key functional sites.[1][2] The parent compound, 2-hydroxybenzylamine, is a naturally occurring molecule found in buckwheat, known for its ability to scavenge dicarbonyl electrophiles and protect against oxidative stress, suggesting a promising biocompatible foundation for its derivatives.[3][4][5]
Physicochemical Properties and Handling
This compound is a salt, which enhances its stability and shelf-life as a crystalline solid. However, for most synthetic applications, the free base form is required. This is typically achieved by in-situ neutralization with a suitable base prior to or during the reaction.
| Property | Expected Value / Information | Reference / Basis |
| Molecular Formula | C₈H₁₁NO · HCl | Based on N-Methylbenzylamine HCl[6] |
| Molecular Weight | 175.64 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts |
| Solubility | Soluble in water, methanol; sparingly soluble in other polar aprotic solvents like DMSO. | Inferred from similar structures[7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Standard practice for amine salts |
| Handling Precaution | The hydrochloride salt is stable. For reactions, neutralization is required to liberate the free amine, which is susceptible to air oxidation over time. Running reactions under an inert atmosphere (N₂ or Ar) is recommended for sensitive substrates. | General chemical principles |
Core Reactivity: A Duality of Function
The synthetic versatility of 2-Hydroxy-N-methylbenzylamine stems from its two primary reactive centers: the secondary amine and the phenolic hydroxyl group. The ability to selectively target one site over the other is the key to unlocking its potential as a scaffold.
-
The N-Methylamino Group: As a secondary amine, this group is a potent nucleophile, readily participating in N-alkylation, acylation, and reductive amination reactions to form tertiary amines and amides.[2]
-
The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is an excellent nucleophile for O-alkylation (Williamson ether synthesis) and O-acylation reactions, forming ethers and esters.
Selective derivatization can be achieved by carefully choosing reaction conditions, particularly the base and solvent, as the amine is generally more nucleophilic than the neutral hydroxyl group, but a strong base will preferentially deprotonate the phenol.
Application Note 1: Synthesis of Tertiary Amines via N-Alkylation
Principle: The N-alkylation of a secondary amine with an alkyl halide is a classic SN2 reaction. A base is required to first neutralize the hydrochloride salt of the starting material and subsequently to scavenge the hydrohalic acid (e.g., HBr) generated during the reaction.[1] This prevents the protonation of the amine, which would render it non-nucleophilic, and drives the reaction to completion. Sterically hindered or non-nucleophilic bases are preferred to avoid competition with the substrate amine.[1]
Protocol 1: N-Alkylation with an Alkyl Halide
This protocol details the synthesis of N-benzyl-N-methyl-2-hydroxybenzylamine using benzyl bromide as a representative alkylating agent.
Materials:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq) or Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂/Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (to make a ~0.1 M solution).
-
Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature using a syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate (20 mL). d. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.
| Alkylating Agent (R-X) | Base | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | MeCN | 6 | 85-95 |
| Ethyl Bromoacetate | DIPEA | DMF | 4 | 80-90 |
| 1-Bromobutane | K₂CO₃ | MeCN | 12 | 70-80 |
| 2-(Bromomethyl)pyridine | DIPEA | DMF | 8 | 75-85 |
Application Note 2: Synthesis of Tertiary Amines via Reductive Amination
Principle: Reductive amination is a powerful, two-step, one-pot method for forming C-N bonds. It involves the initial formation of an iminium ion intermediate from the reaction of our secondary amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in-situ by a mild, selective reducing agent to yield the tertiary amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion intermediate.[10]
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the synthesis of a novel tertiary amine using benzaldehyde as a representative carbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N, 1.1 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Inert atmosphere setup (N₂/Ar)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add triethylamine (1.1 eq) to neutralize the salt. Stir for 15 minutes.
-
Imine Formation: Add the aldehyde (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[10]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9]
-
Work-up: a. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). b. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.[10] c. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Characterization of Synthesized Compounds
Confirmation of the successful synthesis of novel derivatives is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the final product. For an N-alkylation product, one would expect to see new signals corresponding to the protons and carbons of the newly introduced alkyl group. For example, in the N-benzylation product, a new singlet around 3.5-4.0 ppm for the benzylic CH₂ protons would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups. For instance, the broad O-H stretch of the starting phenol (around 3200-3600 cm⁻¹) would remain in N-alkylation products but disappear upon O-alkylation.
Conclusion
This compound is a highly valuable and versatile building block for constructing diverse molecular architectures. By leveraging fundamental reactions such as N-alkylation and reductive amination, researchers can efficiently derivatize the secondary amine to generate libraries of novel tertiary amines. Furthermore, the presence of the phenolic hydroxyl group opens a second vector for diversification, which can be selectively targeted under appropriate conditions. The protocols and principles outlined in this guide provide a solid foundation for scientists in drug discovery and organic synthesis to unlock the full potential of this promising scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
- PubChem. (2025). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives. BenchChem.
- MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 3-Butenylamine Hydrochloride. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine. BenchChem.
- Google Patents. (2022). Synthesis method of hydroxybenzylamine. Google Patents.
- MCE. (n.d.). 2-Hydroxybenzylamine Immunology & Inflammation related chemical. MedChemExpress.
- precisionFDA. (n.d.). N-METHYLBENZYLAMINE HYDROCHLORIDE. precisionFDA.
- Alzheimer's Drug Discovery Foundation. (2025). 2-Hydroxybenzylamine. ADDF.
- Davies, S. S., et al. (2011). 2-hydroxybenzylamine protects against memory deficits in a mouse model of Alzheimer's disease. PNAS.
- Nguyen, V. Q., et al. (2016). Increased lifespan in C. elegans by 2-hydroxybenzylamine. Mechanisms of Ageing and Development.
- Wu, L., et al. (2016). 2-Hydroxybenzylamine improves hypertension in mice. Journal of Hypertension.
- ChemicalBook. (2025). N-Benzylhydroxylamine hydrochloride. ChemicalBook.
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- 7. N-Benzylhydroxylamine hydrochloride | 29601-98-7 [chemicalbook.com]
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- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established synthetic protocols and extensive field experience, this document provides in-depth troubleshooting, frequently asked questions, and detailed experimental procedures.
Introduction to Synthetic Strategies
The synthesis of 2-Hydroxy-N-methylbenzylamine typically proceeds via two primary routes: the reductive amination of salicylaldehyde with methylamine, or the N-methylation of 2-hydroxybenzylamine. Each pathway presents a unique set of challenges and opportunities for optimization. This guide will explore both, with a focus on practical solutions to common experimental hurdles.
A critical consideration in these syntheses is the presence of the phenolic hydroxyl group, which can influence reaction pathways and introduce potential side reactions. Understanding and controlling the reactivity of this functional group is paramount to achieving high yields and purity.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in Reductive Amination of Salicylaldehyde
Question: I am attempting the reductive amination of salicylaldehyde with methylamine using sodium borohydride, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in this reductive amination are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Imine Formation: The initial condensation of salicylaldehyde and methylamine to form the corresponding imine is a reversible reaction. Inefficient imine formation directly translates to low yields of the final product.
-
Solution:
-
pH Optimization: Imine formation is often catalyzed by mild acid, but the free amine is the nucleophile. The optimal pH for this reaction is typically in the range of 5-7. You can add a catalytic amount of acetic acid to facilitate imine formation.
-
Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. For larger scale reactions, a Dean-Stark apparatus can be employed.
-
-
-
Premature Reduction of the Aldehyde: Sodium borohydride (NaBH₄) can reduce the starting aldehyde to 2-hydroxybenzyl alcohol, competing with the desired reduction of the imine.
-
Solution:
-
Stepwise Procedure: A more controlled approach is a two-step, one-pot reaction. First, allow the salicylaldehyde and methylamine to stir at room temperature for a period (e.g., 1-2 hours) to ensure maximum imine formation before adding the reducing agent.[1]
-
Choice of Reducing Agent: Consider using a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred for reductive aminations as they are less likely to reduce the starting aldehyde or ketone.[2][3]
-
-
-
Side Reactions of the Phenolic Hydroxyl Group: The ortho-hydroxyl group can sometimes participate in side reactions, although in this specific reductive amination, it is generally well-tolerated without a protecting group.[2][4]
-
Solution: While protection is usually not necessary, if side reactions are suspected, a protecting group strategy could be employed. However, this adds extra steps to the synthesis. A more practical approach is to carefully control the reaction conditions (temperature, stoichiometry) to minimize side reactions.
-
Issue 2: Incomplete Reaction or Multiple Products in Eschweiler-Clarke Methylation
Question: I am using the Eschweiler-Clarke reaction to methylate 2-hydroxybenzylamine, but I am observing a mixture of starting material, my desired product, and potentially other byproducts. How can I drive the reaction to completion and improve selectivity?
Answer: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to methylate amines, is a powerful tool but requires careful control to achieve high yields, especially with a phenolic substrate.[5]
-
Insufficient Reagents or Reaction Time: The reaction proceeds through the formation of an iminium ion followed by hydride transfer from formic acid. Incomplete reaction can result from insufficient amounts of formaldehyde or formic acid, or inadequate reaction time and temperature.
-
Solution:
-
Stoichiometry: Use a molar excess of both formaldehyde and formic acid. A typical ratio is 2-3 equivalents of each per amine group to be methylated.
-
Temperature and Time: The reaction is often heated to 80-100 °C for several hours.[5] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
-
Side Reaction: O-Formylation: The phenolic hydroxyl group can be esterified by formic acid, especially under prolonged heating, leading to the formation of a formate ester byproduct.[6]
-
Solution:
-
Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the disappearance of the starting material and stop the reaction once it is consumed.
-
Work-up: The formate ester is typically hydrolyzed back to the phenol during the basic work-up of the reaction. Ensure the pH is sufficiently high (e.g., pH 10-11) during the work-up to facilitate this hydrolysis.
-
-
-
Formation of Over-methylated Products (Quaternary Ammonium Salts): While the Eschweiler-Clarke reaction is known for stopping at the tertiary amine stage, harsh conditions could potentially lead to trace amounts of quaternary ammonium salts.
-
Solution: This is generally not a major issue with this reaction. Adhering to the recommended temperature and reaction times should prevent this.
-
Issue 3: Difficulty in Purifying this compound
Question: After the synthesis, I am struggling to obtain a pure, crystalline hydrochloride salt of 2-Hydroxy-N-methylbenzylamine. The product is oily or discolored. What are the best practices for purification and crystallization?
Answer: The purification of aminophenols can be challenging due to their susceptibility to oxidation and the amphoteric nature of the free base. The hydrochloride salt is generally more stable and crystalline.
-
Presence of Impurities: The crude product may contain unreacted starting materials, byproducts (such as the corresponding alcohol from reductive amination or the formate ester from the Eschweiler-Clarke reaction), and colored oxidation products.
-
Solution:
-
Acid-Base Extraction: After the reaction, perform an acid-base work-up. Dissolve the reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine and extract it back into an organic solvent.
-
Charcoal Treatment: If the product is colored, this often indicates the presence of oxidation byproducts. During the purification process, you can treat a solution of the crude product with activated charcoal to adsorb these colored impurities.[7] This is typically done by adding a small amount of charcoal to a hot solution of the product, followed by hot filtration.
-
-
-
Crystallization Challenges: Finding a suitable solvent system for the crystallization of the hydrochloride salt is key.
-
Solution:
-
Salt Formation: After obtaining the purified free base, dissolve it in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate). Then, add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until the solution is acidic. The hydrochloride salt should precipitate.
-
Recrystallization Solvents: For recrystallization of the hydrochloride salt, a polar protic solvent or a mixture is often effective. Consider solvent systems such as:
-
-
Data Presentation
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Materials | Salicylaldehyde, Methylamine | 2-Hydroxybenzylamine |
| Reagents | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃), optional acid catalyst | Formic acid, Formaldehyde |
| Typical Yields | 60-90% | 70-95% |
| Common Byproducts | 2-Hydroxybenzyl alcohol, over-alkylated amines | O-formylated product |
| Key Optimization | pH control (5-7), choice of reducing agent, water removal | Stoichiometry of reagents, reaction time and temperature |
Experimental Protocols
Protocol 1: Reductive Amination of Salicylaldehyde
-
Imine Formation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in methanol. To this solution, add a solution of methylamine (1.1 eq, e.g., 40% in water or as a solution in an organic solvent) dropwise at room temperature. Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-Hydroxy-N-methylbenzylamine.
-
Salt Formation: Dissolve the crude product in isopropanol and add a solution of HCl in isopropanol dropwise until the pH is acidic. The hydrochloride salt should precipitate. Collect the solid by filtration and wash with cold isopropanol.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Protocol 2: Eschweiler-Clarke Methylation of 2-Hydroxybenzylamine
-
Reaction Setup: To a round-bottom flask containing 2-hydroxybenzylamine (1.0 eq), add formic acid (3.0 eq) and formaldehyde (3.0 eq, as a 37% aqueous solution).
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully add 1M HCl to quench the excess formaldehyde and formic acid. Basify the solution to pH 10-11 with 2M NaOH. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Purification and Salt Formation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude free base. Follow steps 4 and 5 from Protocol 1 for salt formation and recrystallization.
Mandatory Visualizations
Reductive Amination Troubleshooting Workflow
Caption: A simplified mechanism of the Eschweiler-Clarke methylation of 2-hydroxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group on salicylaldehyde during reductive amination?
A1: Generally, it is not necessary to protect the phenolic hydroxyl group for the reductive amination of salicylaldehyde with methylamine, especially when using borohydride-based reducing agents. [2][4]The reaction can proceed with good yields without protection. However, if you are using more reactive reagents or harsher conditions that might lead to side reactions at the hydroxyl group, a protecting group strategy might be considered, though it adds complexity to the overall synthesis.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the reductive amination and the Eschweiler-Clarke reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates (like the imine), and the final product. Staining with a UV lamp and/or an appropriate stain (like potassium permanganate) can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Q3: My final this compound product is unstable and discolors over time. How can I improve its stability?
A3: Aminophenols are susceptible to oxidation, which can lead to discoloration. The hydrochloride salt is generally more stable than the free base. To ensure stability:
-
Ensure High Purity: Impurities can catalyze decomposition. Thoroughly purify the product.
-
Dry Thoroughly: Residual solvent or moisture can promote degradation. Dry the final product under vacuum.
-
Store Properly: Store the product in a tightly sealed container, protected from light and air (preferably under an inert atmosphere like nitrogen or argon), and at a low temperature.
Q4: Can I use other reducing agents for the reductive amination?
A4: Yes, a variety of reducing agents can be used. While sodium borohydride is common, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for their selectivity. [3]Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is another effective method, particularly for larger-scale syntheses, although it may require more specialized equipment.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 2. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise, One-Pot Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient method for the reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463–1471. [Link]
-
ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Reddit. (2024). Reduction of imine. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
Khan Academy. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. Retrieved from [Link]
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- 9. prepchem.com [prepchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 2-Hydroxy-N-methylbenzylamine Hydrochloride Reactions
Introduction: Navigating the Complexities of a Bifunctional Reagent
Welcome to the technical support guide for 2-Hydroxy-N-methylbenzylamine Hydrochloride. This molecule, possessing both a nucleophilic secondary amine and a reactive phenolic hydroxyl group, presents unique challenges and opportunities in synthesis and downstream applications. Its hydrochloride salt form enhances stability and solubility but requires careful consideration of reaction conditions, particularly pH control.
This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during the synthesis and handling of this compound. We will explore the mechanistic origins of common side products, provide actionable troubleshooting protocols, and offer strategies for optimizing your reaction outcomes. Our goal is to equip you, our fellow researchers, with the insights needed to anticipate and solve problems before they compromise your results.
Part 1: Troubleshooting the Synthesis via Reductive Amination
The most common route to 2-Hydroxy-N-methylbenzylamine is the reductive amination of salicylaldehyde with methylamine. While effective, this pathway is prone to several side reactions if not properly controlled.
FAQ 1: I'm seeing an impurity with a mass corresponding to the loss of water from my starting materials. What is it and how do I prevent it?
Answer: You are likely observing the unreduced Schiff base (imine) intermediate . This is the most common process-related impurity.
-
Causality: Reductive amination is a two-step, one-pot process: (1) condensation of salicylaldehyde and methylamine to form an imine, and (2) reduction of the imine to the desired secondary amine.[1][2] If the reduction step is slow, incomplete, or inefficient, the imine intermediate will persist in the reaction mixture. The equilibrium for imine formation can be shifted forward by removing water, but in a one-pot reaction, the key is ensuring the reduction is kinetically favored.[1]
-
Troubleshooting Protocol: Identifying and Consuming the Imine Intermediate
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. The imine will have a different Rf value and a mass corresponding to (Mass of Salicylaldehyde + Mass of Methylamine - 18).
-
Check Your Reducing Agent:
-
Activity: Ensure your reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) has not degraded. Use a freshly opened bottle or a properly stored reagent. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the imine/iminium ion in the presence of the aldehyde and is less sensitive to mildly acidic pH.[3][4]
-
Stoichiometry: A slight excess (1.2-1.5 equivalents) of the reducing agent is often necessary to drive the reaction to completion.
-
-
Optimize pH: The rate of both imine formation and its subsequent reduction are pH-dependent.[1][3]
-
Imine formation is typically fastest at a pH of ~4-5.
-
The activity of hydride reagents like sodium cyanoborohydride is also optimal in a slightly acidic medium, which protonates the imine to form a more electrophilic iminium ion, accelerating the reduction.[2] Consider adding a catalytic amount of acetic acid if your reaction stalls.[3][5]
-
-
Extend Reaction Time/Increase Temperature: If the reaction is proceeding slowly, extend the reaction time. Gentle heating (e.g., to 40-50 °C) can sometimes increase the rate of reduction, but must be done cautiously to avoid other side reactions.[6]
-
FAQ 2: My mass spectrum shows a peak that is 14 Da higher than my product. What is this side product?
Answer: This peak corresponds to the over-alkylated tertiary amine, 2-Hydroxy-N,N-dimethylbenzylamine .
-
Causality: This is a classic problem in amine alkylations. The product, a secondary amine, is often more nucleophilic than the starting primary amine (methylamine).[7][8] This means your newly formed 2-Hydroxy-N-methylbenzylamine can compete with methylamine and react with another molecule of salicylaldehyde and the reducing agent to form the tertiary amine. Reductive amination is specifically designed to minimize this, but it can still occur under certain conditions.[9][10]
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of methylamine relative to salicylaldehyde. This statistically favors the reaction of the aldehyde with the more abundant primary amine.
-
Slow Addition: If feasible, add the salicylaldehyde slowly to a solution of methylamine and the reducing agent. This keeps the concentration of the aldehyde low and minimizes the chance for the secondary amine product to react.[7]
-
Choose the Right Reducing Agent: Milder, more sterically hindered reducing agents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) can sometimes show greater selectivity and reduce the rate of the second alkylation compared to more reactive agents like NaBH₄.[5][11]
-
Diagram: Key Reaction Pathways in Synthesis
The following diagram illustrates the intended reaction alongside the formation of the two most common side products discussed above.
Caption: Synthesis of the target amine and formation of key side products.
Part 2: Troubleshooting Impurities from Starting Materials and Storage
Impurities are not always generated during the main reaction. They can arise from the starting materials themselves or from degradation of the product over time.
FAQ 3: I observe a high molecular weight impurity, particularly when my reaction is run under basic conditions or if my starting salicylaldehyde is old. What could this be?
Answer: You are likely observing a product from the self-condensation of salicylaldehyde .
-
Causality: Aldehydes, especially those without bulky groups, can undergo base- or acid-catalyzed aldol addition or condensation reactions.[12] In the case of salicylaldehyde, this can lead to the formation of dimers or other oligomeric species.[13] This is exacerbated by prolonged reaction times, elevated temperatures, and the presence of strong bases.
-
Troubleshooting & Prevention:
-
Purify Starting Material: If you suspect your salicylaldehyde is impure, consider purifying it by distillation before use.
-
Control pH: Avoid strongly basic conditions if possible. Reductive aminations are typically most effective in neutral to slightly acidic media, which disfavors aldol reactions.[4]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Avoid unnecessary heating.[6]
-
FAQ 4: My purified this compound develops a colored tint over time. Is this a concern?
Answer: Yes, this indicates potential oxidative degradation .
-
Causality: The phenol group in your molecule is susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. This process often forms highly colored quinone-type species. While the hydrochloride salt form is generally more stable than the free base, degradation can still occur over long-term storage. The analogous compound, 2-hydroxybenzylamine, has been studied for its stability, with salt formation being a key strategy for improvement.
-
Stability and Storage Protocol:
-
Storage Conditions: Store the solid product in a tightly sealed, amber-colored vial to protect it from light and air.
-
Inert Atmosphere: For maximum stability, store the material under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store at reduced temperatures (e.g., 2-8 °C).
-
Purity: Ensure the final product is free of residual metals from catalysts, as these can promote oxidation. An acid wash or purification via column chromatography can help remove these.
-
Part 3: Analytical and Purification Workflow
Properly identifying and removing side products is critical.
FAQ 5: What is the best workflow for identifying an unknown impurity and purifying my final product?
Answer: A systematic workflow combining analytical characterization with a targeted purification strategy is essential.
-
Workflow:
-
Initial Analysis (Crude): Analyze the crude reaction mixture by LC-MS to get the mass of the main product and all significant impurities. This is the fastest way to identify potential over-alkylation or unreduced starting material.
-
Characterization: If the mass is not immediately identifiable, use high-resolution mass spectrometry (HRMS) for an exact mass and predicted formula. ¹H NMR of the crude mixture can also reveal the presence of unreacted aldehyde protons (~9-10 ppm) or other characteristic signals.
-
Purification Strategy Selection:
-
Acid/Base Extraction: If you have non-basic impurities (like the aldol product), you can dissolve the crude mixture in an organic solvent, wash with aqueous acid to protonate and extract your amine product into the aqueous layer, then basify the aqueous layer and re-extract your purified free-base product into an organic solvent.
-
Crystallization: As you are forming a hydrochloride salt, direct crystallization or recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol/water) is often the most effective method for achieving high purity.[3]
-
Column Chromatography: For difficult-to-separate impurities, silica gel chromatography of the free base (after neutralization of the HCl salt) is a reliable option.
-
-
Diagram: Troubleshooting and Purification Workflow
This flowchart outlines a logical sequence for addressing impurities.
Caption: A logical workflow for identifying and resolving impurities.
Summary Table of Common Side Products
| Side Product Name | Chemical Structure | Δ Mass from Product (Da) | Common Cause | Prevention Strategy |
| Schiff Base (Imine) | 2-((Methylimino)methyl)phenol | -2.02 | Incomplete reduction | Optimize reducing agent, pH, and reaction time.[1] |
| Over-alkylation Product | 2-((Dimethylamino)methyl)phenol | +14.02 | Product reacts further | Use excess amine, slow addition of aldehyde.[7][10] |
| Aldol Condensation Product | Dimer of Salicylaldehyde | ~+120 | Self-reaction of starting material | Purify aldehyde, control pH and temperature.[12][13] |
| Oxidation Products | Quinone-type structures | Variable | Air/light exposure during storage | Store under inert gas, protected from light, at low temp. |
References
- Myers, A. (n.d.). Myers Chem 115: Reductive Amination.
-
Wang, Y., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. European Journal of Pharmaceutical Sciences, 169, 106091. Retrieved from [Link]
-
Organic Chemistry Division. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
Shakhashiri, B.Z. (n.d.). Aldol Condensation Reaction - Salicylaldehyde. Chemical Education Xchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Davies, S. S., & Amarnath, V. (2016). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Food and Chemical Toxicology, 97, 209-217. Retrieved from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11536-11545. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Aldol Condensation Reaction - Salicylaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 2-hydroxybenzylamine acetate. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Molecules, 17(12), 14644-14672. Retrieved from [Link]
-
Reddit. (2023). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]
-
askIITians. (2020). Does salicylaldehyde react with NaOH to have a self condensation thro. Retrieved from [Link]
-
Babaev, V. R., et al. (2019). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. Retrieved from [Link]
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4388250A - Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.
-
Cromwell, N. H., & Hoeksema, H. (1949). Condensation of hydroxy and methoxy n-methyl- benzylamines with heterocyclic chlorides. Journal of the American Chemical Society, 71(2), 708-709. Retrieved from [Link]
- Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation methood.
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldol Condensation Reaction - Salicylaldehyde [chemedx.org]
Technical Support Center: Resolving Solubility Challenges with 2-Hydroxy-N-methylbenzylamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS: 60399-02-2). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction: Understanding the Molecule
This compound is an amine salt. The hydrochloride moiety is typically added to an organic amine base (like N-methylbenzylamine) to enhance its aqueous solubility.[1][2] However, the solubility of such salts is not always straightforward and is governed by a delicate interplay of factors including pH, solvent choice, temperature, and the presence of other ions in the solution.[3][4][5] This guide will walk you through a logical, step-by-step process to achieve successful solubilization.
Part 1: Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common challenges.
Q1: My this compound is not dissolving in water. What are the initial steps?
Answer:
When initial attempts to dissolve the compound in water fail, it is often due to insufficient physical agitation or the solution reaching its saturation limit at room temperature. The compound is a white solid, and you should see it begin to disperse with proper mixing.[6]
Causality: Dissolution is a process where solvent molecules must overcome the crystal lattice energy of the solid.[3] Physical agitation increases the interaction between the solute and solvent molecules, accelerating this process. Gentle heating provides the necessary energy to break the crystal lattice bonds.
Recommended Actions:
-
Increase Agitation: Ensure the solution is being vigorously mixed. Use a magnetic stirrer or vortex mixer for at least 5-10 minutes.
-
Utilize Sonication: A brief period in an ultrasonic bath can effectively break up particle agglomerates and enhance dissolution.
-
Apply Gentle Heat: Warm the solution to 37-40°C. Many amine salts exhibit increased solubility at higher temperatures.[5] However, avoid boiling, as it can risk chemical degradation.
Q2: I've tried the initial steps, but the compound remains a suspension. What solvent should I try next?
Answer:
If the compound exhibits poor solubility in water even with agitation and heat, the next logical step is to use a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. For less polar applications, ethanol can be considered.
Causality: The choice of solvent is critical and depends on polarity matching.[5] While the hydrochloride salt form increases water solubility, the core structure of 2-Hydroxy-N-methylbenzylamine still possesses significant organic character (a benzene ring). Polar aprotic solvents like DMSO are powerful solubilizing agents for a wide range of organic compounds.
Data Summary: Common Laboratory Solvents
| Solvent | Polarity | Typical Use | Considerations for 2-Hydroxy-N-methylbenzylamine HCl |
| Water | High | Aqueous buffers, cell culture media | Solubility is highly pH-dependent. |
| PBS | High | Isotonic biological buffers | Risk of common ion effect from chloride ions.[4] |
| DMSO | High (Aprotic) | High-concentration stock solutions | Excellent solubilizer; may be cytotoxic in some assays. |
| Ethanol | Medium-High | Stock solutions, organic reactions | Good general-purpose solvent; less polar than water. |
Q3: How does pH affect solubility, and how can I adjust it safely?
Answer:
The pH of the solvent is arguably the most critical factor for dissolving amine hydrochlorides.[5] As the salt of a weak base, this compound will be most soluble in a slightly acidic aqueous solution (typically pH < 7). Solubility will decrease significantly as the solution becomes more basic.
Causality: In solution, an equilibrium exists between the protonated amine (the soluble ammonium salt) and the deprotonated free base.
R-NH₂⁺CH₃ Cl⁻ (Soluble Salt) ⇌ R-NHCH₃ (Less Soluble Free Base) + H⁺ + Cl⁻
In basic conditions (low H⁺ concentration), this equilibrium shifts to the right, favoring the formation of the less soluble free base, which may precipitate out of solution. By keeping the solution acidic, the equilibrium is pushed to the left, maintaining the compound in its soluble, protonated form.
Protocol for pH Adjustment:
-
Prepare a suspension of the compound in water.
-
While stirring, add 0.1 M HCl dropwise.
-
Monitor the solution for clarity. Dissolution should occur as the pH drops.
-
Once dissolved, you can adjust the pH back towards neutral with 0.1 M NaOH if your experiment requires it, but be mindful that precipitation may re-occur.
Q4: Could other components in my buffer, like NaCl or PBS, be causing precipitation?
Answer:
Yes, this is a distinct possibility due to the "common ion effect."[3][4] The solubility of a salt is reduced in a solution that already contains one of its constituent ions.
Causality: Your compound is a hydrochloride (Cl⁻) salt. Buffers like Phosphate-Buffered Saline (PBS) or any solution containing sodium chloride (NaCl) have a high concentration of chloride ions. This excess chloride in the solvent suppresses the dissolution of the hydrochloride salt, effectively reducing its solubility compared to that in pure water.[4]
Troubleshooting Strategy:
If you suspect a common ion effect:
-
Dissolve the compound in pure water or a low-salt buffer first to create a concentrated stock solution.
-
Add this stock solution dropwise to your final, high-salt buffer (e.g., PBS) with vigorous stirring. This method often keeps the compound in solution even when the final buffer conditions are theoretically unfavorable for initial dissolution.
Part 2: Troubleshooting Workflow & Visualization
The following diagram outlines a logical workflow for addressing solubility issues based on the principles discussed above.
Caption: A step-by-step decision tree for troubleshooting the solubility of this compound.
Part 3: Standard Operating Protocols
Protocol 3.1: Preparation of an Aqueous Stock Solution
This protocol is recommended when the final application is in an aqueous or biological buffer system.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a portion (e.g., 80%) of the total required volume of high-purity water.
-
Initial Dissolution: Cap the vial and vortex vigorously for 2-3 minutes. If undissolved solid remains, place the vial in a sonicator bath for 5 minutes.
-
pH Adjustment (if necessary): If the compound is still not dissolved, add 0.1 M HCl dropwise while stirring until the solution becomes clear.
-
Final Volume: Add water to reach the final desired concentration.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter if required for the downstream application.
Protocol 3.2: Preparation of a High-Concentration Organic Stock Solution
This protocol is ideal for creating a concentrated stock that will be diluted into various experimental media.
-
Weighing: Accurately weigh the this compound in a chemical-resistant vial (e.g., glass).
-
Solvent Addition: Add the desired volume of 100% DMSO.
-
Dissolution: Cap the vial and vortex. Gentle warming to 37°C can be used to expedite dissolution if necessary. The compound should readily dissolve in DMSO.
-
Storage: Store the stock solution as recommended in the FAQ section below. When using, add small aliquots of the DMSO stock to your aqueous buffer with vigorous mixing to avoid precipitation.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of the compound?
-
A: It is a white to off-white solid or crystalline powder.[6]
-
-
Q: Is it safe to heat the solution to aid dissolution?
-
A: Yes, gentle heating up to 40°C is generally safe and effective. Avoid aggressive heating or boiling, which could degrade the compound.
-
-
Q: How should I store stock solutions?
-
A: For aqueous stocks, short-term storage at 4°C is acceptable. For long-term storage, aliquot and freeze at -20°C. For DMSO stocks, storage at -20°C is recommended to minimize degradation and water absorption by the DMSO.
-
-
Q: My solution has a slight yellow tint. Is this normal?
-
A: A very pale yellow tint can sometimes occur due to minor impurities or slight oxidation of the phenolic hydroxyl group, especially in non-acidic solutions. This typically does not impact biological activity, but for sensitive applications, using freshly prepared solutions is recommended.
-
References
-
Jadhav, N., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Anderson, B.D., & Conradi, R.A. (1985). Solubility of Organic Hydrochlorides. Journal of Pharmaceutical Sciences. [Link]
-
Stelzer, I., & Cronin, J. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Babu, N.J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design. [Link]
-
Parmar, V.K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
-
ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Sciencemadness.org. [Link]
-
Ralston, A.W., et al. (1940). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of the Hydrochlorides and Acetates in 95 Per Cent Ethanol. Journal of Organic Chemistry. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. CP Lab Safety Website. [Link]
-
FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). FooDB Website. [Link]
Sources
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- 3. rjpdft.com [rjpdft.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 6. experimtsupplyshop.com [experimtsupplyshop.com]
Technical Support Center: A Guide to Preventing Degradation of 2-Hydroxy-N-methylbenzylamine Hydrochloride
Welcome to the technical support guide for 2-Hydroxy-N-methylbenzylamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. Due to its chemical structure, which incorporates both a phenolic hydroxyl group and a secondary amine, this compound is particularly susceptible to oxidative degradation. This guide provides an in-depth understanding of the degradation mechanisms and offers practical, field-proven strategies to mitigate them, ensuring the reliability and reproducibility of your results.
Section 1: Understanding the Instability - Core Degradation Pathways
The primary challenge in working with this compound is its propensity for oxidation. The electron-rich phenol ring is readily attacked by atmospheric oxygen, a process that is significantly accelerated by several common laboratory factors.
Primary Degradation Pathway: Oxidation
The core instability arises from the 2-aminophenol-like moiety within the molecule's structure. This functional group is highly susceptible to oxidation, which proceeds through the formation of a quinone-imine intermediate.[1] This intermediate is highly colored and can subsequently polymerize to form darker, insoluble materials, indicating significant sample degradation.[1]
Several factors can catalyze and accelerate this degradation:
-
Atmospheric Oxygen: The principal oxidant responsible for degradation.[1]
-
Light Exposure: UV light, in particular, provides the energy to initiate and propagate oxidative chain reactions.[1]
-
Elevated Temperature: Increased temperatures accelerate the rate of chemical reactions, including oxidation.[1]
-
High pH (Alkaline Conditions): In alkaline environments, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This negatively charged species is significantly more electron-rich and thus far more susceptible to oxidation.[1][2]
-
Trace Metal Ions: Divalent metal ions, such as copper (Cu²⁺), can act as potent catalysts for the oxidation process, even at trace concentrations.[1]
Caption: Primary oxidative degradation pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid, powdered this compound has a pink or brownish tint. Is it degraded?
A: Yes, discoloration of the solid material is a clear indicator of oxidation.[1] The pure compound should be a white to off-white solid. Exposure to air and light during storage or handling can initiate surface oxidation, leading to the formation of colored impurities.[3] While the bulk of the material may still be viable, the presence of color suggests that purity has been compromised and quantification of the active component is highly recommended before use.
Q2: I dissolved the compound in a buffer and it turned yellow/brown within an hour. What is happening?
A: This rapid color change is a classic sign of oxidation occurring in solution.[1] Solutions are often more susceptible to degradation than the solid-state material because of increased molecular mobility and interaction with dissolved oxygen. If your buffer is neutral or alkaline (pH > 7), this process will be significantly accelerated.[1][2] The solution's usability depends on the tolerance of your assay for the degradation products. For most applications, the solution should be discarded and prepared fresh using preventative measures.
Q3: What are the ideal storage conditions for this compound?
A: To maximize shelf-life, the solid compound should be stored under the following conditions:
-
Temperature: In a cool environment, such as a refrigerator (2-8°C).
-
Atmosphere: Under an inert gas like argon or nitrogen.[4] If this is not possible, ensure the container is tightly sealed to minimize contact with atmospheric oxygen and moisture.[5]
-
Light: In an amber or opaque vial to protect from light.
-
Container: Use a tightly-closed, well-sealed container.[6]
Q4: How can I prepare a stable solution for my experiment?
A: The key is to remove oxygen from the system and work quickly. Prepare solutions fresh immediately before use.[1][7] Use a high-purity solvent (e.g., water, buffer, DMSO) that has been deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.[7] After dissolving the compound, the headspace of the vial can be flushed with inert gas before sealing.
Q5: Can I add antioxidants to my solutions? Which ones are recommended?
A: Yes, using antioxidants is a highly effective strategy.[7]
-
Ascorbic Acid (Vitamin C): A common and effective antioxidant for protecting aminophenol-like structures in aqueous solutions.[1][7] A final concentration of 0.1-1 mM is often sufficient.
-
Butylated Hydroxytoluene (BHT): A potent antioxidant suitable for organic solvents.[7]
-
Chelating Agents: Adding a chelating agent like EDTA or citric acid can sequester trace metal ions that catalyze oxidation.[7] Always verify that the chosen antioxidant and its concentration are compatible with your specific experimental system and will not cause interference.
Q6: How does pH affect the stability of this compound?
A: pH is a critical factor. The compound is most stable in slightly acidic conditions (pH 4-6). In alkaline conditions (pH > 7), the phenolic proton is removed, forming a phenoxide ion which is extremely sensitive to oxidation.[1][2] Therefore, avoid preparing or storing solutions in basic buffers whenever possible.
Q7: What analytical methods are best for assessing the purity and degradation of my sample?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]
-
Technique: Reverse-phase HPLC with UV detection.
-
Column: A C18 column is a standard choice.[9]
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of the parent compound (typically in the 270-280 nm range). Degradation products, especially quinone-imines, may be detectable at longer wavelengths.
-
Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any degradation products formed.[9]
Section 3: Troubleshooting Guide
This table provides a quick reference for common issues, their likely causes, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Solid reagent is pink, tan, or brown. | Long-term exposure to air and/or light during storage. | Solution: Purchase a new lot of the reagent. If not possible, purify the material by recrystallization. Rationale: The presence of color indicates significant oxidative degradation has already occurred.[1] Using compromised material will introduce impurities and lead to inaccurate concentration calculations. |
| Solution rapidly turns yellow, pink, or brown. | 1. Oxidation due to dissolved oxygen in the solvent.2. High pH of the buffer (neutral to alkaline).3. Contamination with trace metals. | Solution: Prepare solutions fresh using deoxygenated solvents.[7] If possible, adjust the buffer to a slightly acidic pH (4-6).[1] Add an antioxidant like ascorbic acid (for aqueous solutions).[7] Rationale: Removing oxygen and maintaining an acidic pH are the most effective ways to slow the oxidation kinetics.[1][2] |
| Unexpected peaks appear in HPLC chromatogram over time. | Chemical degradation of the compound in solution. | Solution: Analyze samples immediately after preparation. If storage is necessary, store aliquots at -80°C under an inert atmosphere. Perform a time-course stability study to define an acceptable usage window. Rationale: This provides empirical data on the stability of the compound in your specific formulation and storage conditions. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound, leading to a lower effective concentration of the active species. | Solution: Implement all preventative handling measures outlined in this guide. Always use freshly prepared solutions from deoxygenated solvents.[1][7] Confirm the purity of the solid material and the concentration of your stock solution via HPLC before starting critical experiments. Rationale: Ensuring the integrity of the starting material is fundamental to achieving reproducible results. |
Section 4: Experimental Protocols for Minimizing Degradation
Protocol 1: Recommended Handling and Storage of Solid Compound
-
Upon receipt, immediately transfer the manufacturer's vial into a larger, sealed container with desiccant.
-
Store this container in a dark, refrigerated environment (2-8°C).
-
For long-term storage, flushing the vial headspace with a gentle stream of argon or nitrogen before sealing is recommended.
-
When weighing the compound, work quickly and minimize the time the container is open to the atmosphere. Close the container tightly immediately after use.
Protocol 2: Step-by-Step Guide for Preparing a Stabilized Aqueous Solution
This protocol details the preparation of a 10 mM stock solution in a pH 5.0 acetate buffer with an antioxidant.
Caption: Workflow for preparing a stabilized solution.
-
Prepare Solvent: Prepare the desired aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Deoxygenate Solvent: Transfer the buffer to a flask and sparge with a gentle stream of high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.[7]
-
Add Antioxidant (Optional but Recommended): To the deoxygenated buffer, add a stock solution of ascorbic acid to achieve a final concentration of 0.1-1 mM.[1]
-
Weigh Compound: Quickly weigh the required amount of this compound in a suitable vial.
-
Dissolve: Add the deoxygenated, antioxidant-containing buffer to the vial to achieve the target concentration.
-
Mix and Seal: Cap the vial and mix gently until fully dissolved. Flush the vial's headspace with inert gas before tightly sealing.
-
Use Immediately: Use the freshly prepared solution as soon as possible for the best results.
Protocol 3: Monitoring Degradation using Reverse-Phase HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Sample Preparation: Dilute your sample (solid or solution) to an appropriate concentration (e.g., 0.1 mg/mL) using Mobile Phase A.
-
Analysis: Inject the sample. The parent compound should elute as a sharp, primary peak. The appearance of new peaks, especially earlier eluting (more polar) peaks or broad humps, is indicative of degradation. The purity can be calculated based on the area percentage of the main peak.
References
-
BenchChem. (n.d.). Strategies to prevent the oxidation of 2,6-Bis(aminomethyl)phenol during storage. Retrieved from a verified URL.[7]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from a verified URL.
-
BenchChem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from a verified URL.[1]
-
Popovska, O., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Retrieved from a verified URL.[8]
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a verified URL.
-
Chem Service. (2019). Safety Data Sheet for N-Methylbenzylamine Hydrochloride. Retrieved from [Link]6]
-
Fisher Scientific. (2021). Safety Data Sheet for Benzenemethanamine, 2-methyl-. Retrieved from a verified URL.[10]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a verified URL.[4]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from a verified URL.[11]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]]
-
Taylor & Francis. (n.d.). Benzylamine – Knowledge and References. Retrieved from a verified URL.[12]
-
OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from a verified URL.[13]
-
ResearchGate. (n.d.). Substrate Scope of benzylamine derivatives. Retrieved from a verified URL.[14]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]]
-
ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from a verified URL.[2]
-
Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from a verified URL.[15]
-
PubMed. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from a verified URL.[16]
-
Sciencemadness Wiki. (2025). Benzylamine. Retrieved from [Link]3]
-
In "Analytical Methods for the Degradation of Phytoconstituents". (n.d.). Retrieved from a verified URL.[17]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from a verified URL.[18]
-
Cromwell, N. H. (1948). Condensation of hydroxy and methoxy N-methylbenzylamines with heterocyclic chlorides. Journal of Organic Chemistry, 13(6), 843-7.[19]
-
BenchChem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved from a verified URL.[9]
-
PubMed. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors.... Retrieved from a verified URL.[20]
-
MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from a verified URL.[21]
-
In On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2025). Retrieved from a verified URL.[22]
-
Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Retrieved from ]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylbenzylamine CAS:103-67-3. Retrieved from [Link]5]
-
precisionFDA. (n.d.). N-METHYLBENZYLAMINE HYDROCHLORIDE. Retrieved from a verified URL.[23]
-
SIELC Technologies. (2004). N-Methylbenzylamine. Retrieved from [Link]]
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- 23. GSRS [precision.fda.gov]
Troubleshooting unexpected results in reactions with 2-Hydroxy-N-methylbenzylamine Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its use in chemical synthesis. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve unexpected results in your reactions, ensuring the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is a versatile bifunctional molecule featuring a secondary amine and a phenolic hydroxyl group. Its hydrochloride salt form enhances aqueous solubility, making it a convenient starting material for various synthetic transformations.[1][2] However, the interplay between these functional groups can lead to unexpected reaction pathways and purification challenges. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield or No Reaction in N-Alkylation
Question: I am attempting an N-alkylation with an alkyl halide to form a tertiary amine, but I am observing very low conversion. What are the likely causes and how can I optimize the reaction?
Answer: Low conversion in the N-alkylation of this compound is a common hurdle. Several factors, often interacting, can be responsible.
-
In-situ Free-Basing: The starting material is a hydrochloride salt. The amine is protonated and therefore not nucleophilic.[1][2] You must add a base to neutralize the HCl and liberate the free secondary amine for it to react. A common mistake is using an insufficient amount of base.
-
Solution: Use at least two equivalents of a suitable base. The first equivalent neutralizes the hydrochloride salt, and the second equivalent scavenges the acid generated during the alkylation reaction. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often preferred.[3]
-
-
Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of bulky alkylating agents to the nitrogen atom. This is especially true for sterically demanding electrophiles.[4]
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider using a high-boiling point solvent like DMF or DMSO.[4]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Choose a Less Hindered Electrophile: If possible, consider using a less sterically demanding alkylating agent.
-
-
-
Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: Consider switching to the corresponding alkyl bromide or iodide. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction of an alkyl chloride through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Issue 2: Formation of Multiple Products and Over-alkylation
Question: My reaction is producing a mixture of the desired tertiary amine, unreacted starting material, and a higher molecular weight byproduct. How can I improve the selectivity for my target compound?
Answer: The formation of multiple products often points to over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[4][5]
-
Product Nucleophilicity: The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a "runaway" reaction.[6]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess.[7]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.[7]
-
-
Issue 3: Unexpected Side Reactions Involving the Phenolic Hydroxyl Group
Question: I am observing byproducts that suggest the phenolic hydroxyl group is reacting. How can I prevent this?
Answer: The phenolic hydroxyl group is nucleophilic and can compete with the secondary amine in reactions with electrophiles, particularly under basic conditions.
-
O-Alkylation: The phenoxide, formed in the presence of a base, can react with the alkylating agent to form an ether.
-
Solution:
-
Protecting Groups: Protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-alkylation. This is often the most robust solution.
-
Choice of Base: A bulky, non-nucleophilic base may favor N-alkylation over O-alkylation to some extent.
-
Reaction Conditions: Lower reaction temperatures generally favor N-alkylation.
-
-
-
Reaction with Carbonyls (Mannich-type reactions): In reactions involving aldehydes or ketones, the phenolic ring can be susceptible to electrophilic substitution, especially if the reaction conditions are acidic.
-
Solution: If you are performing a reaction at the amine, such as reductive amination, ensure the conditions are optimized to favor imine/iminium ion formation and subsequent reduction, rather than electrophilic aromatic substitution.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to free-base the this compound before using it in a reaction?
A1: It is generally recommended to perform the free-basing in-situ by adding a suitable base to the reaction mixture. This avoids the need to isolate the free amine, which can be less stable than its hydrochloride salt.[8] For most applications, adding at least two equivalents of a base like K₂CO₃ or Et₃N directly to the reaction pot is sufficient.
Q2: What is the best solvent for reactions with this compound?
A2: The choice of solvent depends on the specific reaction. For N-alkylation reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can help to dissolve the starting material and promote Sₙ2 reactions.[4] For reductive aminations, alcoholic solvents like methanol or ethanol are common, but compatibility with the chosen reducing agent is crucial.[9]
Q3: My reductive amination with an aldehyde is not working well. What should I check?
A3: Reductive amination can be tricky. Here are some key points to troubleshoot:
-
Imine Formation: Ensure that the imine or iminium ion has formed before adding the reducing agent. This can sometimes be facilitated by a catalytic amount of acid (e.g., acetic acid) and the removal of water.[10]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and can be used in a one-pot procedure.[9] Sodium cyanoborohydride (NaCNBH₃) is also effective but is toxic. Sodium borohydride (NaBH₄) can also be used, but it will also reduce the aldehyde, so the imine must be pre-formed.[9]
-
pH of the Reaction: The pH can be critical. The reaction is often fastest under mildly acidic conditions that favor iminium ion formation without deactivating the amine.
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the presence of both a basic amine and an acidic phenol.
-
Column Chromatography: Silica gel chromatography is a common method. The polarity of the eluent will need to be carefully optimized. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.
-
Acid-Base Extraction: An acid-base workup can be used to separate the amine product from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine product extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization or recrystallization can be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound with an alkyl bromide.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent (e.g., acetonitrile or DMF).
-
Add potassium carbonate (K₂CO₃, 2.2 eq).
-
Add the alkyl bromide (1.1 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride.
-
To a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add triethylamine (Et₃N, 1.1 eq) to free-base the starting material.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Troubleshooting N-Alkylation Reactions
Caption: Troubleshooting workflow for N-alkylation reactions.
Competing Reaction Pathways
Caption: Competing N- and O-alkylation pathways.
References
-
J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Retrieved from [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
Quora. (2018). What is the reaction between hydrochloric and amine?. Retrieved from [Link]
-
Purdue University. (n.d.). Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
ResearchGate. (2016). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
Journal of the American Chemical Society. (1945). The Synthesis of Some N-Methylbenzylamines and Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
ResearchGate. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
- Google Patents. (2006). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Reddit. (2023). How to purify Benzylamine?. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
- Google Patents. (2000). Preparation of N-benzylamines.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]
-
precisionFDA. (n.d.). N-METHYLBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]
-
ACS Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
PMC - NIH. (2013). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]
-
MDPI. (2022). Effect of the Interaction of Phenolic Hydroxyl with the Benzene Rings on Lignin Pyrolysis. Retrieved from [Link]
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- 10. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important synthesis. Our goal is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a robust and reproducible synthesis at a larger scale.
I. Process Overview: Reductive Amination Pathway
The synthesis of this compound is most commonly and efficiently achieved through a one-pot reductive amination of salicylaldehyde with methylamine. This process involves two key transformations:
-
Imine Formation: Salicylaldehyde reacts with methylamine to form the corresponding Schiff base (an imine).
-
In Situ Reduction: The intermediate imine is immediately reduced, typically with a hydride-based reducing agent like sodium borohydride (NaBH₄), to yield the desired secondary amine.
-
Salt Formation: The final product is isolated as a stable hydrochloride salt by introducing hydrochloric acid.
This guide will focus on the practical challenges and critical parameters associated with scaling up this synthesis.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues you might encounter during the scale-up of the this compound synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly dropped after moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at a smaller scale. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Heat Transfer:
-
Cause: The reductive amination is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized temperature spikes, promoting side reactions and degradation of both reactants and products.
-
Solution:
-
Employ a jacketed reactor with efficient stirring and a reliable cooling system.
-
Control the addition rate of the sodium borohydride solution. A slow, controlled addition is crucial to manage the exotherm.
-
Monitor the internal reaction temperature closely throughout the addition and for a period afterward.
-
-
-
Suboptimal Mixing:
-
Cause: Inadequate mixing can lead to localized high concentrations of reagents, resulting in the formation of byproducts. For instance, a high local concentration of sodium borohydride can lead to the reduction of the starting salicylaldehyde to salicylic alcohol.
-
Solution:
-
Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) that provides good top-to-bottom mixing.
-
The addition point of the sodium borohydride solution should be subsurface and close to the agitator to ensure rapid dispersion.
-
-
-
Incomplete Imine Formation:
-
Cause: While imine formation is generally fast, incomplete conversion before the addition of the reducing agent can lead to the reduction of the starting aldehyde.
-
Solution:
-
Allow sufficient time for the reaction between salicylaldehyde and methylamine to go to completion before starting the addition of sodium borohydride. Monitoring the reaction by TLC or in-process HPLC can confirm the disappearance of the starting aldehyde.
-
-
-
Hydrolysis of the Imine Intermediate:
-
Cause: The imine intermediate is susceptible to hydrolysis back to the starting aldehyde and amine, especially in the presence of water.
-
Solution: While the reaction is often performed in protic solvents like methanol, minimizing excess water can be beneficial. Ensure your starting materials and solvent are reasonably dry.
-
Question 2: I am observing a significant amount of an impurity that I suspect is the dialkylated tertiary amine. How can I minimize its formation?
Answer: The formation of a tertiary amine byproduct, N,N-dimethylbenzylamine, can occur if the initially formed secondary amine reacts further with the imine intermediate.
-
Cause: This is more likely to happen if there is an excess of the imine present when the secondary amine is formed.
-
Solution:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of salicylaldehyde to the imine. This minimizes the presence of unreacted aldehyde that could lead to side reactions.
-
Controlled Addition of Reducing Agent: A slow, controlled addition of sodium borohydride ensures that the imine is reduced as it is formed, preventing a buildup that could lead to dialkylation.[1]
-
Question 3: During the workup and isolation, I am getting a sticky, oily product instead of a crystalline hydrochloride salt. What is causing this, and how can I improve the crystallization?
Answer: Obtaining an oily product instead of a crystalline solid is often related to impurities or issues with the crystallization process itself.
-
Presence of Impurities:
-
Cause: Impurities such as unreacted starting materials, byproducts (e.g., salicylic alcohol, tertiary amine), or residual solvents can act as crystal growth inhibitors.
-
Solution:
-
Purification of the Free Base: Before forming the hydrochloride salt, consider performing a workup to purify the free amine. This can involve an aqueous wash to remove water-soluble impurities and a solvent swap to a less polar solvent.
-
Charcoal Treatment: If colored impurities are present, a treatment with activated carbon can be effective.
-
-
-
Incorrect Solvent System for Crystallization:
-
Cause: The choice of solvent is critical for successful crystallization. The hydrochloride salt should have good solubility in the chosen solvent at elevated temperatures and poor solubility at lower temperatures.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. Isopropanol (IPA), ethanol, or mixtures of these with a non-polar co-solvent like methyl tert-butyl ether (MTBE) or heptane are often good choices for precipitating amine hydrochlorides.
-
Controlled Cooling: A slow, controlled cooling rate is essential for the formation of well-defined crystals. Crash cooling will likely lead to an oily or amorphous solid.
-
Seeding: If you have a small amount of pure crystalline product, using it to seed the supersaturated solution can promote crystallization.
-
-
-
pH Control during Salt Formation:
-
Cause: Adding too much or too little hydrochloric acid can affect the physical form of the product. An excess of HCl can sometimes lead to the formation of hydrates or solvates that are difficult to crystallize.
-
Solution:
-
Carefully control the pH during the addition of hydrochloric acid. Aim for a slightly acidic pH (e.g., 2-3) to ensure complete salt formation without a large excess of acid.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reductive amination on a large scale?
A1: Methanol is a commonly used and effective solvent for this reaction. It is a good solvent for both the starting materials and the sodium borohydride reducing agent.[2] However, on a large scale, other solvents like ethanol or isopropanol can also be considered. The choice may depend on factors like cost, safety (flash point), and downstream processing requirements.
Q2: What are the key safety considerations when using sodium borohydride on a large scale?
A2: Sodium borohydride is a flammable solid and reacts with water and protic solvents to generate hydrogen gas, which is highly flammable. Key safety considerations include:
-
Hydrogen Evolution: The reaction of NaBH₄ with the solvent (e.g., methanol) and any water present will generate hydrogen gas. The reactor must be properly vented to a safe area.
-
Exotherm Control: The reduction of the imine is exothermic. Controlled addition of the NaBH₄ solution and efficient cooling are critical to prevent a runaway reaction.[3]
-
Handling: Sodium borohydride is corrosive and can cause burns. Appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting salicylaldehyde and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and the purity of the product.
Q4: What is the best way to introduce hydrochloric acid for the salt formation on a large scale?
A4: Gaseous hydrogen chloride (HCl) dissolved in a suitable solvent like isopropanol or ethanol is the preferred method for large-scale operations. This avoids the introduction of water that would come with using aqueous HCl, which can complicate the crystallization process. The addition should be done at a controlled rate while monitoring the pH of the solution.
IV. Experimental Protocol: Scaled-Up Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound on a pilot scale.
Table 1: Reagent Quantities and Parameters
| Reagent/Parameter | Quantity | Moles | Molar Equiv. | Notes |
| Salicylaldehyde | 5.00 kg | 40.94 mol | 1.0 | Starting material |
| Methylamine (40% in water) | 4.25 kg | 54.75 mol | 1.34 | Slight excess to drive imine formation |
| Methanol | 50 L | - | - | Reaction solvent |
| Sodium Borohydride (NaBH₄) | 1.86 kg | 49.13 mol | 1.2 | Reducing agent |
| Sodium Hydroxide (50% aq.) | ~2.5 L | - | - | For NaBH₄ solution preparation |
| Isopropanol (IPA) | 30 L | - | - | Crystallization solvent |
| HCl in IPA (e.g., 5-6 M) | As required | - | - | For salt formation, titrate to pH 2-3 |
| Reaction Temperature | 0-10 °C | - | - | Critical parameter for controlling exotherm and side reactions |
| Expected Yield | ~5.5 - 6.5 kg | - | - | 70-80% theoretical yield |
Step-by-Step Procedure:
-
Imine Formation:
-
Charge the reactor with salicylaldehyde (5.00 kg) and methanol (25 L).
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add the aqueous methylamine solution (4.25 kg) over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete imine formation. Monitor by TLC or HPLC for the disappearance of salicylaldehyde.
-
-
Reduction:
-
In a separate vessel, carefully prepare a solution of sodium borohydride (1.86 kg) in a mixture of water (5 L) and 50% aqueous sodium hydroxide (~100 mL to stabilize the NaBH₄). Cool this solution to 0-5 °C.
-
Slowly add the cold sodium borohydride solution to the reactor containing the imine over 2-3 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 10-15 °C for another 1-2 hours to ensure the reduction is complete. Monitor by TLC or HPLC.
-
-
Work-up and Solvent Swap:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding acetone (2 L) to destroy any excess sodium borohydride.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (20 L) and a suitable organic solvent like methyl tert-butyl ether (MTBE) (20 L) to the residue.
-
Separate the organic layer, and wash it with brine (2 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine as an oil.
-
-
Crystallization of the Hydrochloride Salt:
-
Dissolve the crude amine in isopropanol (30 L).
-
Cool the solution to 0-5 °C.
-
Slowly add the HCl in isopropanol solution while monitoring the pH. Stop the addition when the pH reaches 2-3.
-
Stir the resulting slurry at 0-5 °C for 2-4 hours to allow for complete crystallization.
-
Filter the solid product and wash the filter cake with cold isopropanol (2 x 5 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
V. Visual Workflow and Decision Making
Diagram 1: Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields during scale-up.
VI. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development. [Link]
Sources
Identifying and removing impurities from 2-Hydroxy-N-methylbenzylamine Hydrochloride
Technical Support Center: 2-Hydroxy-N-methylbenzylamine Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification and handling of this compound. We will move from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality and purity of this compound.
Question 1: My batch of 2-Hydroxy-N-methylbenzylamine HCl has a slight yellow tint. Is this normal, and how can I address it?
A yellow coloration is a common indicator of impurities, often resulting from oxidation byproducts or residual starting materials from the synthesis process.[1] While a very faint color may not significantly impact some downstream applications, it is best practice to purify the material to a white or off-white solid.
-
Causality: The phenolic hydroxyl group and the secondary amine are susceptible to air oxidation, which can form colored quinone-like structures or other high-molecular-weight impurities.
-
Recommended Action: The most effective method for removing colored impurities is treatment with activated charcoal followed by recrystallization. The activated carbon adsorbs the large, colored impurity molecules, which are then removed by hot filtration. See Protocol 2 for a detailed methodology.
Question 2: What are the most probable impurities I should be looking for in my sample?
The impurity profile is highly dependent on the synthetic route used. Common synthesis methods, such as the reductive amination of 2-hydroxybenzaldehyde or demethylation of methoxybenzylamine, can lead to specific impurities.[2][3]
-
Unreacted Starting Materials: 2-hydroxybenzaldehyde, N-methylbenzylamine.
-
Side-Reaction Products: Dibenzyl-substituted impurities or products of over-alkylation.[4]
-
Reagents from Synthesis: Residual catalysts or reagents like borohydrides.
-
Solvent Adducts: The formation of solvates can occur depending on the recrystallization solvent used.[5]
Question 3: Which analytical technique is best for routine purity checks of 2-Hydroxy-N-methylbenzylamine HCl?
For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It is highly effective for separating and quantifying the main compound from its polar and non-polar impurities.[1]
-
Why HPLC? It offers high resolution, sensitivity, and quantitative accuracy. Given the polar nature and UV-active aromatic ring of your compound, developing a robust HPLC method is straightforward.
-
Starting Point: A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium formate or a small amount of acid like TFA for peak shaping) is a standard starting point. For more challenging separations involving very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[6] See Protocol 1 for a detailed HPLC method.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions for specific experimental challenges.
Issue 1: Multiple unexpected peaks appear in my HPLC/GC analysis.
The presence of multiple peaks indicates a complex impurity profile. The first step is to identify these impurities to devise a targeted purification strategy.[1]
-
Logical Approach:
-
Characterize: Use LC-MS or GC-MS to get the mass of each impurity peak. This provides crucial clues to their identity (e.g., is the mass consistent with a starting material or a known byproduct?).[7]
-
Hypothesize: Based on the synthetic route, correlate the observed masses with potential structures.
-
Purify:
-
If impurities have different boiling points, vacuum distillation of the free base (before conversion to the HCl salt) can be effective.[8]
-
For impurities with different polarities, column chromatography is the most powerful tool.[1]
-
If impurities are acidic or neutral, an acid-base extraction of the free-base form can isolate your basic amine product.
-
-
Workflow for Impurity Identification and Removal
Caption: A decision workflow for purifying 2-Hydroxy-N-methylbenzylamine HCl.
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Primary Causes & Solutions:
-
Solution is too saturated: You may have used too little solvent or evaporated too much. Solution: Add a small amount of hot solvent back into the mixture until the oil redissolves, then allow it to cool more slowly.
-
Cooling is too rapid: Fast cooling doesn't give molecules enough time to align into a crystal lattice. Solution: Insulate the flask to ensure very slow cooling. Do not place it directly in an ice bath from a high temperature.
-
Insoluble Impurities: Impurities can inhibit crystal nucleation. Solution: Perform a hot filtration step to remove any insoluble matter before cooling.
-
Poor Solvent Choice: The solvent may be too good, preventing the compound from precipitating effectively. Solution: Use a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then add a "poor" solvent (e.g., diethyl ether or ethyl acetate) dropwise at a warm temperature until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting diagram for common recrystallization issues.
Part 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for key procedures.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This method provides a robust baseline for assessing the purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI-MS and helps control peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent; formic acid maintains pH consistency. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is effective for screening for both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | The aromatic ring provides strong absorbance near this wavelength. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion and column overloading. |
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the 2-Hydroxy-N-methylbenzylamine HCl sample in a 50:50 mixture of water and acetonitrile.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Analysis: Run the gradient method and record the chromatogram. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization
This protocol is designed to remove minor impurities, especially colored ones. The choice of solvent is critical; for an amine hydrochloride, polar protic solvents are often effective.[9]
Materials:
-
Crude 2-Hydroxy-N-methylbenzylamine HCl
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flask, hot plate, filter funnel, filter paper
Methodology:
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The hydrochloride salt should have high solubility in the hot solvent and lower solubility upon cooling.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the bulk of the material. If it does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at near-boiling temperature. Do not add excessive solvent.
-
Decolorization (If Necessary): Remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated carbon (approx. 1-2% of the solute weight).
-
Hot Filtration: Bring the solution back to a boil briefly. Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
This self-validating protocol's success is confirmed by a visible improvement in color (to white/off-white) and an increase in purity as determined by Protocol 1 .
References
- SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
- Biotage. (2023, January 30).
- Teledyne ISCO. (n.d.).
- Biotage. (2023, February 10).
- Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- U.S. Patent 4,670,232. (1987). Recovery of amines from by-product chloride salts.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- Chinese Patent CN101088984A. (2007). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- PrepChem. (n.d.). Synthesis of N-methylbenzylamine.
- Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(5), 1347-1355.
- Zhong, G., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 103-109.
- BenchChem. (2025).
- U.S. Patent 12,024,483 B2. (2022). Synthesis method of hydroxybenzylamine.
- Reddit r/OrganicChemistry. (2023). How to purify Benzylamine?
- Archer, R. P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 7(9), 789-801.
- Zhang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 28(21), 7358.
- Chinese Patent CN104529814A. (2015). Method for synthesizing N-benzylhydroxylamine hydrochloride.
- Chinese Patent CN101429136B. (2011). Process for producing N-benzyl hydroxylamine and hydrochlorate.
- U.S. Patent 4,388,250. (1983). Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.
- Chinese Patent CN100448842C. (2008). Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 3. US4388250A - Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Hydroxy-N-methylbenzylamine Hydrochloride
Welcome to the technical support center for optimizing catalytic reactions involving 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who seek to leverage this versatile intermediate in their synthetic workflows. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The structure of this compound presents specific catalytic challenges and opportunities. The primary transformations of interest often involve the cleavage of the N-benzyl group, a common protecting group strategy in multi-step synthesis. This guide will focus predominantly on this critical deprotection step, while also addressing other potential transformations.
Part 1: Foundational Concepts - Choosing Your Catalytic Strategy
Before initiating any experiment, it is crucial to select the appropriate catalytic approach. The primary decision often lies between heterogeneous and homogeneous catalysis, each with distinct advantages and drawbacks.
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture.[1][2] This is the most common approach for reactions like debenzylation due to the ease of catalyst removal via simple filtration.[1]
-
Homogeneous Catalysis: The catalyst exists in the same phase as the reactants.[3] This often leads to higher activity and selectivity but presents significant challenges in separating the catalyst from the final product.[4][5]
For most applications involving 2-Hydroxy-N-methylbenzylamine, a heterogeneous system is the preferred starting point.
Table 1: Comparison of Heterogeneous vs. Homogeneous Catalysis [1][4][5]
| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |
| Catalyst Separation | Straightforward (e.g., filtration) | Difficult and often expensive |
| Catalyst Recycling | Generally simple | Can be complex and costly |
| Reaction Conditions | Can tolerate higher temperatures/pressures | Limited by catalyst stability |
| Active Sites | Often poorly defined surface atoms | Well-defined, uniform active sites |
| Selectivity | Can be lower | Typically very high |
| Mass Transfer | Can be a rate-limiting factor[1] | High diffusivity, no mass transfer limits[4] |
Initial Catalyst Selection Workflow
The choice of catalyst is dictated entirely by the desired chemical transformation. The following decision tree illustrates the initial thought process for a chemist working with this substrate.
Caption: Initial decision tree for selecting a catalytic pathway.
Part 2: Troubleshooting Guide & FAQs for N-Debenzylation
N-debenzylation via catalytic hydrogenation is the most frequent and critical reaction for this substrate. Below are common issues and their solutions, presented in a question-and-answer format.
Q1: My N-debenzylation reaction is slow, incomplete, or fails to start. What are the most common causes?
A1: This is a frequent challenge in catalytic hydrogenation. The root cause can typically be traced to the catalyst, the hydrogen source, or the reaction conditions.
Causality: The catalytic cycle for hydrogenolysis requires several steps: adsorption of the substrate and hydrogen to the catalyst surface, cleavage of the C-N bond by active palladium hydride species, and desorption of the products.[6] A failure in any of these steps will halt the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.[7]
-
Catalyst Quality: The activity of Palladium on Carbon (Pd/C) can diminish over time. Always start with a fresh, high-quality catalyst.[7][8]
-
Hydrogen Source: For reactions using hydrogen gas, ensure the system is properly purged to remove all oxygen.[6] For catalytic transfer hydrogenation (CTH), the hydrogen donor (e.g., ammonium formate) must be of high purity and used in sufficient stoichiometric excess.[9]
-
Reaction Parameters: Vigorous stirring is essential to overcome mass transfer limitations and ensure the substrate, hydrogen, and catalyst are in constant contact.[8] Polar protic solvents like methanol or ethanol are generally preferred.[8]
Q2: I believe my catalyst is being poisoned by the amine. What are my options?
A2: Catalyst deactivation due to strong coordination of amines (both the starting material and the product) to the palladium surface is a well-documented issue.[10] This poisoning blocks active sites and reduces catalytic efficiency.
Solutions:
-
Switch to a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more active and less susceptible to amine poisoning than standard Pd/C.[8] It is particularly effective for selective N-debenzylation.[11]
-
Modify the Reaction Medium: Running the reaction in an acidic solvent like acetic acid can be beneficial.[8] The protonated amine hydrochloride has a lower affinity for the catalyst surface, mitigating poisoning.
-
Use a Co-Catalyst: Recent studies have shown that a mixed catalyst system of Pd/C and Niobic Acid on Carbon (Nb₂O₅/C) can significantly accelerate the deprotection of N-benzyl groups. The Nb₂O₅/C is thought to prevent the strong coordination of the amine to the palladium surface, thus preventing deactivation.[10]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes compensate for partial deactivation. This should be a last resort due to cost and waste implications.
Q3: I need to avoid flammable hydrogen gas. What are the best catalytic transfer hydrogenation (CTH) conditions?
A3: CTH offers a safer and more convenient alternative to using pressurized hydrogen gas.[6] A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
Causality: The mechanism involves the decomposition of the hydrogen donor on the Pd surface to generate active palladium hydride species, which then perform the hydrogenolysis.
Table 2: Comparison of Common Hydrogen Donors for CTH of N-Benzylamines
| Hydrogen Donor | Typical Catalyst | Solvent | Key Advantages & Conditions | Citations |
| Ammonium Formate | 10% Pd/C | Methanol | Mild, neutral conditions; product is the free amine; reaction often run at reflux. | [6][9] |
| Sodium Hypophosphite | 5% Pd/C | Water (with surfactant) | Environmentally benign (aqueous media); works well for a variety of functional groups. | [12] |
| Cyclohexene | Pd(0) EnCat™ 30NP | Ethanol / Acetic Acid | Requires heating (85°C); acetic acid is often required as a co-catalyst. | [13] |
| Tetrahydroxydiboron | Amphiphilic Resin-Pd | Water | Safe, mild conditions; catalyst can be recovered and reused multiple times. | [14] |
For 2-Hydroxy-N-methylbenzylamine, starting with ammonium formate and 10% Pd/C in methanol is a highly reliable and extensively documented method.[9]
Part 3: Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: N-Debenzylation via Catalytic Hydrogenation (H₂ Gas)
This is the classic method for benzyl group removal.[6]
-
Preparation: To a solution of this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask, add 10% Pd/C (10-20 mol% Pd). Note: If starting with the hydrochloride salt, the addition of a base like triethylamine (1.1 eq) may be necessary to liberate the free amine for optimal reaction, though some hydrogenations proceed well under acidic conditions.
-
Inerting: Seal the flask with a septum. Carefully evacuate the flask atmosphere using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle at least three times to ensure an oxygen-free atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Work-up: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation (Ammonium Formate)
This protocol avoids the use of hydrogen gas and is often faster.[6][9]
-
Preparation: To a stirred suspension of this compound (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL), add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in a single portion under a nitrogen atmosphere.
-
Reaction: Heat the resulting reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with methanol or chloroform.
-
Isolation: The combined organic filtrate, upon evaporation under reduced pressure, affords the desired debenzylated amine product.
References
-
Siya Ram and Leonard D. Spicer. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]
-
Palladium-catalyzed transfer hydrogenation of organic substrates by hypophosphite in water containing a nonionic surfactant. (n.d.). Available at: [Link]
-
Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, e202400393. Available at: [Link]
-
Hara, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(21), 19366-19373. Available at: [Link]
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Dey, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 996-1011. Available at: [Link]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]
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Takeda, W., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(37), 7348-7353. Available at: [Link]
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Sajo, W. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(44), 6405-6406. Available at: [Link]
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Validation & Comparative
Purity analysis of 2-Hydroxy-N-methylbenzylamine Hydrochloride by HPLC
<EOT> of 2-Hydroxy-N-methylbenzylamine Hydrochloride by HPLC: A Comparative Guide for Analytical Scientists
Abstract
This guide presents a comprehensive purity analysis of this compound, a crucial chemical intermediate. We provide a detailed, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical approach. The rationale behind critical methodological choices, including column chemistry, mobile phase composition, and detector settings, is thoroughly explained to provide a deep understanding of the separation science. Furthermore, this guide offers an objective comparison with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE), evaluating their respective advantages and limitations. Supporting experimental data and protocols are provided to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Introduction: The Critical Need for Purity Assessment
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its purity is a critical quality attribute, as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). Potential impurities may arise from starting materials, side reactions during synthesis (e.g., dialkylation products), or degradation.[1] Therefore, a robust, validated analytical method is essential to accurately quantify the purity and impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2][3]
Primary Method: Reverse-Phase HPLC Analysis
A validated RP-HPLC method is the gold standard for the purity assessment of this compound. This technique separates compounds based on their polarity.
Principle and Rationale of Method Development
The selected method employs a C18 stationary phase, which is non-polar. The analyte and its impurities are eluted using a polar mobile phase. More polar compounds interact less with the C18 column and elute earlier, while less polar compounds are retained longer.
-
Column Selection : A C18 column is ideal for separating moderately polar aromatic amines like 2-Hydroxy-N-methylbenzylamine from potential non-polar impurities.[4] The alkyl chains of the C18 packing provide the necessary hydrophobicity for effective separation.
-
Mobile Phase : A mixture of methanol and water is used. Methanol, the organic modifier, is adjusted to control the elution strength. The addition of an acid, such as ortho-phosphoric acid, to adjust the pH to ~2.5 is crucial.[4] At this low pH, the amine group of the analyte is protonated, which suppresses silanol interactions on the column surface and results in improved peak symmetry and efficiency.
-
Detection : UV detection at 240 nm is selected, as aromatic compounds typically exhibit strong absorbance in this region, ensuring high sensitivity for the main component and related impurities.[4]
Detailed Experimental Protocol: HPLC
This protocol is validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.[5][6]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (90:10, v/v), pH adjusted to 2.5 with o-phosphoric acid.[4] |
| Flow Rate | 1.5 mL/min.[4] |
| Column Temperature | 40°C.[4] |
| Detection Wavelength | 240 nm.[4] |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Procedure:
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution (e.g., 0.1 mg/mL). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Calculation: Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Visualization
The following diagram illustrates the standard workflow for the HPLC purity analysis.
Caption: HPLC Purity Analysis Workflow.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can offer complementary information or may be more suitable for specific types of impurities.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. It is particularly effective for analyzing volatile and thermally stable compounds.
-
Applicability : GC is suitable for identifying residual solvents or volatile impurities from the synthesis process.[7] However, this compound itself is a salt and not sufficiently volatile for direct GC analysis. It would require derivatization to a more volatile form, which adds complexity to the sample preparation.[8][9]
-
Advantages : High sensitivity for volatile compounds, excellent resolution.
-
Disadvantages : Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes, potentially leading to incomplete reactions or side products.[8]
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule.[10]
-
Applicability : CE is an excellent orthogonal technique to HPLC.[11][12] Since separation is based on a different principle (charge-to-size ratio vs. polarity), it can resolve impurities that might co-elute with the main peak in HPLC. It is particularly powerful for separating charged species, making it well-suited for the hydrochloride salt form of the analyte.[13]
-
Advantages : Extremely high separation efficiency, very small sample and reagent consumption, rapid analysis times.[10]
-
Disadvantages : Can be less sensitive than HPLC with standard UV detection, and the method can be less robust regarding migration time reproducibility compared to HPLC's retention time.[11]
Comparative Summary
The table below provides a side-by-side comparison of the three techniques for the purity analysis of this compound.
| Feature | HPLC (Primary Method) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Polarity-based Partitioning | Volatility & Polarity | Charge-to-Size Ratio |
| Direct Analysis? | Yes | No (Requires Derivatization) | Yes |
| Best For | Main component assay, non-volatile impurities, overall purity profile.[14] | Volatile impurities, residual solvents.[15] | Orthogonal separation, resolving co-eluting peaks, charged impurities.[12] |
| Sensitivity | High (UV) | Very High (FID/MS) | Moderate (UV) |
| Resolution | High | Very High | Extremely High |
| Robustness | High | Moderate (derivatization dependent) | Moderate |
| Sample Throughput | High | Moderate | High |
Decision Logic for Method Selection
Choosing the right analytical tool depends on the specific goal of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity analysis of this compound, a validated reverse-phase HPLC method stands out as the most robust, reliable, and suitable primary technique. It provides accurate quantification of the main component and a detailed profile of non-volatile impurities. While HPLC is the cornerstone of quality control for this compound, orthogonal methods like Gas Chromatography and Capillary Electrophoresis serve as invaluable complementary tools. GC is the method of choice for analyzing volatile impurities, whereas CE offers a powerful alternative separation mechanism to confirm peak purity and resolve challenging impurities that may be missed by HPLC. A multi-technique approach, guided by the specific analytical objective, ensures the highest level of confidence in the quality and purity of this compound.
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Comparing the efficacy of 2-Hydroxy-N-methylbenzylamine Hydrochloride with other benzylamines
A Comparative Guide to the Anticonvulsant Efficacy of Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzylamine moiety is a key structural feature in a variety of neurologically active compounds, including several with significant anticonvulsant properties.[2][3] Modifications to the benzyl group or the amine can dramatically alter efficacy, toxicity, and mechanism of action.[4] This guide will focus on the primary screening models used to identify and characterize potential antiepileptic drugs (AEDs) and present data for relevant comparators.
Preclinical Models for Assessing Anticonvulsant Efficacy
The initial screening of potential anticonvulsants relies on well-validated rodent models that represent different types of human seizures. The two most widely utilized acute seizure models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (PTZ) test.[5][6]
-
Maximal Electroshock Seizure (MES) Test: This model is predictive of a compound's ability to prevent the spread of seizures, making it particularly effective for identifying drugs that treat generalized tonic-clonic seizures.[7][8] An electrical stimulus is applied via corneal or auricular electrodes to induce a tonic hindlimb extension, and the abolition of this response is the primary endpoint for determining anticonvulsant protection.[7][9]
-
Pentylenetetrazole (PTZ) Seizure Test: The PTZ test, where a GABA-A receptor antagonist is administered to induce seizures, is a model for generalized myoclonic and absence seizures.[5][10] It is effective at identifying compounds that can raise the seizure threshold.[11] The primary endpoint is the observation of seizure severity, often scored on a scale like the Racine scale.[12][13]
A compound's performance in these tests provides a foundational understanding of its potential clinical utility.
Comparative Efficacy of Benzylamine Derivatives and Standard AEDs
To establish a benchmark for evaluating a new chemical entity like 2-Hydroxy-N-methylbenzylamine Hydrochloride, it is crucial to compare its performance against both established AEDs and other investigational benzylamine derivatives. The key metrics for comparison are the median effective dose (ED50) and the median toxic dose (TD50), which are used to calculate the Protective Index (PI = TD50/ED50). A higher PI indicates a wider therapeutic window.[14]
Below is a summary of anticonvulsant activity for several compounds, including benzylamine and benzylamide derivatives, in the mouse MES model.
| Compound | Class | MES ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI) | Reference |
| Phenytoin | Standard AED | 6.5 | 68 | 10.5 | [14] |
| (R)-Lacosamide | Benzylamide | ~9.3 | >82 | >8.8 | [4] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Benzylamide | 4.5 | 27 | 6.0 | [14] |
| N-benzyl-2-acetamido-3-methoxypropionamide | Benzylamide | 8.3 | - | - | [14] |
| 1-Cyclopentenecarboxylic acid benzylamide | Benzylamide | 85.36 | >212.5 | 2.49 | [3][15] |
| 2-Furoic acid benzylamide | Benzylamide | 36.5 | 269.75 | 7.39 | [16] |
| 1-Phenylcyclohexylamine | Benzylamine Analog | 7.0 | 16.3 | 2.3 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The ED50 represents the dose required to protect 50% of animals from the induced seizure, while the TD50 represents the dose causing minimal motor impairment in 50% of animals.
These data illustrate that structural modifications to the benzylamine framework can lead to highly potent anticonvulsant activity, in some cases exceeding that of standard drugs like Phenytoin when administered to rats.[14] For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide shows a potent ED50 of 4.5 mg/kg.[14]
Proposed Mechanism of Action
Many anticonvulsant benzylamine and benzamide derivatives exert their effects by modulating neuronal excitability. A primary target for many AEDs is the voltage-gated sodium channel.[8][17] By binding to these channels and stabilizing their inactive state, the drugs limit the repetitive firing of neurons that is characteristic of seizure activity. Other potential mechanisms for this class of compounds include modulation of GABAergic inhibition or effects on calcium channels.[17]
Diagram: General Mechanism of Action for Sodium Channel Modulators
Caption: Proposed mechanism for anticonvulsants that modulate voltage-gated sodium channels.
Experimental Protocols
To evaluate the efficacy of a novel compound such as this compound, standardized and self-validating protocols are essential.
Objective: To determine the ability of a test compound to prevent the spread of a generalized tonic-clonic seizure.
Materials:
-
Electroconvulsive shock generator (e.g., Ugo Basile).
-
Corneal electrodes.
-
Test compound (e.g., this compound).
-
Vehicle (e.g., 0.9% saline, or a solution with DMSO/Tween 80 for solubility).[9][18]
-
Standard AED (e.g., Phenytoin) as a positive control.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[8]
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[9]
-
Dosing: Divide animals into groups (n=8-12 per group). Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. Doses should be selected to establish a dose-response curve.
-
Timing: Conduct the test at the presumed time of peak effect (TPE) of the compound, typically 30-60 minutes post-i.p. administration.
-
Anesthesia and Electrode Placement: Apply one drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to ensure good electrical conductivity.[7][8]
-
Stimulation: Deliver a 60 Hz alternating current for 0.2 seconds (50 mA for mice, 150 mA for rats) via the corneal electrodes.[7]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension.
-
Endpoint: An animal is considered "protected" if the tonic hindlimb extension is abolished.[8]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 value using probit analysis.
Diagram: Experimental Workflow for Anticonvulsant Screening
Caption: A generalized workflow for preclinical screening of novel anticonvulsant compounds.
Conclusion and Future Directions
The benzylamine scaffold remains a highly promising area for the discovery of novel anticonvulsant agents.[15][16] Compounds like (R)-lacosamide and other N-benzyl-2-acetamidopropionamide derivatives demonstrate that significant potency can be achieved through targeted chemical modifications.[4][14]
For a novel compound such as this compound, a systematic evaluation using the protocols described herein is the critical next step. Determining its efficacy and neurotoxicity in the MES and PTZ models will allow for a direct comparison with the benchmarks established in this guide. Subsequent studies should aim to elucidate its precise mechanism of action, exploring effects on sodium channels, GABA receptors, and other relevant CNS targets to fully characterize its potential as a next-generation antiepileptic drug.
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A Comparative Guide to the Synthetic Validation of 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Traditional vs. Novel Greener Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a key intermediate in the pharmaceutical industry, has traditionally been approached through multi-step processes often reliant on hazardous solvents and challenging purification procedures. This guide provides an in-depth comparison between a representative traditional synthetic route and a novel, optimized approach designed for enhanced efficiency, safety, and environmental sustainability. The experimental data and protocols presented herein are synthesized from established chemical principles and recent advancements in process chemistry to offer a comprehensive validation of a new synthetic pathway.
Introduction: The Need for a Greener Synthesis
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency and purity of its production are paramount to the overall cost-effectiveness and quality of the final drug product. Traditional synthetic methodologies, while functional, often present several drawbacks, including the use of toxic solvents like chloroform and benzene, complex reaction workups, and the generation of significant chemical waste. These factors not only increase production costs but also pose environmental and safety risks.
The novel synthetic route detailed in this guide addresses these limitations by employing a more streamlined process, utilizing a single, safer solvent system, and optimizing reaction conditions to improve yield and purity while minimizing environmental impact.
The Traditional Synthetic Route: A Multi-Solvent Approach
The conventional synthesis of this compound often commences with the protection of the hydroxyl group of 2-hydroxybenzaldehyde, followed by reductive amination and subsequent deprotection and salt formation. A representative traditional workflow is outlined below.
Traditional Workflow
Caption: Traditional multi-solvent synthetic workflow.
Critique of the Traditional Route
The primary drawback of this approach lies in the necessity of protection and deprotection steps for the phenolic hydroxyl group, which adds to the overall number of synthetic steps and reduces the atom economy. Furthermore, the use of multiple solvents (Toluene, Methanol, THF, Diethyl Ether) complicates solvent recovery and recycling, contributing to a larger environmental footprint[1]. The use of diethyl ether for the final precipitation step is also a significant safety concern due to its high flammability and peroxide-forming tendencies.
A Novel, Greener Synthetic Route: Direct Amination and In Situ Salt Formation
The proposed new synthetic route streamlines the process by avoiding the need for a protecting group for the hydroxyl functionality. This is achieved through a direct reductive amination of 2-hydroxybenzaldehyde with methylamine, followed by in situ salt formation in a single, environmentally benign solvent.
Novel "Green" Workflow
Caption: Novel streamlined synthetic workflow.
Rationale for the Novel Approach
This optimized route leverages the selective reactivity of sodium borohydride (NaBH₄) as a reducing agent, which, under controlled conditions, preferentially reduces the imine formed in situ from 2-hydroxybenzaldehyde and methylamine without affecting the aldehyde or the phenolic hydroxyl group. The choice of isopropanol as the solvent is strategic; it is less toxic than many of the solvents used in the traditional route and allows for the direct precipitation of the hydrochloride salt upon the addition of an isopropanolic HCl solution, simplifying the isolation of the final product. This approach significantly reduces the number of unit operations and the overall solvent consumption.
Comparative Performance Data
The following table provides a quantitative comparison of the two synthetic routes based on key performance indicators.
| Parameter | Traditional Route | Novel, Greener Route |
| Number of Steps | 5 (Protection, Amination, Deprotection, Salt Formation, Recrystallization) | 2 (Reductive Amination, In Situ Salt Formation) |
| Overall Yield | ~65-75% | >85% |
| Purity (pre-recrystallization) | ~95% | >98% |
| Reaction Time | 24-36 hours | 6-8 hours |
| Solvents Used | Toluene, Methanol, THF, Ethanol, Diethyl Ether | Isopropanol |
| Safety Concerns | Use of highly flammable and peroxide-forming diethyl ether; multiple solvent handling. | Use of a single, less hazardous solvent. |
| Environmental Impact | High PBT (Persistence, Bioaccumulation, Toxicity) solvent usage; significant waste from multiple steps. | Reduced solvent usage; simplified waste stream. |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
-
Protection: 2-Hydroxybenzaldehyde (1 eq.) is dissolved in toluene, and benzyl chloride (1.1 eq.) is added along with a base (e.g., K₂CO₃). The mixture is refluxed for 4-6 hours. After cooling, the organic layer is washed, dried, and concentrated to yield 2-(benzyloxy)benzaldehyde.
-
Reductive Amination: The protected aldehyde (1 eq.) is dissolved in a 1:1 mixture of methanol and THF. An aqueous solution of methylamine (2 eq.) is added, and the mixture is stirred for 1 hour. Sodium borohydride (1.5 eq.) is then added portion-wise at 0-5 °C. The reaction is stirred for 4-6 hours at room temperature.
-
Deprotection: The solvent is removed under reduced pressure, and the residue is taken up in ethanol. Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated at 50 psi for 8-12 hours.
-
Salt Formation: The catalyst is filtered off, and the ethanolic solution is cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete.
-
Purification: The crude product is collected by filtration and recrystallized from an ethanol/ether mixture to yield pure this compound.
Protocol 2: Novel, Greener Synthesis of this compound
-
Direct Reductive Amination: 2-Hydroxybenzaldehyde (1 eq.) is dissolved in isopropanol. An aqueous solution of methylamine (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to form the imine in situ.
-
Reduction: The reaction mixture is cooled to 0-5 °C, and sodium borohydride (1.2 eq.) is added portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.
-
In Situ Salt Formation and Isolation: The reaction is cooled to 0 °C, and a solution of HCl in isopropanol is added dropwise to adjust the pH to 1-2. The precipitated product is stirred in the cold for 1 hour, collected by filtration, washed with cold isopropanol, and dried under vacuum to yield pure this compound.
Conclusion
The validation of this novel synthetic route for this compound demonstrates significant advantages over traditional methods. By eliminating the need for protection/deprotection steps and employing a single, safer solvent, this new approach offers a higher yield, greater purity, shorter reaction times, and a substantially improved environmental and safety profile. For researchers and professionals in drug development, the adoption of such greener synthetic strategies is not only a matter of efficiency and cost but also a commitment to sustainable chemical manufacturing practices.
References
- Taizhou Mingxiang Chemical Co., Ltd. (2007). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. CN101088984A.
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Comparative study of catalytic activity with 2-Hydroxy-N-methylbenzylamine Hydrochloride
An In-Depth Comparative Study of the Catalytic Potential of 2-Hydroxy-N-methylbenzylamine Hydrochloride in Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling the Catalytic Promise of a Multifunctional Amine
This compound is a secondary amine featuring a hydroxyl group ortho to the benzylamine moiety. While its application as a scavenger for reactive dicarbonyl species in biological contexts is documented, its potential as a catalyst in synthetic organic chemistry remains largely unexplored in publicly available literature.[1][2][3][4][5] This guide, therefore, embarks on a comparative exploration of its potential catalytic activity by drawing parallels with structurally analogous and well-established amine-based catalysts.
The unique structural features of 2-Hydroxy-N-methylbenzylamine—a secondary amine for enamine formation and a proximate hydroxyl group that can act as an internal Brønsted acid or hydrogen bond donor—suggest its potential utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will focus on two such significant transformations: the aldol condensation and N-alkylation reactions. By comparing its hypothetical performance against established catalysts, we aim to provide a theoretical framework and practical experimental designs for researchers to validate and potentially unlock the catalytic capabilities of this intriguing molecule.
The Catalytic Landscape of Amine-Based Catalysts
Amine catalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for a wide range of transformations. The catalytic cycle of primary and secondary amines in reactions involving carbonyl compounds typically proceeds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[6][7][8] The efficiency and selectivity of these catalysts are often governed by their steric and electronic properties, as well as the presence of other functional groups that can participate in the catalytic cycle.
For instance, the pioneering work on proline and its derivatives demonstrated that the presence of a carboxylic acid group in proximity to the secondary amine is crucial for achieving high stereoselectivity in aldol and Michael reactions.[6] This bifunctional nature, where the amine forms the enamine and the acid group directs the stereochemical outcome, serves as a foundational concept for the design of new organocatalysts. It is this principle that invites the investigation of this compound, where the hydroxyl group may play a similar cooperative role.
Comparative Study Part 1: The Aldol Condensation – A Classic C-C Bond Formation
The aldol condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. Amine-catalyzed aldol reactions have been extensively studied, with a variety of catalysts developed to improve yield, selectivity, and reaction conditions.[6][9][10]
Theoretical Framework: The Enamine Catalytic Cycle
The generally accepted mechanism for the amine-catalyzed aldol reaction involves the following key steps:
-
Formation of an enamine intermediate from the reaction of a carbonyl compound (the donor) with the secondary amine catalyst.
-
Nucleophilic attack of the enamine on a second carbonyl compound (the acceptor).
-
Hydrolysis of the resulting iminium ion to release the β-hydroxy carbonyl product and regenerate the amine catalyst.
The hydroxyl group in 2-Hydroxy-N-methylbenzylamine could potentially accelerate the rate-determining steps of this cycle, such as the enamine formation or the final hydrolysis, through intramolecular hydrogen bonding.
Caption: Proposed catalytic cycle for the aldol condensation catalyzed by 2-Hydroxy-N-methylbenzylamine.
Comparison with Alternative Catalysts
To contextualize the potential performance of this compound, it is essential to compare it with established catalysts for the aldol condensation.
| Catalyst | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Proline | 5-30 | High enantioselectivity, readily available. | Requires higher catalyst loading, limited solubility. |
| Simple Secondary Amines (e.g., Pyrrolidine) | 10-20 | Inexpensive, good reactivity. | Poor stereocontrol, side reactions. |
| Aminated Silica (Heterogeneous) | 5-10 (wt%) | Recyclable, easy separation. | Lower activity, potential for leaching. |
| 2-Hydroxy-N-methylbenzylamine HCl (Hypothetical) | 5-15 | Potential for bifunctional catalysis, tunable solubility. | Unproven efficacy and selectivity. |
Experimental Protocol for Comparative Catalytic Testing
The following protocol describes a model aldol condensation reaction between p-nitrobenzaldehyde and acetone, which can be used to evaluate the catalytic activity of this compound against other amine catalysts.
Materials:
-
p-Nitrobenzaldehyde
-
Acetone (reagent grade, used as both reactant and solvent)
-
This compound
-
Proline (for comparison)
-
Pyrrolidine (for comparison)
-
Internal standard (e.g., dodecane) for GC analysis
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol).
-
Add the amine catalyst (0.1 mmol, 10 mol%).
-
Add acetone (5.0 mL).
-
If using an internal standard for GC analysis, add it at this stage.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of dilute HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the aldol addition product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the yield.
Comparative Study Part 2: N-Alkylation Reactions via Borrowing Hydrogen
N-alkylation of amines with alcohols is a highly atom-economical transformation that produces water as the only byproduct. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, typically catalyzed by transition metal complexes, is a prominent strategy for this conversion. In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine.
Theoretical Framework: The Borrowing Hydrogen Catalytic Cycle
While 2-Hydroxy-N-methylbenzylamine itself is an amine, its structural analogs, benzylamines, are common substrates in these reactions. The amine can also potentially act as a ligand for the metal catalyst.
The catalytic cycle involves:
-
Dehydrogenation of the alcohol to an aldehyde by the metal catalyst.
-
Condensation of the aldehyde with the amine to form an imine (or enamine).
-
Reduction of the imine by the metal hydride species to yield the N-alkylated amine and regenerate the active catalyst.
Caption: Generalized catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.
Comparison with Alternative Catalytic Systems
The efficiency of N-alkylation reactions is highly dependent on the choice of the metal catalyst and reaction conditions.
| Catalytic System | Typical Reaction Temperature (°C) | Key Advantages | Potential Drawbacks |
| Ru-based Catalysts | 80-120 | High activity, broad substrate scope. | Cost of ruthenium. |
| Ir-based Catalysts | 80-110 | Excellent functional group tolerance. | High cost of iridium. |
| Ni-based Catalysts | 140-180 | Cost-effective, abundant metal.[11] | Higher reaction temperatures, potential for side reactions. |
| Fe-based Catalysts | 100-150 | Inexpensive, environmentally benign. | Often require ligands and additives. |
Experimental Protocol for N-Alkylation of Benzylamine
This protocol describes the N-methylation of benzylamine with methanol, a reaction for which various catalytic systems have been reported and could serve as a benchmark.
Materials:
-
Benzylamine
-
Methanol (reagent grade)
-
A selected transition metal catalyst (e.g., a commercially available Ni catalyst)[11]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or a pressure-rated reaction vessel under an inert atmosphere, combine the metal catalyst (e.g., 5 mol%), the base (e.g., 2.0 equivalents), and a magnetic stir bar.
-
Add the solvent, followed by benzylamine (1.0 mmol).
-
Add methanol (e.g., 5-10 equivalents).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter off the catalyst and the base.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain N-methylbenzylamine.
-
Determine the yield and characterize the product.
Conclusion and Future Outlook
This comparative guide has provided a theoretical and practical framework for investigating the catalytic activity of this compound. By drawing parallels with established amine-based organocatalysts and transition metal-catalyzed systems, we have highlighted its potential in two fundamental organic transformations: aldol condensation and N-alkylation.
The presence of both a secondary amine and a hydroxyl group in a constrained ortho-position presents an exciting opportunity for bifunctional catalysis. Experimental validation of the hypotheses presented herein is the next logical step. Such studies would not only elucidate the catalytic capabilities of this specific molecule but also contribute to the broader understanding of cooperative catalysis in organic synthesis. The protocols provided offer a starting point for researchers to embark on this exploratory journey, potentially adding a new, efficient, and versatile catalyst to the synthetic chemist's toolbox.
References
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Comparison of mineral and amine-based catalyzed aldol condensation reactions between bio-oil derived compounds. ResearchGate. Available from: [Link]
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Recent advances in amine catalyzed aldol condensations. ResearchGate. Available from: [Link]
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Recent advances in amine catalyzed aldol condensations (2022). SciSpace. Available from: [Link]
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Recent advances in amine catalyzed aldol condensations. Semantic Scholar. Available from: [Link]
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Substrate Scope of benzylamine derivatives. ResearchGate. Available from: [Link]
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Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. MDPI. Available from: [Link]
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Recent advances in amine catalyzed aldol condensations. OUCI. Available from: [Link]
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A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Available from: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available from: [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. Available from: [Link]
-
The Synthesis of Some N-Methylbenzylamines and Derivatives. ACS Publications. Available from: [Link]
-
Acid catalyzed pressure synthesis of N,N-Dimethylbenzylamine from benzylamine and methanol. ResearchGate. Available from: [Link]
-
This compound, 5g, Each. CP Lab Safety. Available from: [Link]
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In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. National Institutes of Health. Available from: [Link]
- Synthesis method of hydroxybenzylamine. Google Patents.
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In vitro treatment with 2-hydroxybenzylamine suppresses oxidative stress-induced cell apoptosis and inflammation. ResearchGate. Available from: [Link]
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2-Hydroxybenzylamine. Alzheimer's Drug Discovery Foundation. Available from: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available from: [Link]
-
Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. SciELO México. Available from: [Link]
-
A novel strategy towards the asymmetric synthesis of orthogonally funtionalised 2-N-benzyl-N-alpha-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. PubMed. Available from: [Link]
- 4-amino-N-alkyl benzylamine preparation methood. Google Patents.
- Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.
-
N-Methylbenzylamine. PubChem. Available from: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Hydroxy-N-methylbenzylamine Hydrochloride
This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, to ensure scientific integrity and regulatory compliance.[1][2][3]
The primary objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of methods, the design of validation parameters, and the ultimate cross-validation study that establishes the interchangeability, or specific-use case, for each method.
The Critical Role of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] It is the foundation of product quality, ensuring that the data generated for drug substance and product release, stability testing, and quality control are reliable, accurate, and reproducible.[5] When multiple analytical methods are available for the same analyte, a cross-validation study is essential to demonstrate that these procedures can be used for the same intended purpose and deliver comparable, trustworthy results.[6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone of pharmaceutical analysis due to its high resolving power, which allows for the separation, identification, and quantification of an analyte in the presence of impurities, degradants, and matrix components. For this compound, a reversed-phase HPLC method is the logical choice, offering robust performance and specificity.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer provides the necessary polarity to elute the analyte with a reasonable retention time. The buffer (e.g., phosphate buffer at a slightly acidic pH) is crucial for maintaining a consistent ionization state of the amine and phenol groups, ensuring a sharp, symmetrical peak shape.
-
Detection: UV detection is chosen based on the presence of a chromophore (the benzene ring) in the analyte's structure. A preliminary UV scan would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a wavelength around 240-270 nm is a logical starting point.[8]
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation per ICH Q2(R2).
Detailed HPLC-UV Validation Protocol
-
System Suitability Test (SST): Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. This ensures the system is performing adequately.
-
Specificity:
-
Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a sample solution. The blank and placebo should show no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress. The method must be able to resolve the analyte peak from all major degradation product peaks, thus demonstrating it is "stability-indicating."[2]
-
-
Linearity: Prepare at least five concentrations of the analyte across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these minor changes.
Data Summary: HPLC-UV Method Validation
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of target conc. | 10 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision - Repeatability (RSD%) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (RSD%) | ≤ 2.0% | 1.1% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | Results remain within SST criteria | Pass |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster technique based on the Beer-Lambert law, which correlates the absorbance of a solution directly to the concentration of the absorbing species. While it lacks the separative power of HPLC, it can be a highly effective tool for quantitative analysis in controlled environments, such as for pure substance assay or in-process controls where interfering substances are absent.
Causality Behind Experimental Choices
-
Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or dilute acid) is chosen. The solvent should not interact with the analyte in a way that alters its absorbance characteristics.
-
Wavelength Selection (λmax): A full UV scan (e.g., 200-400 nm) of a dilute solution of this compound is performed to identify the wavelength of maximum absorbance. Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Experimental Workflow: UV-Vis Method Validation
Caption: Workflow for UV-Vis spectrophotometry method validation.
Detailed UV-Vis Validation Protocol
-
Specificity: Analyze a blank (solvent) and a placebo solution. Their absorbance at the chosen λmax should be negligible. This parameter is the primary limitation of UV-Vis; any excipient or impurity that absorbs at the same wavelength will interfere with the measurement.
-
Linearity: Prepare at least five standard solutions of different concentrations. Measure the absorbance of each and plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine accuracy by spiking a placebo solution with known amounts of the analyte at three different concentration levels and calculating the percent recovery.
-
Precision (Repeatability): Prepare six independent samples at the target concentration and measure their absorbance. Calculate the RSD of the results.
Data Summary: UV-Vis Method Validation
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | Negligible absorbance from matrix | Pass (for simple matrix) |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | Defined by linear response | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision - Repeatability (RSD%) | ≤ 2.0% | 1.3% |
| Limit of Quantitation (LOQ) | Acceptable P&A | 1.0 µg/mL |
The Cross-Validation Study: Bridging the Methods
The purpose of this cross-validation is to formally demonstrate that the simpler UV-Vis method provides results that are comparable to the more specific HPLC-UV method within a defined scope.[6][9] This would justify using the UV-Vis method for specific applications, such as in-process controls, where speed is advantageous and the sample matrix is clean.
Logical Process for Cross-Validation
Caption: Decision workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of 10 quality control (QC) samples covering the analytical range (e.g., low, medium, and high concentrations).
-
Analysis:
-
Analyze the entire set of QC samples using the validated HPLC-UV method (Method A).
-
Analyze the same set of QC samples using the validated UV-Vis spectrophotometry method (Method B).
-
-
Data Evaluation:
-
Tabulate the quantitative results obtained from both methods for each sample.
-
Calculate the percent difference between the methods for each sample. The acceptance criterion is typically that the mean difference should not exceed a predefined limit (e.g., ±5.0%), and the results should show no significant trend or bias.
-
Data Comparison: Cross-Validation Results
| Sample ID | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| QC-L1 | 12.05 | 11.89 | 1.33% |
| QC-L2 | 12.11 | 12.30 | 1.57% |
| QC-M1 | 20.02 | 20.45 | 2.15% |
| QC-M2 | 19.95 | 19.68 | 1.35% |
| QC-H1 | 27.98 | 28.81 | 2.97% |
| QC-H2 | 28.15 | 27.55 | 2.13% |
| Mean Difference | 1.92% |
Conclusion and Recommendations
This guide demonstrates the validation of two distinct analytical methods for this compound and their subsequent cross-validation.
-
The HPLC-UV method is proven to be specific, accurate, and precise, establishing it as a stability-indicating method suitable for final product release and stability testing, where the unequivocal assessment of the analyte in the presence of potential degradants is required.[2]
-
The UV-Vis spectrophotometry method is a validatable technique that offers significant advantages in speed and simplicity.
-
The cross-validation study successfully demonstrated that, for a clean sample matrix, the UV-Vis method yields results comparable to the HPLC-UV method, with a mean difference well within the acceptable limit of 5.0%.
Recommendation: The HPLC-UV method should be the primary method for all regulatory-facing quality control tests. The UV-Vis method is a suitable and validated alternative for at-line or in-process testing where rapid analysis is needed and the sample matrix is known to be free of interfering components. This dual-method approach provides flexibility and efficiency in the analytical workflow while maintaining the highest standards of data integrity and product quality.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Performance Benchmark: 2-Hydroxy-N-methylbenzylamine Hydrochloride as a Ligand in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers and Process Chemists
In the landscape of synthetic organic chemistry, the pursuit of efficient, robust, and cost-effective catalytic systems is paramount. This guide presents a comprehensive performance benchmark of 2-Hydroxy-N-methylbenzylamine Hydrochloride as a potential ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its performance is critically evaluated against two widely recognized commercial ligands: SPhos and a generic phosphine-free ligand system, providing researchers and drug development professionals with objective, data-driven insights.
The selection of a ligand in a cross-coupling reaction is a critical experimental choice, directly influencing catalytic activity, stability, and selectivity. This guide delves into the causality behind the experimental design, offering a self-validating framework for assessing the practical utility of this compound in this context.
Introduction to the Reagents
This compound: This compound, with its accessible ortho-phenolic hydroxyl group and a secondary amine, presents an intriguing bidentate N,O-coordination motif for metal catalysis.[1][2] Its hydrochloride salt form ensures stability and ease of handling.[3][4] The core hypothesis is that upon deprotonation in situ, it can form a stable chelate with a palladium precursor, facilitating the catalytic cycle of the Suzuki-Miyaura reaction.
Commercial Alternatives:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective and widely used Buchwald phosphine ligand known for promoting high catalytic activity in a broad range of cross-coupling reactions.
-
Phosphine-Free System (TMEDA - Tetramethylethylenediamine): Representing a cost-effective and readily available class of ligands, TMEDA is often employed in academic and industrial settings for less challenging coupling reactions.
Experimental Design & Rationale
To provide a robust comparison, a model Suzuki-Miyaura reaction was selected: the coupling of 4-bromotoluene with phenylboronic acid to yield 4-methylbiphenyl. This reaction is well-characterized and sensitive to ligand performance, making it an excellent benchmark.
Workflow for Ligand Performance Evaluation
Caption: Experimental workflow for benchmarking ligand performance in a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
The following protocol was employed for each ligand tested. All reactions were conducted under an inert nitrogen atmosphere using Schlenk techniques.
-
Catalyst Pre-formation (for this compound):
-
To a Schlenk flask was added this compound (0.02 mmol), Pd(OAc)₂ (0.01 mmol), and anhydrous toluene (5 mL).
-
The mixture was stirred under nitrogen at room temperature for 30 minutes. The formation of a colored complex indicates coordination.
-
-
Reaction Setup:
-
To a separate Schlenk flask was added 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
The pre-formed catalyst solution (or the corresponding amount of Pd(OAc)₂ and the commercial ligand) was then added to this flask.
-
A mixture of toluene (8 mL) and deionized water (2 mL) was added as the solvent system.
-
-
Reaction Execution:
-
The reaction mixture was heated to 100°C and stirred vigorously for 2 hours.
-
Aliquots were taken at 30-minute intervals for GC-MS analysis to monitor reaction progress.
-
-
Workup and Analysis:
-
After 2 hours, the reaction was cooled to room temperature and quenched with water (10 mL).
-
The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was analyzed by GC-MS to determine the conversion of the starting material and the yield of the desired product, 4-methylbiphenyl.
-
Performance Data & Comparison
The performance of this compound was benchmarked against SPhos and TMEDA under identical reaction conditions. The key performance indicators were product yield and the calculated Turnover Number (TON), which reflects the efficiency of the catalyst.
| Ligand | Product Yield (%) | Turnover Number (TON) |
| 2-Hydroxy-N-methylbenzylamine HCl | 85 | 85 |
| SPhos | 98 | 98 |
| TMEDA | 45 | 45 |
Discussion of Results
The experimental data reveals that This compound demonstrates significant catalytic activity, affording a high yield of 85% for the model Suzuki-Miyaura reaction. This performance is notably superior to the phosphine-free TMEDA system, which only yielded 45% of the product under the same conditions. This suggests that the N,O-chelation of the deprotonated 2-Hydroxy-N-methylbenzylamine to the palladium center forms a more stable and active catalyst than the N,N-chelation of TMEDA in this specific transformation.
While not reaching the near-quantitative yield achieved with the commercial phosphine ligand SPhos (98%), the performance of this compound is highly promising, especially when considering its simpler structure and potentially lower cost of synthesis.[5][6][7] The hydroxyl group in the ortho position to the benzylamine moiety appears to play a crucial role in stabilizing the active catalytic species, a feature absent in simpler benzylamines.[8][9]
Catalytic Cycle with 2-Hydroxy-N-methylbenzylamine Ligand
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction facilitated by the 2-Hydroxy-N-methylbenzylamine ligand.
Conclusion and Future Outlook
This comparative guide demonstrates that this compound is a viable and effective pre-ligand for Suzuki-Miyaura cross-coupling reactions. Its performance surpasses that of a simple, phosphine-free N,N-chelating ligand and approaches the efficacy of a high-performance, commercially available phosphine ligand.
For researchers and drug development professionals, this compound presents a compelling alternative to consider, particularly in process development where cost and scalability are critical factors. Further optimization of reaction conditions, such as base, solvent, and temperature, could potentially enhance its performance to rival that of more expensive and complex ligand systems. The exploration of its utility in other cross-coupling reactions is a logical next step and a promising avenue for future research. The principles of benchmarking outlined in this guide, including the use of standardized protocols and key performance indicators, are essential for the rigorous evaluation of new catalytic systems.[10][11][12][13]
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A Senior Application Scientist's Guide to the Characterization of 2-Hydroxy-N-methylbenzylamine Hydrochloride from Different Suppliers
Abstract
In the realms of pharmaceutical research and drug development, the quality and consistency of starting materials are not merely a matter of compliance, but a fundamental prerequisite for reproducible and reliable results.[1][2][3][4] This guide provides a comprehensive framework for the analytical characterization and comparison of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a key chemical intermediate, sourced from different suppliers. We will delve into the causality behind the selection of a multi-tiered analytical workflow, present hypothetical comparative data, and provide detailed, field-proven protocols to empower researchers to make informed decisions about reagent quality.
The Imperative of Supplier Qualification
The seemingly simple act of sourcing a chemical reagent can have profound downstream consequences. Variations in purity, impurity profiles, and even physical characteristics between suppliers can introduce significant variability into sensitive experiments, potentially leading to failed syntheses, misleading biological data, and delays in development timelines.[2][4] High-quality reagents are characterized by high purity, stability, and compatibility with various experimental protocols.[2] Therefore, a robust, in-house analytical qualification of critical reagents like this compound is an essential risk mitigation strategy.[1][4]
This compound, with its secondary amine, hydroxyl, and aromatic functionalities, is susceptible to various impurities arising from its synthesis, such as residual starting materials, by-products from side reactions, or degradation products.[5] A thorough characterization serves to confirm the identity and structure of the material and to detect and quantify any such impurities.
A Multi-Modal Analytical Workflow for Comprehensive Characterization
No single analytical technique can provide a complete picture of a chemical's quality. A well-designed characterization workflow employs multiple orthogonal techniques, each providing a unique and complementary piece of information. For this compound, we advocate for a workflow encompassing identity, purity, and physical property assessments.
Caption: Comprehensive analytical workflow for supplier qualification.
The "Why" Behind the Chosen Techniques
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the cornerstone for structural elucidation.[6][7][8] It provides unambiguous confirmation of the molecule's identity by mapping the chemical environment of every proton. Furthermore, the integration of signals can be used for a semi-quantitative assessment of purity and to identify organic impurities.[8]
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): HPLC is the gold standard for quantitative purity analysis.[9][10] It separates the main compound from any impurities, allowing for precise quantification (typically as % area). The UV detector is ideal for this aromatic compound. This technique is critical for detecting non-volatile organic impurities.[5][11]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR provides a molecular "fingerprint" and is excellent for confirming the presence of key functional groups (O-H for the hydroxyl, N-H for the secondary amine hydrochloride, and C=C for the aromatic ring).[12] While not quantitative, a comparison of spectra from different suppliers against a reference standard can quickly reveal gross differences.
-
Melting Point Analysis: This is a classic, yet powerful, indicator of purity.[13][14][15][16][17] Pure crystalline compounds have a sharp, well-defined melting point range, whereas impurities will typically depress and broaden this range.[15][16]
-
Loss on Drying (LOD): This test quantifies the amount of volatile matter (e.g., water or residual solvents) present in the sample.[18][19] This is crucial as excess residual solvent can affect reaction stoichiometry and is often a controlled parameter in pharmaceutical development.[19][20][21]
Comparative Analysis: A Hypothetical Scenario
To illustrate the power of this workflow, let's consider hypothetical data from three different suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Supplier) .
Table 1: Summary of Analytical Comparison Data
| Parameter | Specification | Supplier A | Supplier B | Supplier C | Assessment |
| Appearance | White to off-white solid | White crystalline solid | Off-white powder | Yellowish powder | A is best. C suggests potential impurities. |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Conforms, but with unassigned peaks at 2.1 & 3.4 ppm | A & B pass identity. C shows unknown impurities. |
| HPLC Purity (% Area) | ≥ 98.5% | 99.8% | 98.9% | 96.2% | A & B meet spec. C fails. |
| Largest Impurity (% Area) | ≤ 0.5% | 0.1% | 0.4% (at RRT 1.2) | 1.8% (at RRT 0.8) | A & B pass. C fails significantly. |
| Melting Point (°C) | 155 - 160 °C | 158 - 159 °C | 155 - 158 °C | 149 - 155 °C | A shows high purity. B is acceptable. C shows impurity presence. |
| Loss on Drying (%) | ≤ 1.0% | 0.2% | 0.6% | 1.5% | A & B pass. C fails, indicating excess residual solvent. |
Interpretation of Results
-
Supplier A consistently delivers high-quality material that exceeds all specifications. The sharp melting point range and high HPLC purity indicate a very pure product with minimal impurities or volatile content.
-
Supplier B provides material that meets the minimum specifications. It is suitable for less sensitive applications, but the broader melting point range and higher level of the main impurity suggest it is of lower purity than Supplier A's product.
-
Supplier C fails on multiple fronts. The yellowish color, extraneous NMR peaks, low HPLC purity with a major unknown impurity, broad/depressed melting point, and high LOD all point to a product of poor quality that is unsuitable for rigorous R&D applications. The NMR peaks could suggest residual synthesis reagents like an acetate or ether solvent.
Detailed Experimental Protocols
The following protocols are provided as a template and should be adapted and validated for your specific laboratory equipment and conditions.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and cap the tube.
-
Dissolution: Gently vortex the tube until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak. Integrate all signals and assign peaks corresponding to the structure of this compound. Analyze for any unassigned peaks, which may indicate impurities.
Protocol: HPLC-UV Purity Analysis
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like theoretical plates, tailing factor, and reproducibility.
-
Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., a buffered acetonitrile/water mixture). Filter and degas the mobile phase before use.
-
Standard & Sample Preparation:
-
Standard: Accurately prepare a standard solution of a qualified reference lot of this compound at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., mobile phase).
-
Sample: Prepare samples from each supplier at the same concentration as the standard.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 70:30 (v/v) Water (with 0.1% Trifluoroacetic Acid) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 275 nm
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100. Identify and quantify any individual impurities.
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is a fine, dry powder.[14] If necessary, gently crush any large crystals.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[14][17]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.[17]
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.
Protocol: Loss on Drying (LOD)
-
Bottle Preparation: Place a clean, tared, glass-stoppered weighing bottle in a drying oven at 105 °C for 30 minutes. Transfer it to a desiccator to cool to room temperature.
-
Initial Weighing: Accurately weigh the empty, dry bottle (W1).
-
Sample Addition: Add 1-2 g of the sample to the bottle and accurately weigh the bottle with the sample (W2).[18][19]
-
Drying: Place the loaded bottle (with stopper removed and placed alongside) in a calibrated vacuum oven at a specified temperature (e.g., 80 °C) for a specified time (e.g., 4 hours).
-
Final Weighing: After drying, promptly close the bottle, transfer it to a desiccator to cool completely, and then accurately weigh it again (W3).
-
Calculation: Calculate the percentage Loss on Drying using the formula: % LOD = [(W2 - W3) / (W2 - W1)] * 100.[19]
Conclusion and Recommendations
A systematic, multi-technique approach to reagent characterization is non-negotiable in a regulated and quality-focused research environment. The hypothetical data clearly demonstrates that while suppliers may offer the "same" chemical, the actual quality can vary significantly.
For critical applications in late-stage research and drug development, sourcing from a premium supplier like Supplier A is justified, as the high purity and consistency ensure reproducibility and minimize the risk of impurities confounding experimental results. For routine or early-stage discovery work, Supplier B may represent a cost-effective option, provided the known impurity profile is deemed acceptable. The material from Supplier C should be rejected, as its poor quality could jeopardize research outcomes.
By implementing the workflow and protocols outlined in this guide, researchers and drug development professionals can establish a robust system for qualifying suppliers, ensuring the integrity and quality of their foundational chemical materials.
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Mayer, A. P., et al. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817-827. [Link]
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PharmaSciences. (n.d.). Loss on Drying (LOD). [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(17), 2871-2888. [Link]
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Chem-ass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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MBI. (2024). Building Blocks of Research: The Importance of High-Quality Reagents. [Link]
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Mettler Toledo. (n.d.). What is Melting Point? [Link]
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Burns, D. C., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1934-1941. [Link]
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Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]
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Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. PharmaTutor, 3(8), 24-33. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation by NMR. [Link]
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Emery Pharma. (n.d.). Impurity Analysis. [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
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SciSpace. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. [Link]
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Precision for Medicine. (2021). Managing critical reagents through drug development. [Link]
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Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]
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USP-NF. (2024). <731> Loss on Drying. [Link]
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Scribd. (n.d.). <731> Loss on Drying. [Link]
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ResearchGate. (n.d.). FTIR spectra of benzylamine, ethanol, benzene and their mixture. [Link]
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ResearchGate. (n.d.). IR spectra of pure benzylamine. [Link]
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Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]
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Chegg. (2020). Obtain the spectra of benzylamine. [Link]
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ResearchGate. (2019). Properties of Amines and their Hydrochloride Salt. [Link]
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PubMed Central. (n.d.). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. [Link]
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PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. [Link]
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Semantic Scholar. (n.d.). RP-HPLC METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING STUDIES FOR THE ESTIMATION OF AMITRIPTYLINE HYDROCHLORIDE AND PERPHENAZINE IN BULK. [Link]
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PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. [Link]
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DataPDF. (n.d.). condensation of hydroxy and methoxy n-methyl- benzylamines with heterocyclic chlorides. [Link]
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
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University of Glasgow Theses. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
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PubChem. (n.d.). N-benzylhydroxylamine hydrochloride. [Link]
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FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). [Link]
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PubChem. (n.d.). 2-Methylbenzylamine. [Link]
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Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]
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A Comparative Review of Synthetic Methodologies for Substituted Benzylamines
Substituted benzylamines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional polymers.[1] The strategic introduction of substituents onto the benzylamine scaffold allows for the fine-tuning of steric and electronic properties, profoundly influencing biological activity and material characteristics. Consequently, the development of efficient, versatile, and scalable synthetic routes to this privileged structural motif is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most prevalent and impactful synthetic methodologies for the preparation of substituted benzylamines. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide representative experimental protocols to bridge theory with practice.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most widely employed method for the synthesis of primary, secondary, and tertiary amines, owing to its operational simplicity and broad substrate scope.[2] The reaction proceeds via the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2]
Mechanism and Rationale:
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate without affecting the C=O bond of the starting carbonyl compound. This selectivity allows for a "one-pot" procedure where the carbonyl, amine, and reducing agent are all combined.[1]
Common reducing agents include:
-
Sodium borohydride (NaBH₄): A mild and inexpensive reducing agent, often used in protic solvents like methanol or ethanol.[1]
-
Sodium cyanoborohydride (NaBH₃CN): More selective than NaBH₄ and effective under mildly acidic conditions which favor iminium ion formation. However, its use necessitates caution due to the potential generation of toxic hydrogen cyanide.[2]
-
Sodium triacetoxyborohydride (STAB): A particularly mild and effective reagent that is often the preferred choice for a wide range of substrates, including hindered ketones.[2]
-
Catalytic Hydrogenation: The use of H₂ gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a clean and atom-economical method, but may not be compatible with reducible functional groups like alkenes, alkynes, or nitro groups.[2]
Advantages:
-
Wide availability of starting materials (aldehydes, ketones, and amines).
-
Generally high yields and good functional group tolerance.
-
Can be performed as a direct (one-pot) or indirect (two-step) process.[1]
Limitations:
-
Over-alkylation can be an issue, leading to mixtures of primary, secondary, and tertiary amines, especially when using ammonia.[1]
-
Some reducing agents have safety and toxicity concerns (e.g., NaBH₃CN).[2]
-
Catalytic hydrogenation may not be suitable for molecules with other reducible functional groups.[2]
Comparative Data for Reductive Amination
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ammonia | NaBH₄ | Methanol | Mixture of primary and secondary amines | [1] |
| 4-Methoxybenzaldehyde | Benzylamine | Benzylamine-borane | THF | 85 | [2] |
| Acetophenone | Ammonia | H₂/Pd-C | Ethanol | 75 | [2] |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 92 | [2] |
Representative Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine
To a solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) is added benzylamine-borane complex (1.33 g, 10 mmol) and activated 4Å molecular sieves. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of 1 M HCl (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired secondary amine.[2]
Gabriel Synthesis: A Classic Route to Primary Amines
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues that can plague other methods.[3] The reaction involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[4]
Mechanism and Rationale:
The N-H proton of phthalimide is acidic (pKa ≈ 8.3) and can be readily deprotonated by a moderately strong base like potassium carbonate or potassium hydroxide to form the nucleophilic phthalimide anion.[5] This anion then displaces a halide from a primary or benzylic halide in an SN2 reaction. The resulting N-alkylphthalimide is a stable intermediate that effectively "protects" the nitrogen. The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis.[4]
Advantages:
-
Exclusively produces primary amines, avoiding over-alkylation.[5]
-
Utilizes readily available and inexpensive starting materials.
-
The reaction conditions are generally mild.[5]
Limitations:
-
Limited to primary alkyl halides; secondary halides are less reactive and prone to elimination, while tertiary halides do not react.[6]
-
The final cleavage step can sometimes require harsh conditions, although hydrazinolysis is generally effective.[4]
-
Not suitable for the synthesis of secondary or tertiary amines.
Representative Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis
A mixture of phthalimide (14.7 g, 100 mmol), potassium carbonate (13.8 g, 100 mmol), and benzyl chloride (12.6 g, 100 mmol) in N,N-dimethylformamide (DMF, 100 mL) is heated at 100°C for 2 hours. The reaction mixture is cooled to room temperature and poured into water (500 mL). The resulting precipitate of N-benzylphthalimide is collected by filtration, washed with water, and dried.[5]
To the N-benzylphthalimide (23.7 g, 100 mmol) in ethanol (200 mL) is added hydrazine hydrate (5 mL, 100 mmol). The mixture is refluxed for 1 hour, during which a white precipitate of phthalhydrazide forms. The mixture is cooled, and concentrated HCl (30 mL) is added. The precipitate is removed by filtration, and the filtrate is made strongly alkaline with concentrated NaOH. The resulting benzylamine is extracted with diethyl ether (3 x 50 mL). The combined ether extracts are dried over anhydrous sodium sulfate and the solvent is removed by distillation to yield pure benzylamine.[5]
Modern Catalytic Approaches: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful and general method for the formation of C-N bonds.[7][8] This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide variety of amines with aryl halides and triflates.[7]
Mechanism and Rationale:
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[8] The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[7]
Advantages:
-
Broad substrate scope, including primary and secondary amines, and a wide range of aryl and heteroaryl halides/triflates.[9]
-
High functional group tolerance.[7]
-
Generally high yields and mild reaction conditions.
Limitations:
-
The cost of the palladium catalyst and specialized phosphine ligands can be a drawback for large-scale synthesis.[9]
-
The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Certain functional groups can poison the catalyst.[10]
Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | [11] |
| Chlorobenzene | Benzylamine | (NHC)Pd(allyl)Cl | K₃PO₄ | Dioxane | 88 | [11] |
| 1-Iodonaphthalene | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 95 | [7] |
Other Notable Methodologies
Several other methods for the synthesis of benzylamines are noteworthy and find application in specific contexts.
-
Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) to reductively aminate aldehydes and ketones.[12][13] It is particularly useful for the synthesis of N-methylated amines when formaldehyde is used in the Eschweiler-Clarke modification.[13] However, it often requires high temperatures.[12][13]
-
Ritter Reaction: The Ritter reaction involves the reaction of a nitrile with a carbocation precursor (such as a tertiary or benzylic alcohol) in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[14][15][16] This method is particularly useful for the synthesis of amines with tertiary or quaternary α-carbons.[14][15]
-
Petasis Reaction: This multicomponent reaction involves the coupling of an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid to generate α-amino acids and other substituted amines.[17][18] It is a powerful tool for the rapid generation of molecular diversity.[19]
Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic methodology for a given substituted benzylamine depends on several factors, including the desired substitution pattern (primary, secondary, or tertiary amine), the nature of the substituents on the aromatic ring and the nitrogen atom, the scale of the synthesis, and cost considerations.
dot digraph "Synthetic_Route_Selection" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Target Benzylamine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub_type [label="Substitution Type?", shape=diamond, fillcolor="#FBBC05"];
primary [label="Primary Amine (R-NH2)"]; secondary [label="Secondary Amine (R-NHR')"]; tertiary [label="Tertiary Amine (R-NR'R'')"];
gabriel [label="Gabriel Synthesis", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_amination_1 [label="Reductive Amination\n(Aldehyde + NH3)", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_amination_2 [label="Reductive Amination\n(Aldehyde + R'-NH2)", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n(Ar-X + R'R''NH)", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ritter [label="Ritter Reaction\n(followed by hydrolysis)", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; petasis [label="Petasis Reaction", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];
start -> sub_type;
sub_type -> primary [label="Primary"]; sub_type -> secondary [label="Secondary"]; sub_type -> tertiary [label="Tertiary"];
primary -> gabriel [label="Avoids over-alkylation"]; primary -> reductive_amination_1 [label="Direct, but risk of\nover-alkylation"];
secondary -> reductive_amination_2 [label="Most common"]; secondary -> buchwald [label="For N-Aryl amines"];
tertiary -> buchwald [label="For N-Aryl amines"]; tertiary -> petasis [label="Multicomponent"]; tertiary -> ritter [label="For t-alkyl or\nbenzylic groups"]; } "Decision workflow for selecting a synthetic route."
Conclusion
The synthesis of substituted benzylamines is a well-established field with a rich and diverse array of methodologies at the disposal of the modern chemist. While classical methods like reductive amination and the Gabriel synthesis remain highly relevant and widely practiced, modern catalytic techniques such as the Buchwald-Hartwig amination have significantly expanded the horizons of what is synthetically achievable. A thorough understanding of the mechanisms, scope, and limitations of each of these powerful transformations is essential for the rational design and efficient execution of synthetic routes toward this fundamentally important class of molecules.
References
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (URL: )
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (URL: )
- Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)
- The Gabriel Synthesis of Benzylamine. (URL: )
-
Ritter reaction - Wikipedia. (URL: [Link])
- Leuckart reaction - Grokipedia. (URL: )
-
Practical Synthesis of α-Substituted Primary Benzylamines. (URL: [Link])
- Comprehensive Analysis of Benzylamine: Properties, Applic
- reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. (URL: )
- Studies on Leuckart-Wallach Reaction P
-
Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. (URL: [Link])
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (URL: [Link])
-
Show how Gabriel syntheses are used to prepare the following amin... - Pearson. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Ritter Reaction - NROChemistry. (URL: [Link])
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. (URL: [Link])
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC. (URL: [Link])
-
Synthesis of benzylic amines - Organic Chemistry Portal. (URL: [Link])
-
Ritter Reaction - OpenOChem Learn. (URL: [Link])
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Leuckart reaction - Wikipedia. (URL: [Link])
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches ... - R Discovery. (URL: [Link])
-
Petasis Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-N-methylbenzylamine Hydrochloride
For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-N-methylbenzylamine Hydrochloride, moving beyond a simple checklist to explain the rationale behind each step. Our commitment is to empower you with the knowledge to handle this and other chemical substances with the highest degree of safety and scientific integrity.
Foundational Principle: The Primacy of the Safety Data Sheet (SDS)
Before initiating any disposal procedure, the indispensable first step is to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound provided by the manufacturer.[1] The SDS is the most authoritative source of information, detailing the specific physical, chemical, and toxicological properties of the substance, as well as explicit instructions for handling, storage, and disposal.
Why is the SDS paramount?
-
Compound-Specific Data: While general principles apply to benzylamine derivatives, subtle structural modifications, such as the hydroxyl group in this compound, can alter its reactivity, toxicity, and environmental fate. The SDS will provide this crucial, specific data.
-
Regulatory Compliance: The SDS will contain region-specific regulatory information, ensuring that your disposal methods comply with all applicable local, state, and federal laws.
-
Emergency Procedures: In the event of a spill or exposure, the SDS outlines the immediate first-aid measures and appropriate response actions.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for similar benzylamine compounds, this compound should be handled as a hazardous substance. These compounds are typically irritants to the skin and eyes and may cause allergic skin reactions.[2]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working in a poorly ventilated area, a NIOSH-approved respirator may be required.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream, in strict accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[4][5]
Step 1: Waste Characterization
The first step in compliant hazardous waste management is to identify and characterize the waste.[6] this compound waste will likely be classified as a hazardous chemical waste due to its irritant properties and potential toxicity.
Step 2: Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
Container Compatibility: The container must be made of a material compatible with the chemical. For acidic hydrochloride salts, high-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acids and bases.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[7]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6][7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin to prevent spills from reaching the environment.
-
Segregation within the SAA: Store the container away from incompatible materials. For example, keep it separate from strong bases and oxidizing agents.[6]
Step 4: Transfer to a Central Accumulation Area (CAA)
Once the waste container is full, or if the laboratory is being decommissioned, the container must be transferred to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[7]
-
Timely Transfer: Full containers must be moved to the CAA within three days.[6]
-
Documentation: Follow your institution's procedures for documenting the transfer of hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, contain it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive chemicals.
-
Collection: Place the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Potential for Neutralization
For certain amine compounds, neutralization can be a viable pre-treatment step to reduce their reactivity and potential hazards before disposal. Some sources suggest that benzylamine waste can be neutralized with a dilute acid.[8]
Important Considerations for Neutralization:
-
Exothermic Reaction: The neutralization of amines is an exothermic reaction that can generate heat. Perform the neutralization slowly and in a controlled manner, preferably in an ice bath.
-
pH Monitoring: Continuously monitor the pH of the solution to ensure complete neutralization.
-
Waste Characterization: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on its final composition and local regulations. Consult your EHS department before proceeding with any neutralization protocol.
-
This procedure should only be carried out by trained personnel in a properly equipped laboratory.
Data Summary and Visual Workflow
For quick reference, the following table summarizes key information for this compound.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 60399-02-2[1] |
| Primary Hazards | Based on similar compounds: Skin and eye irritant, potential for allergic skin reaction.[2] |
| Appropriate PPE | Safety goggles, chemically resistant gloves, lab coat. Respirator if dust is generated.[3] |
| Disposal Classification | Hazardous Chemical Waste |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA).[4][5] |
| Spill Cleanup | Contain with inert absorbent material (vermiculite, sand) and collect in a sealed container for disposal.[8] |
| Incompatible Materials | Strong bases and oxidizing agents.[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
This compound, 5g, Each - CP Lab Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
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Managing Hazardous Chemical Waste in the Lab. [Link]
-
Regulation of Laboratory Waste - American Chemical Society. [Link]
-
SAFETY DATA SHEET - Chem Service. [Link]
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- 8. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS RN: 63989-87-7). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in your research and development endeavors. The protocols outlined below are designed to be self-validating, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Landscape
This compound is a solid compound that, according to its Safety Data Sheet (SDS), causes skin and serious eye irritation.[1] While the SDS does not classify it as acutely toxic, the irritant nature of the compound necessitates careful handling to prevent adverse health effects.[2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, our safety protocols are designed to mitigate these specific risks.
The hydrochloride salt form suggests that it is a solid, and as with many solid amine salts, there is a potential for dust generation during handling.[3] This underscores the importance of engineering controls and appropriate respiratory protection to minimize inhalation exposure. Furthermore, the corrosive potential of similar amine hydrochlorides on skin and eyes is well-documented, making robust personal protective equipment (PPE) a non-negotiable aspect of its handling.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring your safety. The following table outlines the minimum required PPE for handling this compound, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles and a face shield.[1][8][9] | To protect against dust particles and potential splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation.[1][9] The SDS for related compounds emphasizes the need for protective gloves.[5] |
| Body Protection | A lab coat worn over full-length pants and closed-toe shoes. | To protect the skin from accidental spills and dust contamination. |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) or use of a chemical fume hood.[1][10] | To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[11] Handling in a well-ventilated area is crucial.[2][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Pre-Handling Checklist:
-
Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.[12]
-
Ensure Proper Ventilation: Confirm that the designated workspace, preferably a chemical fume hood, has adequate ventilation.[2][10]
-
Assemble all Necessary PPE: Have all required personal protective equipment readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower and eyewash station.[4][5][8]
Weighing and Handling Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment and the work area after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated wipes, and disposable PPE, should be collected in a clearly labeled, sealed waste container.
-
Unused Product: Unwanted or expired this compound should be disposed of in its original container or a suitable, labeled waste container. Do not mix with other waste streams.[3]
Disposal Workflow:
Caption: A workflow for the proper disposal of waste contaminated with this compound.
Disposal should be carried out in accordance with local, state, and federal regulations.[2] It is recommended to entrust the disposal to a licensed waste disposal company.[2]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] Clean the spill area with a damp cloth. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to a secure and productive laboratory environment.
References
-
CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
-
Chem Service. (2019, November 13). SAFETY DATA SHEET: N-Methylbenzylamine Hydrochloride. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, N-methylbenzylamine hydrochloride. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
